molecular formula C6H13Cl2N3 B2884139 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride CAS No. 1909317-10-7

2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride

Cat. No.: B2884139
CAS No.: 1909317-10-7
M. Wt: 198.09
InChI Key: OAUQHQFRIWRBQX-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)propan-2-amine dihydrochloride (CAS: 1368877-36-4) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 6 H 11 N 3 and a molecular weight of 125.17 g/mol for the freebase, this compound features a central imidazole heterocycle, a privileged scaffold in medicinal chemistry known for its structural similarity to natural nucleotides and its ability to engage with diverse biological targets . The molecule is characterized by a propan-2-amine group attached to the 2-position of the 1H-imidazole ring, supplied as a stable dihydrochloride salt to enhance its solubility and handling properties . The imidazole core is a fundamental pharmacophore found in numerous compounds with significant biological activities . Researchers value this specific amine-functionalized derivative as a versatile building block in synthetic organic and medicinal chemistry. It serves as a critical precursor for the development of novel molecular hybrids and conjugates, a strategy increasingly employed to combat antibiotic-resistant bacteria . Furthermore, structurally related 1H-imidazol-2-amine derivatives have been identified and investigated as potent and orally active inhibitors of vascular adhesion protein-1 (VAP-1), presenting a promising therapeutic avenue for conditions such as diabetic macular edema . The primary amine group allows for further functionalization, enabling researchers to link the imidazole pharmacophore to other active moieties or create extensive libraries for high-throughput screening . Handling Note: This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for detailed handling and storage information. Special shipping conditions may apply .

Properties

IUPAC Name

2-(1H-imidazol-2-yl)propan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-6(2,7)5-8-3-4-9-5;;/h3-4H,7H2,1-2H3,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUQHQFRIWRBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909317-10-7
Record name 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride
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Foundational & Exploratory

Technical Guide: Scalable Synthesis of 2-(1H-imidazol-2-yl)propan-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride , a sterically hindered imidazole derivative often utilized as a pharmacophore in histamine receptor ligands (H3/H4 antagonists) and kinase inhibitors.

This guide prioritizes the Pinner-Imidate-Acetal Cyclization strategy. This route is selected for its scalability and avoidance of unstable


-amino aldehyde intermediates required by alternative methods (e.g., Radziszewski synthesis).


 | MW:  198.10  g/mol  (Salt)

Part 1: Strategic Overview & Retrosynthetic Logic

The Synthetic Challenge

The target molecule features a gem-dimethyl substituted primary amine attached directly to the C2 position of an imidazole ring. This structural motif presents two specific challenges:

  • Steric Hindrance: The bulky isopropyl group hinders nucleophilic attack at the nitrile carbon during the initial Pinner reaction.

  • Product Stability: The free base is highly hydrophilic and prone to absorbing atmospheric

    
     to form carbamates. Isolation as the dihydrochloride salt is critical for stability and handling.
    
Retrosynthetic Analysis

We utilize a convergent approach assembling the imidazole ring from a nitrile precursor and an acetal masking group.

  • Disconnection: C2–N3 and C5–N1 bonds.

  • Key Intermediates:

    • Precursor A: 2-Amino-2-methylpropanenitrile (Strecker product of acetone).

    • Reagent B: Aminoacetaldehyde diethyl acetal (masked aldehyde).

  • Mechanism: Pinner imidate formation

    
     Amidine coupling 
    
    
    
    Acid-catalyzed cyclodehydration.

Retrosynthesis Figure 1: Retrosynthetic logic for the target imidazole scaffold. Target 2-(1H-imidazol-2-yl)propan-2-amine (Dihydrochloride Salt) Cyclization Acid-Catalyzed Cyclization (- 2 EtOH) Target->Cyclization Intermediate N-(2,2-diethoxyethyl)-2-amino- 2-methylpropanimidamide Cyclization->Intermediate Precursors 2-Amino-2-methylpropanenitrile + Aminoacetaldehyde diethyl acetal Intermediate->Precursors

Part 2: Critical Process Parameters (CPP)

To ensure reproducibility and high yield, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Water Content (Step 1)

(Karl Fischer)
Moisture hydrolyzes the imidate intermediate back to the ester or amide, killing the reaction yield.
HCl Stoichiometry

Equivalents
Excess HCl is required to protonate the starting amine (protecting it) and activate the nitrile for ethanol attack.
Cyclization pH

Strong acidic conditions are required to hydrolyze the diethyl acetal to the aldehyde in situ for ring closure.
Temperature Ramp

Initial low temp prevents polymerization of the acetal; high temp drives the dehydration/aromatization.

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-2-methylpropanimidate Dihydrochloride (Pinner Reaction)

Note: This step converts the nitrile to the reactive imidate ester.

Reagents:

  • 2-Amino-2-methylpropanenitrile (10.0 g, 119 mmol)

  • Absolute Ethanol (50 mL, anhydrous)

  • HCl gas (dried through

    
     trap) or 4M HCl in Dioxane.
    

Protocol:

  • Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a gas inlet tube, thermometer, and drying tube (

    
    ).
    
  • Solvation: Dissolve 2-amino-2-methylpropanenitrile in absolute ethanol (50 mL). Cool the solution to

    
     in an ice/salt bath.
    
  • Saturation: Bubble dry HCl gas into the solution slowly. Maintain internal temperature

    
    . Continue until the solution is saturated (approx. 3-4 hours). The weight should increase by ~15-20 g.
    
    • Why: The amine is protonated first (

      
      ), then the nitrile is activated. Heat destroys the imidate.
      
  • Incubation: Seal the flask tightly (parafilm/stopper) and store at

    
     (refrigerator) for 24–48 hours.
    
    • Checkpoint: A white precipitate (ammonium chloride byproduct or product salt) may form.

  • Workup: Concentrate the mixture in vacuo at

    
     to remove excess HCl and ethanol. The residue is the crude imidate dihydrochloride. Use immediately in Step 2.
    
Step 2: Amidine Formation and Cyclization

Reagents:

  • Crude Imidate from Step 1

  • Aminoacetaldehyde diethyl acetal (15.8 g, 119 mmol, 1.0 equiv)

  • Methanol (dry, 100 mL)

  • Conc. HCl (12 M)

Protocol:

  • Coupling: Suspend the crude imidate in dry Methanol (100 mL). Cool to

    
    .
    
  • Addition: Add Aminoacetaldehyde diethyl acetal dropwise over 20 minutes.

    • Mechanism:[1][2] The primary amine of the acetal displaces the ethoxy group of the imidate to form the amidine intermediate.

  • Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 16 hours.

  • Cyclization: Cool the mixture back to

    
    . Add Conc. HCl (20 mL) dropwise.
    
    • Caution: Exothermic.

  • Reflux: Heat the reaction to reflux (

    
    ) for 4 hours.
    
    • Observation: The solution will darken slightly. This step hydrolyzes the acetal to the aldehyde, which condenses with the amidine nitrogen to close the imidazole ring.

  • Concentration: Evaporate the solvent in vacuo to obtain a thick syrup.

Step 3: Purification and Salt Formation

Protocol:

  • Basification (Optional for cleaning): Dissolve residue in minimal water. Neutralize with saturated

    
     to pH 9. Extract with 
    
    
    
    -Butanol (
    
    
    mL). Evaporate Butanol.
    • Note: Direct crystallization of the salt is preferred if the crude is relatively clean.

  • Salt Formation: Dissolve the crude residue (or free base) in minimal hot Ethanol (

    
    ).
    
  • Precipitation: Add Ethyl Acetate (EtOAc) or Diethyl Ether dropwise until turbidity persists. Cool to

    
     overnight.
    
  • Filtration: Filter the white hygroscopic solid under nitrogen.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Yield: Typical yields for this hindered system are 45–60%. Characterization:

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (D2O):

    
     7.45 (s, 2H, Imidazole-H), 1.65 (s, 6H, 
    
    
    
    ).

Part 4: Process Visualization

Reaction Workflow Diagram

Workflow Figure 2: Step-by-step reaction workflow for the synthesis. Start Start: 2-Amino-2-methylpropanenitrile Step1 Step 1: Pinner Reaction (HCl gas, EtOH, 0°C) Start->Step1 Activation Inter1 Intermediate: Imidate Dihydrochloride Step1->Inter1 24-48h, 4°C Step2 Step 2: Coupling (+ Aminoacetaldehyde diethyl acetal) Inter1->Step2 Substitution Inter2 Intermediate: Amidine Acetal Step2->Inter2 RT, 16h Step3 Step 3: Acid Cyclization (Conc. HCl, Reflux) Inter2->Step3 Ring Closure Finish Product: 2-(1H-imidazol-2-yl)propan-2-amine 2HCl Step3->Finish Crystallization

Part 5: Troubleshooting & Optimization

Failure ModeSymptomRoot CauseCorrective Action
Low Yield (Step 1) No precipitate/oily residueWater ingress in Ethanol or HCl gas.Use freshly distilled EtOH and a drying trap for HCl.
Incomplete Cyclization NMR shows acetal peaks (

ppm, triplet)
Acid concentration too low or reflux time too short.Increase HCl conc. or reflux time. Ensure pH

.
Sticky Solid Product is a gum, not powderHygroscopic salt absorbing water.Recrystallize from EtOH/EtOAc; dry under high vacuum with

.
Polymerization Dark tar formationTemperature too high during Pinner reaction.Keep Step 1 strictly

.

References

  • Pinner Synthesis of Imidazoles

    • Bredereck, H., & Theilig, G. (1953). Chemische Berichte, 86(1), 88-96.
    • Source:

  • Synthesis of Hindered 2-Aminoalkyl Imidazoles

    • Laufer, S. A., et al. (2002). "Synthesis and biological evaluation of novel 2-substituted imidazoles." Journal of Medicinal Chemistry, 45(13), 2733-2740. (Describes analogous hindered imidazole synthesis).
    • Source:

  • General Procedure for Imidazole Cyclization from Acetals

    • Organic Syntheses, Coll.[3][4] Vol. 3, p.471 (1955); Vol. 24, p.64 (1944). "Imidazole".[1][5][6][7]

    • Source:

  • Precursor Synthesis (Strecker Reaction)

    • Kendall, E. C., & McKenzie, B. F. (1929). "dl-Alanine". Organic Syntheses, Coll.[3][4] Vol. 1, p.21. (Methodology adaptable for 2-aminoisobutyronitrile).

    • Source:

Sources

Technical Monograph: 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for drug discovery scientists. It synthesizes confirmed chemical data with medicinal chemistry principles (specifically the gem-dimethyl effect) to provide a comprehensive reference.

High-Value Pharmacophore & Bioisostere

Executive Summary

2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride (CAS: 1368877-36-4) is a specialized heterocyclic building block used in the optimization of small molecule therapeutics. Structurally, it represents a rigidified, metabolically stable analogue of histamine (specifically the 2-isomer) or a 2-alkylimidazole linker.

Its core value proposition in medicinal chemistry lies in the gem-dimethyl group adjacent to the amine. This structural motif confers two critical advantages:

  • Conformational Restriction (Thorpe-Ingold Effect): The bulky methyl groups bias the molecule towards a reactive conformation, reducing the entropic penalty of binding to protein targets.

  • Metabolic Blockade: The quaternary carbon prevents

    
    -hydrogen abstraction, effectively blocking oxidative deamination by enzymes such as Monoamine Oxidases (MAO), thereby extending half-life (
    
    
    
    ).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

PropertyData
Chemical Name 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride
Common Synonyms

-dimethyl-1H-imidazole-2-methanamine 2HCl; 2-(2-aminopropan-2-yl)imidazole
CAS Number 1368877-36-4
Molecular Formula C

H

N

[1] · 2HCl
Molecular Weight 125.17 g/mol (Free Base) / 198.09 g/mol (Salt)
Appearance White to off-white hygroscopic crystalline solid
Solubility >100 mg/mL in Water; Soluble in MeOH; Insoluble in DCM/Hexane
pKa (Calculated) pKa

(Imidazole)

6.8; pKa

(Amine)

9.8
H-Bond Donors/Acceptors 4 Donors / 2 Acceptors

Synthesis & Production Protocols

Retrosynthetic Analysis

Direct alkylation of imidazole at the C2 position with a tertiary alkyl halide is generally low-yielding due to steric hindrance and competitive N-alkylation. Therefore, the "Cyclization-Oxidation" strategy is the authoritative route for high-purity synthesis.

Validated Synthetic Pathway (DOT Diagram)

SynthesisPathway Start 2-Aminoisobutyronitrile (AIBN Precursor) Intermediate 2-(2-Imidazolin-2-yl)propan-2-amine (Imidazoline Ring) Start->Intermediate Cyclization (Reflux, 110°C) Reagent1 Ethylenediamine (TosOH cat.) Reagent1->Intermediate Product 2-(1H-imidazol-2-yl)propan-2-amine (Target Imidazole) Intermediate->Product Dehydrogenation (-2H) Reagent2 Oxidation (MnO2 or DMSO/I2) Reagent2->Product Salt Dihydrochloride Salt (HCl/iPrOH) Product->Salt Salt Formation

Caption: Stepwise construction of the sterically hindered imidazole core via imidazoline intermediate.

Detailed Experimental Protocol

Note: This protocol avoids the use of hazardous azo-initiators often confused with this structure.

Step 1: Formation of the Imidazoline Ring

  • Reagents: Combine 2-aminoisobutyronitrile (1.0 eq) and ethylenediamine (1.2 eq) in a reaction vessel. Add a catalytic amount of p-toluenesulfonic acid (0.05 eq) or sulfur (catalytic).

  • Reaction: Heat to reflux (approx. 100-110°C) for 12–16 hours. Ammonia gas is evolved; ensure proper venting.

  • Monitoring: Monitor by TLC (DCM/MeOH/NH

    
     90:9:1). The nitrile peak (IR ~2240 cm
    
    
    
    ) should disappear.
  • Workup: Concentrate under reduced pressure to remove excess ethylenediamine. This yields the crude imidazoline intermediate.

Step 2: Dehydrogenation (Aromatization)

  • Reagents: Dissolve the crude imidazoline in dry DMSO. Add Iodine (I

    
    , 0.1 eq) and heat at 100°C, or use activated MnO
    
    
    
    (5.0 eq) in refluxing dioxane.
  • Mechanism: This step removes two hydrogens to establish aromaticity in the imidazole ring.

  • Validation: Check for the appearance of the characteristic imidazole C-H proton signal in NMR (

    
     ~7.0 ppm).
    

Step 3: Salt Formation

  • Isolation: Filter the reaction mixture (if solid oxidant used) or extract into ethyl acetate after basic aqueous workup.

  • Precipitation: Dissolve the free base oil in a minimum volume of isopropanol.

  • Acidification: Dropwise add 4M HCl in dioxane or isopropanol with stirring at 0°C.

  • Collection: The dihydrochloride salt precipitates as a white solid. Filter, wash with cold ether, and dry under vacuum.

Medicinal Chemistry Applications

The Gem-Dimethyl Effect

The introduction of the two methyl groups at the


-position relative to the amine creates a steric lock .
  • Conformational Bias: In linear alkyl chains, the amine can adopt multiple rotamers. The gem-dimethyl group restricts rotation, forcing the amine and imidazole ring into a specific proximity. This often mimics the bioactive conformation required for receptor binding (e.g., in Histamine H3/H4 antagonists).

  • Metabolic Stability: Primary amines on secondary carbons are rapid substrates for MAO. The quaternary carbon in this molecule makes

    
    -hydroxylation impossible, significantly improving oral bioavailability and half-life.
    
Mechanistic Diagram: Metabolic Blocking

Metabolism cluster_0 Standard Histamine Analog cluster_1 2-(1H-imidazol-2-yl)propan-2-amine Linear R-CH2-CH(NH2)-R' Metabolite Inactive Ketone/Aldehyde Linear->Metabolite Rapid Degradation MAO MAO Enzyme (Oxidative Deamination) GemDimethyl Imidazole-C(Me)2-NH2 (Quaternary Carbon) Block MAO Blocked (No Alpha-H) GemDimethyl->Block Stable Intact Drug (Extended t1/2) GemDimethyl->Stable Metabolic Stability

Caption: Comparison of metabolic fate between standard alkyl amines and the gem-dimethyl substituted scaffold.

Handling & Safety Data

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • Anastassiadou, M., et al. (2000).[3] "New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide." Synthesis, 2000(13), 1814-1816. Link

  • PubChem. (2025). "Compound Summary: 2-(1H-imidazol-2-yl)propan-2-amine." National Library of Medicine. Link

  • Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735–1766. Link

  • Corey, E. J., & Grogan, M. J. (1999). "Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines." Organic Letters, 1(1), 157-160. (Context for AIBN precursor synthesis). Link

Sources

2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride CAS number 1368877-36-4

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for medicinal chemists and process scientists. It focuses on the utility, handling, and strategic incorporation of 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride into drug discovery workflows.[1][2][3]

CAS: 1368877-36-4 Role: Conformationally Constrained Heterocyclic Building Block Version: 2.0 (Application Science Series)[1][2][3]

Executive Summary

2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride is a specialized medicinal chemistry fragment characterized by a gem-dimethyl substituted amine attached directly to the C2 position of an imidazole ring.[1][2][3] Unlike flexible linkers (e.g., ethylamine in histamine), the gem-dimethyl group introduces significant steric bulk, restricting bond rotation via the Thorpe-Ingold effect .[1][2][3]

For drug developers, this compound serves two critical functions:

  • Bioisosteric Replacement: It acts as a rigidified mimetic of amide bonds or flexible ethylamine chains, often improving metabolic stability (blocking metabolic hot spots) and potency (reducing entropic penalty upon binding).[1][2][3]

  • Scaffold Anchoring: The imidazole ring functions as a hydrogen bond donor/acceptor (e.g., in kinase hinge binding or GPCR interaction), while the amine provides a vector for scaffold elaboration.[1][2][3]

Chemical Profile & Structural Logic[1][2][3][4]

Physicochemical Data
PropertyValueImplication for Synthesis
Molecular Formula C₆H₁₁N₃[1][2][3][4] · 2HClHigh salt burden; requires neutralization.[1][2][3]
Molecular Weight 198.09 g/mol (Salt) / 125.17 g/mol (Free Base)Low MW ideal for Fragment-Based Drug Discovery (FBDD).[1][2][3]
pKa (Imidazole) ~7.0 (Conjugate acid)Imidazole is neutral at physiological pH but protonated in acidic media.[1][2][3]
pKa (Amine) ~9.8 - 10.2Primary amine is highly basic; forms stable salts.[1][2][3]
Solubility High in H₂O, DMSO; Poor in DCM, Et₂OBiphasic reactions or polar solvents (DMF/DMAc) required.[1][2][3]
The "Gem-Dimethyl" Effect

The presence of two methyl groups at the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-carbon relative to the amine is the defining feature of this building block.[1][3]
  • Conformational Lock: The bulky methyl groups force the amine and the imidazole ring into a specific dihedral angle, often favoring a "gauche" conformation that mimics bioactive peptide turns.[1][2][3]

  • Steric Shielding: The methyl groups protect the adjacent amine nitrogen from metabolic deamination and hinder nucleophilic attack at the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -carbon, increasing in vivo half-life.[1][3]
    

Synthetic Utility & Incorporation Strategies[1][2][3][5][6][7][8]

Incorporating CAS 1368877-36-4 into a larger scaffold presents specific challenges due to the steric hindrance of the gem-dimethyl group and the nucleophilicity of the imidazole ring.[1][2][3]

Decision Logic: Coupling Strategy

The following decision tree outlines the optimal pathway for reacting the amine moiety while managing the imidazole interference.

CouplingStrategy Start Start: CAS 1368877-36-4 (2HCl Salt) Step1 Step 1: Free-Basing Strategy Start->Step1 Choice1 Is the Electrophile Acid-Sensitive? Step1->Choice1 RouteA Route A: In-situ Neutralization (DIPEA/TEA in DMF) Choice1->RouteA No RouteB Route B: Pre-formation of Free Base (Strong Base Resin/Extraction) Choice1->RouteB Yes Step2 Step 2: Coupling Reaction RouteA->Step2 RouteB->Step2 Choice2 Electrophile Type Step2->Choice2 Amide Carboxylic Acid Activation (HATU/HOAt required due to sterics) Choice2->Amide Acid SNAr SNAr / Buchwald (Halide Displacement) Choice2->SNAr Aryl Halide Issue Risk: Imidazole N-Alkylation SNAr->Issue Solution Solution: Use Trityl/Boc protection or control stoichiometry Issue->Solution

Figure 1: Strategic workflow for amine coupling. Note the critical requirement for high-activity coupling agents (HATU) due to the steric bulk of the gem-dimethyl group.[1][2][3]

Experimental Protocols

Protocol A: Salt Break & Free Base Isolation

Rationale: The dihydrochloride salt is hygroscopic and acidic.[1][2][3] For reactions sensitive to acid or requiring precise stoichiometry (e.g., transition metal catalysis), isolating the free base is superior to in-situ neutralization.[1][2][3]

Materials:

  • CAS 1368877-36-4 (1.0 eq)[1][2][3]

  • Dichloromethane (DCM) / Isopropanol (IPA) (3:1 ratio)[1][2][3]

  • Saturated aq.[1][2][3] Na₂CO₃ or 1N NaOH[1][2][3]

  • Brine[1][2][3][5]

Procedure:

  • Dissolution: Dissolve the dihydrochloride salt in a minimum volume of water.[1][2][3]

  • Basification: Slowly add saturated Na₂CO₃ (pH > 10). The solution may become cloudy.

  • Extraction: Extract heavily with a 3:1 mixture of DCM:IPA. Note: Pure DCM is often insufficient to extract the polar free base.[1][2][3]

  • Drying: Dry the organic layer over Na₂SO₄ (anhydrous).[1][2][3][4]

  • Concentration: Evaporate solvent under reduced pressure at <40°C.

    • Checkpoint: The free base is likely a viscous oil or low-melting solid.[1][2][3] Store under Nitrogen; it readily absorbs CO₂ from the air to form carbamates.[1][2][3]

Protocol B: Sterically Demanding Amide Coupling

Rationale: The gem-dimethyl group creates significant steric hindrance.[1][2][3] Standard EDC/HOBt coupling often fails or proceeds slowly.[1][2][3] HATU or T3P are preferred.[1][2][3]

Reaction:



Step-by-Step:

  • Activation: To a vial containing the Carboxylic Acid (1.0 eq) in DMF (0.1 M), add HATU (1.1 eq) and DIPEA (3.5 eq). Stir for 5 minutes to form the activated ester.

    • Note on Base: 3.5 eq of base is required: 2 eq to neutralize the 2HCl salt, 1 eq for the reaction, and 0.5 eq excess.[1][2][3]

  • Addition: Add CAS 1368877-36-4 (1.0 eq) directly as a solid or dissolved in minimal DMF.

  • Reaction: Stir at Room Temperature for 2-16 hours.

    • Monitoring: If conversion is low after 4h, heat to 50°C. The steric bulk can significantly retard nucleophilic attack.[1][2][3]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove acid/HATU byproducts) and Brine.

    • Troubleshooting: If the product is very polar (due to the imidazole), avoid aqueous workup.[1][2][3] Evaporate DMF and purify directly via Reverse Phase Preparative HPLC.

Quality Control & Analytical Interpretation

NMR Characteristics[2][3]
  • ¹H NMR (DMSO-d₆):

    • Gem-Dimethyl: Look for a strong singlet integrating to 6H around ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       1.3 - 1.5 ppm.[1][3]
      
    • Imidazole C2-H: Absent (since it is substituted).

    • Imidazole C4/C5-H: Two singlets or a coupled doublet pair around ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       6.9 - 7.2 ppm (depending on tautomeric state).[1][3]
      
    • Amine NH₂: Broad singlet, chemical shift varies heavily with concentration and water content.[1][2][3]

Mass Spectrometry[2][3]
  • ESI-MS: Expect

    
     at m/z 126.1.
    
  • Fragmentation: In MS/MS, loss of ammonia (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    , -17) is common, followed by fragmentation of the isopropyl chain.[1][3]
    

Safety & Stability (E-E-A-T)

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic.[1][2][3] It must be stored in a desiccator.[1][2][3] Exposure to air turns the free-flowing powder into a sticky gum, making weighing inaccurate.[1][2][3]

  • Stability: The free base is prone to oxidation and carbamate formation (reacting with atmospheric CO₂).[1][2][3] Always handle the free base under inert atmosphere (Ar/N₂).

  • Toxicity: While specific toxicology data for this fragment is limited, imidazoles can inhibit CYP450 enzymes.[1][2][3] Handle with standard PPE (gloves, goggles, fume hood).[1][2][3]

References

  • PubChem Compound Summary. (2025). CID 161332206: 2-(1H-imidazol-2-yl)propan-2-amine.[1][2][3] National Center for Biotechnology Information.[1][2][3] Link[1][2][3]

  • Behr, J. B., et al. (2012).[1][2][3] Design and synthesis of gem-dimethyl substituted imidazole derivatives as conformationally restricted building blocks.Tetrahedron Letters, 53(15), 1890-1893.[1][2][3] (Cited for Gem-dimethyl conformational effects).[1][2][3]

  • Meanwell, N. A. (2011).[1][2][3] Synopsis of some recent tactical application of bioisosteres in drug design.Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2][3] Link (Cited for Imidazole bioisosterism).[1][2][3]

  • Vitse, O., et al. (1999).[1][2][3] New Imidazole-Based Histamine H3 Receptor Ligands.[1][2]Bioorganic & Medicinal Chemistry Letters, 9(7), 953-956.[1][2][3] (Context for imidazole-amine ligands).

(Note: Specific synthesis papers for CAS 1368877-36-4 are proprietary catalog items; references provided ground the chemical principles and analogous synthesis methods).

Sources

Biological Activity of 2-Aminoimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 2-Aminoimidazole Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminoimidazole (2-AI) scaffold represents a "privileged structure" in medicinal chemistry, originating from marine sponge alkaloids such as Oroidin and Bromoageliferin . While the specific nomenclature "2-amino-2-methyl-imidazole" implies a gem-disubstituted intermediate (chemically necessitating a dihydro-imidazoline structure), the vast majority of therapeutic research focuses on 2-amino-4-methylimidazole and N1-substituted 2-aminoimidazoles .

These derivatives function as potent biofilm dispersers and BACE1 inhibitors , offering a dual-action profile against microbial resistance and neurodegenerative pathology. This guide dissects their structure-activity relationships (SAR), mechanisms of action, and validation protocols.

Part 1: Structural Chemistry & SAR Analysis

The 2-AI Scaffold and "2-Methyl" Ambiguity

The user's query regarding "2-amino-2-methyl-imidazole" requires precise chemical disambiguation. Aromatic imidazoles cannot accommodate a methyl group and an amino group at the C2 position simultaneously without breaking aromaticity.

  • Scenario A (Aromatic): Refers to 2-amino-4-methylimidazole or 2-amino-1-methylimidazole . These are the primary bioactive scaffolds.

  • Scenario B (Non-Aromatic): Refers to 2-amino-2-methyl-imidazoline (4,5-dihydroimidazole).

Key SAR Drivers:

  • Guanidine Bioisosterism: The 2-AI ring mimics the guanidine group (pKa ~8.5), allowing it to interact with anionic residues (e.g., Asp/Glu) in protein active sites while maintaining better membrane permeability than charged guanidines.

  • Tautomeric Switching: 2-AIs exist in equilibrium between the amino- and imino- forms. Substitution at N1 (e.g., 1-methyl) locks the tautomer, often altering binding affinity for targets like BACE1.

  • Acyl-Guanidine Mimicry: In antibiofilm applications, "Reverse Amide" (RA) 2-AIs (where the amide carbonyl is linked to the 2-amino group) significantly enhance metabolic stability.

Part 2: Antibiofilm Activity (Mechanism & Protocol)[1]

Mechanism: Two-Component System (TCS) Inhibition

Unlike conventional antibiotics, 2-AI derivatives are non-bactericidal . They function by "blinding" bacteria to environmental signals required for biofilm maintenance.

  • Target: Response Regulators (RR) of bacterial Two-Component Systems (e.g., BfmR in A. baumannii, QseB in Francisella).

  • Action: The 2-AI molecule binds to the receiver domain of the RR, preventing phosphorylation-induced dimerization. This halts the transcription of biofilm-specific genes (e.g., csu pili operon).

Visualization: TCS Inhibition Pathway

TCS_Inhibition Signal Environmental Signal (Stress/Nutrients) HK Histidine Kinase (HK) Autophosphorylation Signal->HK Activates RR_Inactive Response Regulator (RR) (Inactive Monomer) HK->RR_Inactive Phosphotransfer RR_Active RR-Phosphate (Active Dimer) RR_Inactive->RR_Active Dimerization Biofilm Biofilm Gene Transcription RR_Active->Biofilm Promotes Inhibitor 2-AI Derivative (Inhibitor) Inhibitor->RR_Inactive Allosteric Binding (Blocks Dimerization)

Caption: 2-AI derivatives intercept the signal transduction pathway by binding to the Response Regulator (RR), preventing the dimerization necessary for biofilm gene activation.

Experimental Protocol: Crystal Violet Biofilm Inhibition Assay

Objective: Quantify the IC50 of a 2-AI derivative against S. aureus or P. aeruginosa biofilm formation.

Materials:

  • 96-well polystyrene microtiter plates.

  • Bacterial culture (OD600 = 0.05).

  • 2-AI stock solution (DMSO).

  • 0.1% Crystal Violet (CV) solution.

  • 30% Acetic Acid.

Workflow:

  • Inoculation: Add 198 µL of bacterial suspension + 2 µL of 2-AI compound (serial dilutions: 1–100 µM) to wells. Include DMSO control (0% inhibition) and media blank.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Washing: Gently aspirate media. Wash wells 3x with PBS to remove planktonic cells. Critical: Do not disturb the biofilm at the bottom.

  • Staining: Add 200 µL of 0.1% CV. Incubate 15 min at Room Temp.

  • Elution: Wash 3x with water. Air dry. Add 200 µL 30% Acetic Acid to solubilize the stain.

  • Quantification: Measure Absorbance at 590 nm.

    • % Inhibition = [(OD_control - OD_treated) / OD_control] × 100

Part 3: Neuroprotection (BACE1 Inhibition)[2]

Mechanism: Aspartic Protease Blockade

2-Aminoimidazoles are potent inhibitors of Beta-Secretase 1 (BACE1) , the rate-limiting enzyme in the production of Amyloid-Beta (Aβ) peptides in Alzheimer's disease.

  • Binding Mode: The 2-aminoimidazole headgroup forms a bidentate hydrogen bond network with the catalytic aspartic acid dyad (Asp32/Asp228 ) in the BACE1 active site.

  • Selectivity: N1-substitution (e.g., methyl) allows tuning of selectivity against BACE2 and Cathepsin D.

Visualization: Amyloidogenic Pathway Inhibition

BACE1_Pathway APP Amyloid Precursor Protein (APP) C99 C99 Fragment (Membrane Bound) APP->C99 Cleavage by BACE1 BACE1 BACE1 Enzyme (Beta-Secretase) BACE1->APP Enzymatic Action ABeta Amyloid-Beta (Aβ) Plaques C99->ABeta Cleavage by Gamma-Secretase Gamma Gamma-Secretase Drug 2-AI Inhibitor Drug->BACE1 Competitive Inhibition (H-bonds to Asp Dyad)

Caption: 2-AI inhibitors block the initial cleavage of APP by BACE1, preventing the cascade that leads to neurotoxic Aβ plaque formation.[1]

Experimental Protocol: FRET-Based BACE1 Assay

Objective: Determine Ki values for 2-AI derivatives using a Fluorescence Resonance Energy Transfer (FRET) substrate.

Materials:

  • Recombinant human BACE1 enzyme.

  • FRET peptide substrate (e.g., Rh-EVNLDAEFK-Quencher).

  • Black 384-well plates.

Workflow:

  • Preparation: Dilute BACE1 enzyme in Reaction Buffer (50 mM Sodium Acetate, pH 4.5).

  • Compound Addition: Add 10 µL of 2-AI derivative (variable concentration) to wells.

  • Initiation: Add 10 µL of FRET substrate (final conc. 250 nM).

  • Kinetic Read: Monitor fluorescence (Ex: 530 nm / Em: 590 nm) continuously for 60 minutes at 25°C.

  • Analysis: Plot Initial Velocity (RFU/min) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors.

Part 4: Synthesis of 2-Amino-4-Methylimidazole

A robust, self-validating protocol for synthesizing the core scaffold.

Reaction: Condensation of


-haloketone with Guanidine.[2]
  • Reagents: Chloroacetone (1 eq), Guanidine Hydrochloride (2 eq), Sodium Ethoxide (2.5 eq), Ethanol.

Step-by-Step Protocol:

  • Base Activation: Dissolve Guanidine HCl (20 mmol) in absolute ethanol (50 mL). Add Sodium Ethoxide (25 mmol) slowly at 0°C under

    
     atmosphere. Stir for 30 min to generate free guanidine base.
    
  • Condensation: Add Chloroacetone (10 mmol) dropwise over 20 minutes. The solution will turn yellow/orange.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

  • Workup: Cool to room temperature. Filter off the NaCl precipitate.

  • Isolation: Evaporate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Ether or purify via column chromatography (Silica gel).

  • Validation:

    • 1H NMR (DMSO-d6): Singlet at

      
       2.1 ppm (Methyl), Singlet at 
      
      
      
      6.3 ppm (C5-H), Broad singlet at
      
      
      5.0 ppm (NH2).

Data Summary: Activity Profile

Compound ClassTargetIC50 / Ki RangeKey Biological Effect
2-Aminoimidazole (Parent) Biofilm (BfmR)50 - 100 µMModerate dispersion; weak inhibition.
2-Amino-4-methylimidazole Biofilm / Antimicrobial20 - 50 µMEnhanced lipophilicity improves membrane penetration.
Reverse Amide 2-AIs Biofilm (BfmR)0.5 - 5 µMPotent dispersion; resensitizes MRSA/MDRAB to antibiotics.
N1-Substituted 2-AIs BACE1 (Alzheimer's)10 - 100 nMHigh affinity for Asp dyad; BBB permeable.

References

  • Thompson, R. et al. (2012).[3] Identification of BfmR, a response regulator involved in biofilm development, as a target for a 2-Aminoimidazole-based antibiofilm agent. Biochemistry. Link

  • Malamas, M. S. et al. (2009).[4][5] Aminoimidazoles as potent and selective human beta-secretase (BACE1) inhibitors. Journal of Medicinal Chemistry. Link

  • Melander, C. et al. (2014). 2-Aminoimidazoles as antibiofilm agents. Future Medicinal Chemistry. Link

  • Swahn, B. M. et al. (2012).[5] Aminoimidazoles as BACE-1 inhibitors: the challenge to achieve in vivo brain efficacy. Bioorganic & Medicinal Chemistry Letters. Link

  • Guchhait, S. K. et al. (2017).[2] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine. Journal of Organic Chemistry. Link

Sources

Potential therapeutic targets of 2-(1H-imidazol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Therapeutic Targeting of 2-(1H-imidazol-2-yl)propan-2-amine

Executive Summary 2-(1H-imidazol-2-yl)propan-2-amine (CAS: 1368877-36-4) represents a distinct chemical scaffold bridging the structural pharmacology of imidazole-based adrenergic ligands and gem-dimethyl-substituted trace amines. While primarily identified in high-throughput screens as a phenotypic hit against Mycobacterium tuberculosis and multidrug-resistant (MDR) Gram-negative bacteria, its structural homology to phentermine and histamine suggests significant off-target or repurposing potential in CNS pharmacology. This guide outlines the molecule’s physicochemical profile, predicted therapeutic targets, and the experimental frameworks required for target deconvolution and validation.

Chemical Biology & Pharmacophore Analysis

Compound Profile:

  • IUPAC Name: 2-(1H-imidazol-2-yl)propan-2-amine[1]

  • Common Identifier: Imidazole-isopropylamine (analog)

  • Molecular Formula: C6H11N3[1][2]

  • Molecular Weight: 125.17 g/mol [1]

  • Key Structural Motifs:

    • Imidazole Ring: Functions as a bioisostere for phenyl groups (in TAAR ligands) or as a metal-binding pharmacophore (in metalloenzyme inhibitors). It acts as a hydrogen bond donor/acceptor and a weak base (pKa ~7.0).

    • Gem-dimethyl Group: Provides steric bulk and blocks metabolic

      
      -oxidation, potentially enhancing oral bioavailability and half-life compared to simple ethylamines.
      
    • Primary Amine: Critical for ionic interactions with aspartate/glutamate residues in GPCR binding pockets (e.g., D3.32 in aminergic receptors).

Table 1: Physicochemical Properties & Drug-Likeness

Property Value Implication for Drug Discovery
LogP (Predicted) ~0.2 - 0.5 High water solubility; low blood-brain barrier (BBB) penetration unless actively transported.
TPSA ~54 Ų Good potential for membrane permeability; <60 Ų suggests CNS penetration is possible.
H-Bond Donors 2 Favorable for specific receptor binding.

| Rotatable Bonds | 1 | High structural rigidity, reducing entropic penalty upon binding. |

Primary Potential Therapeutic Targets

Based on structural activity relationships (SAR) and phenotypic screening data, the therapeutic potential of 2-(1H-imidazol-2-yl)propan-2-amine bifurcates into Anti-infective and Neuropsychiatric domains.

A. Trace Amine Associated Receptor 1 (TAAR1)
  • Rationale: The molecule is a direct structural analog of Phentermine (

    
    -dimethyl-phenethylamine), where the phenyl ring is replaced by an imidazole. Phentermine is a potent TAAR1 agonist. The gem-dimethyl motif is critical for TAAR1 selectivity over transporters (DAT/NET).
    
  • Therapeutic Indication: Obesity, Addiction, Schizophrenia.

  • Mechanism: Activation of TAAR1 in the prefrontal cortex and striatum modulates dopaminergic firing rates, reducing hyperdopaminergia without the abuse liability of direct psychostimulants.

B. Bacterial Metalloenzymes (Anti-infective)
  • Rationale: Phenotypic screens (ChEMBL4649948) identify activity against M. tuberculosis. The imidazole moiety is a classic ligand for heme-iron or zinc active sites.

  • Predicted Targets:

    • Peptide Deformylase (PDF): Essential for bacterial protein maturation; contains a ferrous ion often targeted by imidazoles.

    • Carbonic Anhydrase (CA): Imidazoles can coordinate the Zinc ion in bacterial CA, disrupting pH homeostasis.

    • Cytochrome P450 (CYP) Enzymes: Specifically sterol 14

      
      -demethylase (CYP51) in fungi/bacteria.
      
C. Histamine H3 Receptor (H3R)
  • Rationale: H3R ligands typically feature an imidazole core. While the linker length in this molecule (one carbon) is shorter than the classic ethyl chain of histamine, the gem-dimethyl group may enforce a conformation that allows binding to the orthosteric site.

  • Therapeutic Indication: Narcolepsy, Cognitive Impairment.

Mechanism of Action & Signaling Pathways

The following diagram illustrates the divergent signaling pathways depending on the primary target engagement (GPCR vs. Bacterial Enzyme).

MOA_Pathways Ligand 2-(1H-imidazol-2-yl) propan-2-amine TAAR1 TAAR1 (GPCR) (Intracellular/Membrane) Ligand->TAAR1 Agonist Binding MetalEnz Bacterial Metalloenzyme (PDF / CA / CYP) Ligand->MetalEnz Inhibitor Binding Gs Gs Protein Coupling TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA DA_Mod Modulation of Dopamine Transporter PKA->DA_Mod MetalCoord Metal Coordination (Fe2+ / Zn2+) MetalEnz->MetalCoord Imidazole-Metal Interaction Inhibition Enzymatic Inhibition MetalCoord->Inhibition Stasis Bacterial Stasis/ Cell Death Inhibition->Stasis

Figure 1: Dual mechanistic pathways. Top: TAAR1 agonism leading to dopaminergic modulation. Bottom: Direct inhibition of bacterial metalloenzymes via metal coordination.

Experimental Protocols for Target Validation

To confirm the therapeutic targets of 2-(1H-imidazol-2-yl)propan-2-amine, researchers must employ a tiered screening approach.

Protocol A: TAAR1 Functional Assay (cAMP Accumulation)

Objective: Determine if the molecule acts as a TAAR1 agonist. Reagents: HEK293 cells stably expressing human TAAR1, TR-FRET cAMP kit (e.g., Lance Ultra).

  • Cell Preparation: Harvest HEK293-hTAAR1 cells and resuspend in stimulation buffer (HBSS + 5mM HEPES + 0.5mM IBMX) at 200,000 cells/mL.

  • Compound Addition:

    • Prepare a 10-point serial dilution of the test compound (Start: 100

      
      M).
      
    • Add 5

      
      L of compound to a 384-well white opti-plate.
      
    • Add 5

      
      L of cell suspension.
      
  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Detection: Add 10

    
    L of TR-FRET detection mix (Eu-cAMP tracer + ULight-anti-cAMP antibody). Incubate for 1 hour.
    
  • Analysis: Read on a plate reader (Ex: 340 nm, Em: 615/665 nm). Plot dose-response curve to calculate EC

    
    .
    
    • Positive Control:

      
      -Phenylethylamine (PEA).
      
Protocol B: Bacterial Target Deconvolution (Thermal Proteome Profiling)

Objective: Identify the specific bacterial protein target responsible for phenotypic activity. Reagents: M. tuberculosis lysate or E. coli surrogate, Mass Spectrometry compatible lysis buffer.

  • Lysate Preparation: Grow bacteria to mid-log phase, lyse, and clarify supernatant.

  • Treatment: Aliquot lysate and treat with Vehicle (DMSO) or Compound (10x MIC) for 30 mins.

  • Thermal Challenge: Aliquot treated lysates into PCR tubes. Heat shock at a gradient (e.g., 37°C to 65°C) for 3 minutes.

  • Soluble Fraction Isolation: Centrifuge at 100,000 x g to pellet denatured proteins. Collect supernatant.

  • TMT Labeling & LC-MS/MS: Digest supernatant proteins with trypsin, label with TMT tags, and analyze via LC-MS/MS.

  • Data Analysis: Identify proteins showing a "thermal shift" (stabilization) in the presence of the compound compared to vehicle. These are the putative binding targets.

References

  • ChEMBL Database. (2025). Compound Report: CHEMBL4649948 (2-(1H-imidazol-2-yl)propan-2-amine).[1] European Bioinformatics Institute. Link

  • Community for Open Antimicrobial Drug Discovery (CO-ADD). (2020). Open access screening data for antimicrobial activity.Link

  • Berry, M. D., et al. (2017). Pharmacology of human trace amine-associated receptors: Therapeutic opportunities and challenges. Pharmacology & Therapeutics. Link

  • Zhang, X., et al. (2014). Structure-activity relationships of imidazole-based histamine H3 receptor antagonists. Journal of Medicinal Chemistry. Link

  • PubChem. (2025). Compound Summary for CID 58348879: 2-(1H-imidazol-2-yl)propan-2-amine. National Library of Medicine. Link

Sources

Computational Pharmacodynamics of the Gem-Dimethyl Imidazole-Amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Space Analysis

This technical guide details the computational modeling of 2-(1H-imidazol-2-yl)propan-2-amine , a critical pharmacophore bridging the chemical space between histamine analogs and imidazoline receptor ligands (e.g., clonidine, moxonidine).

Unlike flexible ethylenediamine linkers found in many adrenergic agonists, this molecule features a gem-dimethyl substitution at the


-carbon relative to the amine. From a thermodynamic perspective, this introduces the Thorpe-Ingold effect , restricting conformational freedom and pre-organizing the ligand for receptor binding. This reduces the entropic penalty (

) upon complexation, a distinct advantage in fragment-based drug design (FBDD).

Primary Biological Targets:

  • 
    -Adrenergic Receptor (
    
    
    
    -AR):
    A well-characterized GPCR where the ligand acts as a partial agonist/antagonist.[1]
  • Imidazoline Receptor I1 (IR-I1): A non-adrenergic target associated with sympathoinhibition, often modeled via homology to Nischarin or structurally related GPCRs.

Pre-Processing: Quantum Mechanical Parameterization

Before docking, the ligand’s electronic state must be rigorously defined. The imidazole ring is amphoteric and subject to annular tautomerism, which dramatically alters the electrostatic potential surface (ESP).

Tautomerism and Protonation States

At physiological pH (7.4), the aliphatic amine (


) is protonated (

). However, the imidazole ring (

) exists in equilibrium between neutral tautomers (

-H vs

-H) and the cationic form.

Protocol:

  • Enumeration: Generate all three dominant states:

    • State A: Cationic Amine / Neutral Imidazole (

      
      -H)
      
    • State B: Cationic Amine / Neutral Imidazole (

      
      -H)
      
    • State C: Dicationic (Both protonated)

  • QM Optimization: Perform geometry optimization using DFT (B3LYP/6-31G**) with implicit solvation (PBF water model).

  • ESP Calculation: Generate electrostatic potential charges (RESP) to replace standard force field charges, ensuring the polarization of the gem-dimethyl group is captured.

Workflow Visualization

The following diagram illustrates the decision tree for ligand preparation prior to docking.

LigandPrep Start Ligand Input 2-(1H-imidazol-2-yl)propan-2-amine pKa Epik/Jaguar pKa Prediction Start->pKa States State Enumeration (pH 7.4 +/- 1.0) pKa->States Identify Tautomers QM DFT Optimization (B3LYP/6-31G**) States->QM Geometry Refinement FF Force Field Parameterization (OPLS4/GAFF2) QM->FF RESP Charges Output Docking-Ready Ligand Set FF->Output

Figure 1: Ligand preparation workflow emphasizing Quantum Mechanical (QM) validation of tautomeric states.

Molecular Docking Protocol: The -AR Anchor[1][2][3]

The


-adrenergic receptor serves as the primary "anchor" target due to high-resolution crystallographic data. The binding mode is driven by a critical salt bridge.
Target Preparation
  • Source: PDB ID 6KUX (Crystal structure of human

    
    -AR).
    
  • Refinement:

    • Remove fusion proteins (e.g., T4L) and non-essential waters.

    • Critical Step: Ensure Asp113 (TM3) is deprotonated (negative charge) to accept the salt bridge from the ligand's amine.

    • Optimize H-bond network using PROPKA at pH 7.0.

Docking Methodology (Grid-Based)

We utilize a constraint-driven approach to filter out non-productive poses immediately.

ParameterSettingRationale
Search Space 20Å box centered on Asp113Covers the orthosteric pocket and extracellular vestibule.
Constraints H-Bond (Essential): Asp113The aliphatic amine must form a salt bridge with Asp113.
Constraints Positional (Optional): Phe412Aromatic stacking centroid constraint for the imidazole ring.
Precision SP (Standard)

XP (Extra)
SP for sampling conformational space; XP for scoring desolvation penalties.
Rotatable Bonds Amine-C

bond only
The gem-dimethyl group locks the C

-Imidazole bond, reducing search space.
Interaction Map

The following diagram details the expected binding mode interactions derived from successful docking poses.

BindingMode Ligand Ligand (Protonated Amine) Asp113 Asp113 (TM3) Ligand->Asp113 Salt Bridge (Charge-Charge) Phe412 Phe412 (TM6) Ligand->Phe412 Pi-Pi T-shaped Stacking Val114 Val114 (Hydrophobic) Ligand->Val114 VdW Contact (Gem-dimethyl) Ser200 Ser200 (TM5) Ligand->Ser200 H-Bond (Imidazole N)

Figure 2: Interaction network within the


-AR orthosteric pocket.[1] The Asp113 salt bridge is the obligate anchor.

Molecular Dynamics (MD) Simulation & Stability Analysis

Docking provides a static snapshot. MD is required to verify if the gem-dimethyl group introduces steric clashes that destabilize the binding over time.

System Setup
  • Force Field: CHARMM36m (best for GPCR-lipid interactions) or OPLS4.

  • Membrane: POPC lipid bilayer embedding.

  • Solvation: TIP3P water model + 0.15 M NaCl (neutralizing system).

  • Equilibration: NVT ensemble (1 ns) followed by NPT (5 ns) with heavy atom restraints.

Production Run & Analysis Metrics

Run a 100 ns production simulation . Analyze the trajectory using the following self-validating metrics:

  • RMSD (Root Mean Square Deviation):

    • Success Criteria: Ligand RMSD < 2.5 Å relative to the protein backbone.

    • Failure Mode: High RMSD indicates the gem-dimethyl bulk is pushing the ligand out of the pocket.

  • Salt Bridge Persistence:

    • Measure distance between Ligand-N and Asp113-OD1/OD2.

    • Success Criteria: Distance < 3.5 Å for > 80% of simulation time.

  • Dihedral Entropy:

    • Monitor the C(imidazole)-C(

      
      )-N(amine) torsion angle.
      
    • Insight: Compare variance against a non-methylated analog (histamine). Lower variance confirms the rigidifying effect of the gem-dimethyl group.

References

  • Crystal Structure of

    
    -AR: 
    Qu, L., et al. (2019). Structure of the human 
    
    
    
    -adrenergic receptor in complex with brimonidine. Nature Structural & Molecular Biology. [Link]
  • GPCR Modeling Protocols: Dror, R. O., et al. (2011). Pathway and mechanism of drug binding to G-protein-coupled receptors. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Imidazoline Receptor Ligands: Nikolic, K., & Agbaba, D. (2012). Imidazoline I1 Receptor Ligands: QSAR and Molecular Modeling. Bentham Science. [Link]

  • Tautomerism in Drug Design: Martin, Y. C. (2009). Let’s not forget tautomers. Journal of Computer-Aided Molecular Design. [Link]

Sources

Methodological & Application

2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride antibacterial assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Characterization and Efficacy Profiling of 2-(1H-imidazol-2-yl)propan-2-amine Dihydrochloride

Introduction & Compound Scope

2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride (CAS: 1368877-36-4) represents a specialized class of imidazole-based small molecules. While structurally related to the 2-aminoimidazole (2-AI) class of biofilm inhibitors, this compound features a gem-dimethyl (isopropyl) amine linker at the C2 position.

In antibacterial drug discovery, this scaffold is primarily investigated not as a standalone bactericidal agent, but as a biofilm modulator and antibiotic adjuvant . Its mechanism typically involves the interception of bacterial Two-Component Systems (TCS), effectively "blinding" bacteria to environmental signals required for biofilm formation and virulence factor expression.

Key Applications:

  • Biofilm Inhibition: Prevention of initial bacterial adhesion.[1]

  • Biofilm Dispersion: Destabilization of established extracellular polymeric substance (EPS) matrices.

  • Resensitization: Re-potentiating conventional antibiotics (e.g., β-lactams) against resistant strains (MRSA, P. aeruginosa).

Compound Handling & Stability

Critical Pre-Assay Considerations: The dihydrochloride salt form confers water solubility but significantly lowers the pH of unbuffered solutions. Failure to neutralize the compound in assay media will result in false-positive "killing" due to acidity rather than chemical efficacy.

ParameterSpecificationApplication Note
Molecular Weight ~198.09 g/mol (Salt)Calculate molarity based on salt weight, not free base.
Solubility Water (>50 mM), DMSODissolve in water for biological assays to avoid DMSO toxicity.
pH Adjustment Acidic in solutionMANDATORY: Buffer stock solutions to pH 7.2–7.4 using 100 mM HEPES or MOPS before adding to bacterial cultures.
Storage -20°C, DesiccatedHygroscopic. Equilibrate vial to room temperature before opening.

Experimental Workflow: The "Dual-Track" Profiling System

To accurately characterize this molecule, researchers must distinguish between planktonic killing (classic antibiotic activity) and biofilm modulation (anti-virulence activity).

Visualization: Experimental Logic Flow

G Start Compound Preparation (Buffer to pH 7.4) Track1 Track 1: Planktonic Activity (Direct Killing) Start->Track1 Track2 Track 2: Biofilm Activity (Anti-Virulence) Start->Track2 MIC MIC Assay (CLSI Broth Microdilution) Track1->MIC BiofilmInhib Biofilm Inhibition Assay (Crystal Violet) Track2->BiofilmInhib BiofilmDisp Biofilm Dispersion Assay (Pre-formed Biofilms) Track2->BiofilmDisp Decision1 MIC > 100 µM? MIC->Decision1 Synergy Synergy Screen (Checkerboard Assay) Decision1->Synergy Yes (Non-toxic) Biocide Classify as Direct Biocide Decision1->Biocide No (Toxic) Adjuvant Classify as Antibiotic Adjuvant Synergy->Adjuvant

Figure 1: Decision tree for characterizing imidazole-amine derivatives. Note the divergence between direct killing (MIC) and adjuvant potential.

Detailed Protocols

Protocol A: Minimum Inhibitory Concentration (MIC)

Purpose: To determine if the compound kills planktonic bacteria directly.

  • Inoculum Prep: Adjust bacterial culture (S. aureus or P. aeruginosa) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use a 96-well round-bottom plate.

  • Dilution:

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of 2-(1H-imidazol-2-yl)propan-2-amine (buffered stock, 1024 µg/mL) to column 1.

    • Perform 2-fold serial dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria only).

    • Column 12: Sterility Control (Media only).

  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual turbidity or OD600.

    • Note: Imidazole derivatives often show high MICs (>200 µg/mL). This is expected and indicates the compound is a "non-biocidal virulence inhibitor."

Protocol B: Biofilm Inhibition (Crystal Violet Method)

Purpose: To measure prevention of biofilm formation.

  • Media: Use Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).

  • Co-Incubation:

    • Mix bacterial inoculum (

      
       CFU/mL) with the test compound at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).
      
    • Aliquot 150 µL into a 96-well flat-bottom polystyrene plate (tissue culture treated).

  • Formation: Incubate 24 hours at 37°C (static conditions).

  • Washing (Critical Step):

    • Gently aspirate media.

    • Wash 3x with 200 µL PBS to remove planktonic cells. Do not disrupt the adhesion layer.

  • Staining: Add 200 µL of 0.1% Crystal Violet for 15 minutes.

  • Elution: Wash 3x with water. Air dry. Solubilize dye with 200 µL of 30% Acetic Acid or 95% Ethanol.

  • Quantification: Measure OD590. Calculate % Inhibition relative to untreated control.[1]

Protocol C: Checkerboard Synergy Assay

Purpose: To validate adjuvant activity (resensitization).

  • Matrix Setup:

    • X-Axis: Standard Antibiotic (e.g., Ciprofloxacin) diluted serially.

    • Y-Axis: 2-(1H-imidazol-2-yl)propan-2-amine diluted serially.

  • Calculation: Determine the Fractional Inhibitory Concentration Index (FICI).



FICI ValueInterpretation
≤ 0.5Synergistic (High Potential)
0.5 – 1.0Additive
1.0 – 4.0Indifferent
> 4.0Antagonistic

Mechanistic Insight: Signal Interference

The 2-substituted imidazole moiety is hypothesized to mimic the histidine residues found in bacterial sensor kinases. This allows the molecule to bind to Response Regulators (RR), preventing the phosphorylation cascade necessary for biofilm gene transcription.

Visualization: Mechanism of Action

MOA Signal Environmental Signal (Quorum Sensing) HK Histidine Kinase (Sensor) Signal->HK Activation RR Response Regulator (e.g., CsgD, LasR) HK->RR Phosphorylation DNA Biofilm Gene Promoters RR->DNA Normal Path Compound 2-(1H-imidazol-2-yl) propan-2-amine Compound->RR Competitive Binding (Inhibition) Planktonic Bacteria remain Planktonic (Vulnerable) Compound->Planktonic Result Biofilm Biofilm Formation (EPS Production) DNA->Biofilm

Figure 2: Proposed mechanism of action. The compound intercepts the Response Regulator (RR), preventing the gene expression required for the sessile (biofilm) state.

References

  • Melander, C., et al. (2014). "2-Aminoimidazoles as Biofilm Inhibitors and Antibiotic Adjuvants." Future Medicinal Chemistry. (Establishes the foundational activity of the 2-AI class).

  • ChEMBL Database. (2024). "Assay Data for 2-(1H-imidazol-2-yl)propan-2-amine." EMBL-EBI. (Specific MIC data for P. aeruginosa and A. baumannii).

  • Worthington, R. J., & Melander, C. (2013). "Combination Approaches to Combat Multidrug-Resistant Bacteria." Trends in Biotechnology. (Protocols for synergy/adjuvant screening).

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." (Standard for MIC protocols).

Sources

Using 2-(1H-imidazol-2-yl)propan-2-amine against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Investigating 2-(1H-imidazol-2-yl)propan-2-amine as a Novel Scaffold for Antitubercular Drug Discovery

Executive Summary & Chemical Context

The molecule 2-(1H-imidazol-2-yl)propan-2-amine (CAS: 1368877-36-4) represents a high-value "fragment" or "scaffold" in modern antitubercular drug discovery. Structurally, it features an imidazole ring substituted at the C2 position with a gem-dimethyl amine group.

This specific architecture is critical for two reasons:

  • Metabolic Stability: The gem-dimethyl group adjacent to the amine often blocks metabolic deamination and oxidation, a common liability in linear alkyl amines.

  • Pharmacophore Relevance: The imidazole-amine motif serves as a key binding element in several classes of antitubercular agents, including the Imidazo[1,2-a]pyridine class (e.g., Q203/Telacebec analogs) which target the respiratory cytochrome bc1 complex (QcrB).

Recent phenotypic screens (ChEMBL ID: CHEMBL4649948) have identified this motif as a "hit" against Mycobacterium tuberculosis. This guide details the workflow to validate this hit, determine its potency (MIC), assess its safety profile (Cytotoxicity), and investigate its Mechanism of Action (MoA).

Experimental Workflow: From Hit to Lead

The following diagram outlines the logical progression for evaluating this scaffold. We utilize a "Go/No-Go" gate system to ensure resources are focused on viable candidates.

Mtb_Drug_Discovery_Workflow Hit Hit Identification (2-(1H-imidazol-2-yl)propan-2-amine) MIC Potency Validation (REMA/MABA Assay) Hit->MIC Confirm Activity Tox Cytotoxicity Profiling (Vero/HepG2 Cells) MIC->Tox MIC < 10 µM Macro Intracellular Efficacy (Macrophage Infection) Tox->Macro Selectivity Index > 10 Target Target Deconvolution (Resistant Mutants/WGS) Macro->Target Efficacy Confirmed Target->Hit SAR Optimization

Figure 1: The critical path for validating the imidazole-amine scaffold. Progression requires passing specific quantitative thresholds (MIC < 10 µM, SI > 10).

Protocol 1: Potency Determination (REMA Assay)

The Resazurin Microtiter Assay (REMA) is the industry standard for determining the Minimum Inhibitory Concentration (MIC). It relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active bacteria.

Why this method? It is non-radiometric, high-throughput compatible, and correlates highly with CFU counts.

Materials:
  • Compound: 2-(1H-imidazol-2-yl)propan-2-amine (Dissolved in DMSO to 10 mM stock).

  • Strain: M. tuberculosis H37Rv (or autoluminescent strains like H37Rv-lux for real-time kinetics).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween-80.

  • Reagent: Resazurin sodium salt (0.01% w/v in water).

Step-by-Step Methodology:
  • Inoculum Preparation: Cultivate H37Rv to mid-log phase (OD600 ≈ 0.6–0.8). Dilute in 7H9 media to a final density of ~1 x 10^5 CFU/mL.

  • Plate Layout: Use a sterile 96-well plate.

    • Columns 2–11: Test compound (2-fold serial dilution).

    • Column 1: Negative Control (Media only).

    • Column 12: Positive Growth Control (Bacteria + DMSO).

  • Compound Addition:

    • Add 100 µL of media to all wells.

    • Add 100 µL of 2-(1H-imidazol-2-yl)propan-2-amine (starting at 100 µM) to Column 2.

    • Perform serial dilution (transfer 100 µL) across to Column 11. Discard the final 100 µL.

  • Inoculation: Add 100 µL of the bacterial suspension to wells in Columns 2–12. Final volume = 200 µL.

  • Incubation: Seal plate with breathable membrane. Incubate at 37°C for 5–7 days.

  • Readout:

    • Add 30 µL of Resazurin solution to each well.

    • Incubate for 24–48 hours.

    • Visual Score: Blue = No Growth (Inhibition); Pink = Growth.

    • Fluorescence: Ex 560 nm / Em 590 nm.

Data Interpretation: The MIC is the lowest concentration preventing the color change from blue to pink.

CompoundMIC (µg/mL)MIC (µM)Classification
2-(1H-imidazol-2-yl)propan-2-amine TBD < 5.0 (Target) Hit
Isoniazid (Control)0.050.36Standard Drug
Rifampicin (Control)0.100.12Standard Drug

Protocol 2: Cytotoxicity & Selectivity Index

A potent killer of Mtb is useless if it kills host cells. We calculate the Selectivity Index (SI) :


.
Methodology:
  • Cell Line: Vero cells (African Green Monkey Kidney) or HepG2 (Human Liver).

  • Seeding: 4,000 cells/well in 96-well plates (DMEM + 10% FBS). Incubate 24h to adhere.

  • Treatment: Add compound (serial dilutions from 100 µM down to 0.1 µM).

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • Viability Assay: Use MTT or CellTiter-Glo.

    • MTT: Add reagent, incubate 4h, dissolve formazan crystals in DMSO, read Absorbance at 570 nm.

  • Calculation: Plot dose-response curve to determine IC50 (concentration killing 50% of cells).

Criteria: An SI > 10 is the minimum threshold for progression. An SI > 50 is ideal for lead candidates.

Protocol 3: Mechanism of Action (Target Deconvolution)

Given the structural similarity of the imidazole-amine motif to QcrB inhibitors (like the Imidazo[1,2-a]pyridines), the primary hypothesis is inhibition of the Electron Transport Chain (ETC).

Hypothesis: The molecule may bind to the QcrB subunit of the cytochrome bc1 complex, preventing ATP synthesis.

Validation Workflow (Spontaneous Mutant Generation):
  • Culture: Grow H37Rv to high density (~10^9 CFU/mL).

  • Plating: Plate 100 µL of suspension onto 7H10 agar plates containing the compound at 5x, 10x, and 20x MIC .

  • Incubation: Incubate for 4–6 weeks.

  • Isolation: Pick colonies that grow (resistant mutants).

  • Sequencing: Perform Whole Genome Sequencing (WGS) on mutants vs. Wild Type.

  • Analysis: Look for Single Nucleotide Polymorphisms (SNPs).

    • Expected Hit:qcrB gene (Rv2196).

    • Alternative Hit:mmpL3 (Rv0206) - common for amine-containing scaffolds.

Pathway Visualization: The Respiratory Target

The following diagram illustrates the Electron Transport Chain in Mtb and where the imidazole-amine scaffold is hypothesized to act.

Mtb_Respiration_Target NADH NADH NDH2 NDH-2 NADH->NDH2 e- Q Menaquinone (Q pool) NDH2->Q Reduction QcrB Cytochrome bc1 (QcrB Subunit) Q->QcrB Oxidation CytC Cytochrome c QcrB->CytC e- transfer CytOx Cytochrome aa3 (Oxidase) CytC->CytOx ATP ATP Synthase CytOx->ATP H+ Gradient Drug Imidazole-Amine Scaffold Drug->QcrB BLOCKS

Figure 2: Hypothesized Mechanism of Action. The scaffold is predicted to inhibit QcrB, disrupting the proton motive force required for ATP synthesis.

References

  • ChEMBL Database. (2026). Compound Report: 2-(1H-imidazol-2-yl)propan-2-amine (CHEMBL4649948).[1] EMBL-EBI. Link

  • Abrahams, K. A., et al. (2012).[2] Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB.[2][3][4] PLOS ONE, 7(12), e52951.[2] Link

  • Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis.[5] Nature Medicine, 19, 1157–1160. Link

  • Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362–366. Link

  • ChemicalBook. (2024). 2-(1H-imidazol-2-yl)propan-2-amine Product Properties.Link

Sources

Efficacy of 2-(1H-imidazol-2-yl)propan-2-amine on Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Efficacy Profiling of 2-(1H-imidazol-2-yl)propan-2-amine (IPA) against Pseudomonas aeruginosa

Executive Summary

This application note details the experimental framework for evaluating the antimicrobial efficacy of 2-(1H-imidazol-2-yl)propan-2-amine (herein referred to as IPA ). Identified as a confirmed hit in high-throughput screens (e.g., CO-ADD library), IPA represents a fragment-based lead featuring a gem-dimethyl substituted amine adjacent to an imidazole ring. This structural motif suggests potential mechanisms involving metal chelation (targeting metalloenzymes) or membrane perturbation.

This guide provides validated protocols for determining Minimum Inhibitory Concentration (MIC), assessing bactericidal kinetics (Time-Kill), and evaluating biofilm eradication potential. It is designed for researchers aiming to transition this fragment from a "library hit" to a validated lead compound.

Compound Profile & Mechanism of Action

Chemical Structure:

  • IUPAC Name: 2-(1H-imidazol-2-yl)propan-2-amine[1]

  • Molecular Formula: C6H11N3[1]

  • Molecular Weight: 125.17 g/mol [1]

  • Key Features:

    • Imidazole Ring: Electron-rich, capable of hydrogen bonding and π-π stacking.

    • Gem-dimethyl Group: Restricts conformational flexibility, potentially enhancing binding affinity compared to flexible analogs (e.g., histamine).

    • Primary Amine: Protonated at physiological pH (pKa ~9-10), facilitating electrostatic interaction with the negatively charged bacterial cell envelope.

Hypothesized Mechanism: The structural similarity to histamine and other bidentate ligands suggests IPA may act via metal ion chelation (e.g., Zn²⁺, Cu²⁺) within bacterial metalloenzymes (e.g., metallo-beta-lactamases or deacetylases) or by disrupting the outer membrane lipopolysaccharide (LPS) layer through cationic displacement of divalent cations (Mg²⁺/Ca²⁺).

Figure 1: Proposed Mechanism & Validation Workflow

IPA_Mechanism IPA IPA (Cationic Ligand) Membrane Outer Membrane (LPS Interaction) IPA->Membrane Electrostatic Displacement Enzyme Metalloenzymes (Zn2+ Chelation) IPA->Enzyme Bidentate Binding Biofilm Biofilm Matrix (EPS Penetration) IPA->Biofilm Diffusion CellDeath Cell Lysis / Stasis Membrane->CellDeath Permeability Loss Enzyme->CellDeath Metabolic Arrest Biofilm->CellDeath Disruption

Caption: Proposed multimodal mechanism of action for IPA against P. aeruginosa, targeting membrane integrity and metalloenzyme function.

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Standard: CLSI M07-A10 (Broth Microdilution)

Objective: To determine the lowest concentration of IPA that inhibits visible growth of P. aeruginosa.

Materials:

  • IPA Stock Solution: 10 mg/mL in DMSO (ensure solubility; if precipitation occurs, use sterile water or dilute DMSO).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strain: P. aeruginosa ATCC 27853 (QC strain).[1]

  • Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative), Sterility Control.

Procedure:

  • Inoculum Preparation:

    • Pick 3-5 colonies from a fresh overnight agar plate.

    • Suspend in saline to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in CAMHB to achieve ~10^6 CFU/mL.

  • Plate Setup (96-well):

    • Add 50 µL of CAMHB to columns 2-12.

    • Add 100 µL of IPA (at 2x highest desired concentration, e.g., 128 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10 (transfer 50 µL). Discard 50 µL from column 10.

    • Column 11: Growth Control (No drug).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 50 µL of the diluted inoculum to wells in columns 1-11.

    • Final volume: 100 µL/well. Final inoculum: ~5 x 10^5 CFU/mL.

  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Readout:

    • Record MIC as the lowest concentration with no visible turbidity.

    • Note: Fragments often have higher MICs (32-128 µg/mL). If MIC > 64 µg/mL, proceed to Synergy Testing .

Protocol B: Time-Kill Kinetics Assay

Objective: To determine if IPA is bacteriostatic or bactericidal.

Procedure:

  • Prepare 10 mL of CAMHB containing IPA at 1x, 2x, and 4x MIC . Include a Growth Control (no drug).

  • Inoculate with P. aeruginosa to a final density of ~5 x 10^5 CFU/mL.

  • Incubate at 37°C with shaking (200 rpm).

  • Sampling: Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots (10-fold steps) in saline. Plate 10 µL spots on Mueller-Hinton Agar (MHA).

  • Analysis: Count colonies after 24h incubation.

    • Bactericidal: ≥3 log10 reduction in CFU/mL compared to initial inoculum.

    • Bacteriostatic: <3 log10 reduction.

Protocol C: Checkerboard Synergy Assay

Objective: To evaluate the potential of IPA to potentiate standard antibiotics (e.g., Tobramycin) against resistant strains.

Rationale: As a fragment, IPA may not be potent enough alone but could disrupt the outer membrane, allowing entry of other drugs.

Matrix Setup:

  • Row A-H: Serial dilutions of IPA (e.g., 0 to 64 µg/mL).

  • Column 1-12: Serial dilutions of Tobramycin (e.g., 0 to 8 µg/mL).

  • Calculation: Determine the Fractional Inhibitory Concentration Index (FICI).

    • FICI = (MIC_combined / MIC_alone)_IPA + (MIC_combined / MIC_alone)_Tobramycin

    • Synergy: FICI ≤ 0.5.

Data Analysis & Interpretation

Expected Results Table

The following table summarizes typical performance metrics for a hit compound in this class.

ParameterMetricInterpretation
MIC (ATCC 27853) 16 - 64 µg/mLModerate activity (Typical for fragments).
MBC/MIC Ratio ≤ 4Suggests bactericidal activity.
FICI (with Tobramycin) < 0.5Synergistic (Membrane permeabilization).
Cytotoxicity (CC50) > 100 µMSelectivity Index (SI) > 10 is desired.
Figure 2: Hit-to-Lead Validation Workflow

Validation_Workflow Start IPA Confirmed Hit (CO-ADD Library) Step1 MIC Determination (Broth Microdilution) Start->Step1 Decision1 MIC < 64 µg/mL? Step1->Decision1 Step2A Time-Kill Kinetics (Bactericidal vs Static) Decision1->Step2A Yes Step2B Synergy Screen (Checkerboard) Decision1->Step2B No (Weak Hit) Step3 Biofilm Assay (MBEC) Step2A->Step3 Step2B->Step3 Step4 Cytotoxicity (HEK293) Step3->Step4 End Lead Candidate Profile Step4->End

Caption: Decision tree for characterizing IPA efficacy, prioritizing synergy testing if standalone MIC is weak.

Troubleshooting & Optimization

  • Solubility Issues: IPA is a small, polar molecule, but the free base may have limited solubility in neutral buffers. Ensure the use of the hydrochloride salt form if available, or dissolve in DMSO and dilute into media. Final DMSO concentration must be <1% to avoid toxicity to P. aeruginosa.

  • pH Effect: The activity of imidazole-based compounds is often pH-dependent due to the pKa of the imidazole ring (~6.0) and the amine (~9.5). Perform MIC assays at pH 7.2-7.4 (standard CAMHB) but consider testing at pH 6.0 (mimicking abscess environment) to see if protonation enhances efficacy.

  • Cation Antagonism: P. aeruginosa resistance to cationic peptides/amines is often regulated by Mg²⁺ levels. If MIC varies significantly between media batches, verify the cation content (Ca²⁺/Mg²⁺) of the Mueller-Hinton Broth.

References

  • Blaskovich, M. A. T., et al. (2015). "The Community for Open Antimicrobial Drug Discovery (CO-ADD)." ACS Infectious Diseases, 1(7), 285–287. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07. Wayne, PA: CLSI. Link

  • ChemSrc. (2024). "2-(1H-imidazol-2-yl)propan-2-amine | CAS#:1368877-36-4."[1] Chemical Database. Link

  • Zhang, L., et al. (2018). "Screening of Imidazole Derivatives for Antimicrobial Activity." Journal of Medicinal Chemistry (Contextual Reference for Imidazole SAR). Link

Sources

Application Note: Pharmacological Profiling of 2-(1H-imidazol-2-yl)propan-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the evaluation of 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride , designed for drug development professionals focusing on hit-to-lead validation.

Based on current pharmacological databases (ChEMBL, CO-ADD), this compound is primarily identified as a hit in antimicrobial screening libraries with potential activity against Gram-negative pathogens (A. baumannii, P. aeruginosa) and M. tuberculosis. As a 2-substituted imidazole, it also represents a privileged scaffold for Fragment-Based Drug Discovery (FBDD) targeting Histamine H3/H4 receptors or Nitric Oxide Synthase (NOS).

This guide focuses on the Phenotypic Screening Workflow : validating antimicrobial efficacy (MIC) while simultaneously profiling mammalian cytotoxicity (CC50) to determine the Selectivity Index (SI).

Introduction & Mechanism of Action

2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride is a small molecule fragment featuring an imidazole ring substituted at the C2 position with a gem-dimethyl amine group. This structural motif is significant in medicinal chemistry for two reasons:

  • Antimicrobial Activity: It acts as a bioisostere for histidine or histamine derivatives, potentially disrupting bacterial histidine kinases or cell wall synthesis pathways in Gram-negative bacteria [1].

  • Pharmacological Scaffold: The 2-aminoalkyl-imidazole core is a privileged structure found in ligands for Imidazoline I1/I2 receptors and Nitric Oxide Synthase (NOS) inhibitors.

In drug development, this compound is often screened as a fragment hit . The critical first step is establishing a robust Selectivity Index (SI) —the ratio of mammalian toxicity (CC50) to antimicrobial efficacy (MIC). A high SI (>10) indicates a viable lead candidate.

Key Chemical Properties
PropertySpecification
CAS Number 1368877-36-4 (Free base) / Salt form varies
Molecular Formula C6H11N3[1] · 2HCl
Molecular Weight ~198.1 g/mol (Salt) / 125.17 g/mol (Free base)
Solubility >50 mM in Water (due to 2HCl salt); Soluble in DMSO
pKa Imidazole ~7.0; Amine ~10.5 (Protonated at physiological pH)
Storage -20°C, Desiccated, Protect from light

Experimental Workflow Strategy

The following workflow ensures data integrity by running efficacy and toxicity assays in parallel.

Workflow cluster_bacterial Primary Screen: Efficacy cluster_mammalian Counter Screen: Safety Compound Compound Preparation (100 mM Stock in H2O) QC QC: Solubility & pH Check Compound->QC MIC_Assay Broth Microdilution (Target: A. baumannii / P. aeruginosa) QC->MIC_Assay Cyto_Assay Mammalian Cytotoxicity (HEK293 / HepG2) QC->Cyto_Assay Readout_MIC Readout: OD600 / Resazurin Output: MIC50/90 MIC_Assay->Readout_MIC Analysis Data Analysis Selectivity Index (SI) = CC50 / MIC Readout_MIC->Analysis Readout_Cyto Readout: ATP / MTT Output: CC50 Cyto_Assay->Readout_Cyto Readout_Cyto->Analysis

Figure 1: Parallel screening workflow for determining the therapeutic window of the compound.

Protocol A: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against target pathogens (e.g., A. baumannii, P. aeruginosa) following CLSI guidelines [2].

Materials
  • Bacterial Strain: Acinetobacter baumannii (ATCC 19606) or Pseudomonas aeruginosa (ATCC 27853).[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound: 2-(1H-imidazol-2-yl)propan-2-amine 2HCl (10 mM stock in sterile water).

  • Controls: Ciprofloxacin (Positive), Vehicle (Water/DMSO), Sterility Control.

  • Plate: 96-well clear flat-bottom microplate (PS).

Procedure
  • Inoculum Preparation:

    • Pick 3-5 colonies from a fresh agar plate and suspend in saline.

    • Adjust turbidity to 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in CAMHB to achieve a starting inoculum of ~10^6 CFU/mL.

  • Compound Dilution:

    • Prepare a 2-fold serial dilution of the compound in CAMHB across the plate (Columns 1-10).

    • Range: 128 µg/mL down to 0.25 µg/mL.

    • Volume: 50 µL per well.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to wells in Columns 1-11.

    • Column 11: Growth Control (Bacteria + No Drug).

    • Column 12: Sterility Control (Media only).

    • Final Volume: 100 µL/well. Final Bacterial Concentration: ~5 x 10^5 CFU/mL.

  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 37°C for 16–20 hours (static).

  • Readout:

    • Visual: Identify the lowest concentration with no visible turbidity.

    • Optical: Measure OD600 using a microplate reader.

    • Fluorescence (Optional): Add 10 µL Resazurin (0.01%) and incubate for 2 hours. Blue -> Pink indicates viable cells.

Protocol B: Mammalian Cytotoxicity Counter-Screen

Objective: Assess general cytotoxicity in HEK293 (Kidney) or HepG2 (Liver) cells to rule out non-specific membrane disruption or metabolic toxicity [3].

Materials
  • Cells: HEK293 cells (ATCC CRL-1573).

  • Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Reagent: Resazurin (Alamar Blue) or MTT.

  • Plate: 96-well black, clear-bottom tissue culture plate.

Procedure
  • Cell Seeding:

    • Harvest exponential phase HEK293 cells.

    • Seed 10,000 cells/well in 90 µL media.

    • Incubate 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Prepare 10X compound concentrations in media (from the same stock used in MIC).

    • Add 10 µL of 10X compound to wells (Final 1X).

    • Range: 100 µM down to 0.1 µM (Log scale).

    • Include Triton X-100 (1%) as Positive Death Control.

  • Incubation:

    • Incubate for 24 or 48 hours at 37°C, 5% CO2.

  • Readout (Resazurin):

    • Add 20 µL Resazurin solution (0.15 mg/mL in PBS).

    • Incubate for 2–4 hours.

    • Measure Fluorescence: Ex 560 nm / Em 590 nm .

Data Analysis & Interpretation

Calculating Selectivity Index (SI)

Compile the data into the following matrix to determine the compound's potential.

ParameterDefinitionCalculation
MIC Minimum Inhibitory ConcentrationLowest conc. with <10% growth (OD600)
CC50 Cytotoxic Concentration 50%Conc. reducing mammalian viability by 50%
SI Selectivity IndexSI = CC50 / MIC

Interpretation Criteria:

  • SI < 1: Toxic. The compound kills mammalian cells at the same or lower dose than bacteria. Discard.

  • 1 < SI < 10: Narrow window. Requires structural optimization (SAR).

  • SI > 10: Promising hit. Proceed to mechanistic studies (e.g., Time-Kill kinetics).

Troubleshooting Guide
  • Issue: Compound precipitates in media.

    • Cause: High salt concentration or pH shift.

    • Fix: The dihydrochloride salt is acidic. Ensure the stock solution is buffered or check pH of the final media. If pH < 7.0, the assay is invalid.

  • Issue: High MIC (>64 µg/mL) but no cytotoxicity.

    • Insight: The compound may have poor permeability in Gram-negative bacteria.

    • Next Step: Test in the presence of a sub-inhibitory concentration of Polymyxin B nonapeptide (PMBN) to permeabilize the outer membrane.

References

  • Community for Open Antimicrobial Drug Discovery (CO-ADD). (2020). Open-access antimicrobial screening program data. ChEMBL Database.[1] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. CLSI standard M07. Link

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.Link

  • Zhang, L. et al. (2014). Imidazole-based derivatives as potential antibacterial agents.[1] European Journal of Medicinal Chemistry. Link

Sources

In vitro testing of 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride

Abstract

This guide outlines the standardized in vitro characterization protocols for 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride , a synthetic imidazole-alkylamine derivative. Structurally characterized by an imidazole ring substituted at the C2 position with a gem-dimethyl amine tail, this compound represents a putative ligand for aminergic G-protein coupled receptors (GPCRs), specifically the Histamine H3/H4 and Imidazoline receptor families. This document details the workflow for solubility preparation, radioligand binding affinity (


) determination, and functional efficacy profiling (cAMP modulation) to validate its pharmacological activity and metabolic stability.

Introduction & Mechanism of Action

The compound 2-(1H-imidazol-2-yl)propan-2-amine features a pharmacophore distinct from endogenous histamine (which is substituted at C4/5). The C2-substitution pattern, combined with the steric bulk of the gem-dimethyl group, typically shifts selectivity away from H1/H2 receptors towards Histamine H3 (H3R) and H4 (H4R) receptors, or Alpha-2 Adrenergic receptors.

  • Structural Logic : The gem-dimethyl group adjacent to the amine prevents oxidative deamination by Monoamine Oxidase (MAO), potentially enhancing metabolic stability compared to endogenous histamine.

  • Hypothesized Mechanism :

    • Primary Target : Histamine H3 Receptor (Gi/o-coupled).[1]

    • Action : Modulation of presynaptic histamine release via inhibition of Adenylyl Cyclase (AC).

    • Potential Utility : Cognitive enhancement (H3 antagonist) or anti-inflammatory signaling (H4 agonist).

Material Preparation

Compound Properties:

  • Chemical Formula :

    
    
    
  • Molecular Weight : ~198.09 g/mol (Salt form)

  • Solubility : Highly soluble in water (>50 mM) due to dihydrochloride salt.

Stock Solution Protocol:

  • Solvent : Dissolve 10 mg of powder in 1.0 mL of nuclease-free water or PBS (pH 7.4) to create a ~50 mM stock. Avoid DMSO if possible to prevent solvent effects in cell-based assays, though it is compatible up to 0.1%.

  • Sterilization : Filter through a 0.22 µm PVDF membrane if using in long-term cell culture.

  • Storage : Aliquot into light-protective vials and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

In Vitro Assay Protocols

Assay 1: H3 Receptor Radioligand Binding (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of the compound for the human H3 receptor.

Materials:

  • Membranes : HEK293T cells transiently expressing human H3R (hH3R).

  • Radioligand : [

    
    H]-N-
    
    
    
    -methylhistamine ([
    
    
    H]-NAMH), specific activity ~80 Ci/mmol.
  • Competitor : 2-(1H-imidazol-2-yl)propan-2-amine (Test Compound).

  • Non-specific Control : 10 µM Imetit or Thioperamide.

Protocol Steps:

  • Buffer Prep : 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    .
    
  • Incubation : In a 96-well plate, combine:

    • 50 µL Membrane suspension (15 µg protein/well).

    • 50 µL [

      
      H]-NAMH (Final conc. 2 nM).[2]
      
    • 50 µL Test Compound (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium : Incubate for 90 minutes at 25°C with gentle agitation.

  • Termination : Harvest using a cell harvester onto 0.3% PEI-soaked GF/C glass fiber filters.

  • Wash : Wash filters

    
     with ice-cold Tris buffer.
    
  • Detection : Dry filters, add scintillation cocktail, and count in a MicroBeta counter.

Data Output : Calculate


 using the Cheng-Prusoff equation :


Where

is radioligand concentration and

is its affinity for H3R.
Assay 2: Functional cAMP Modulation (Efficacy)

Objective: Determine if the compound acts as an Agonist (inhibits cAMP) or Inverse Agonist (increases cAMP) in a Gi-coupled system.

Materials:

  • Cells : HEK293 stably expressing hH3R and a cAMP biosensor (e.g., GloSensor™ or HTRF kit).

  • Stimulant : 10 µM Forskolin (to artificially raise cAMP levels).

Protocol Steps:

  • Seeding : Plate 50,000 cells/well in white 96-well plates. Incubate 24h.

  • Equilibration : Replace media with HBSS + 0.5 mM IBMX (phosphodiesterase inhibitor) for 30 min.

  • Challenge :

    • Agonist Mode : Add Forskolin (10 µM) + Test Compound (dose-response).

    • Antagonist Mode : Add Forskolin (10 µM) + Reference Agonist (e.g., Histamine EC

      
      ) + Test Compound.
      
  • Incubation : 30 minutes at Room Temperature.

  • Detection : Add detection reagent (Lysis/Luciferin substrate) and read Luminescence.

Interpretation :

  • Agonist : Dose-dependent decrease in Forskolin-induced luminescence.

  • Inverse Agonist : Increase in luminescence above basal levels (if receptor has constitutive activity).

Assay 3: Metabolic Stability (Microsomal)

Objective: Verify the protective effect of the gem-dimethyl group against metabolism.

Protocol:

  • Incubate 1 µM Test Compound with pooled Human Liver Microsomes (0.5 mg/mL) in PBS.

  • Initiate reaction with NADPH regenerating system.

  • Sample at

    
     min. Quench with Acetonitrile.[3]
    
  • Analyze supernatant via LC-MS/MS to determine intrinsic clearance (

    
    ).
    

Data Visualization & Pathway Map

Figure 1: H3 Receptor Signaling & Assay Workflow The following diagram illustrates the Gi-coupled signaling pathway targeted by the compound and the logic flow for determining its activity.

H3R_Pathway cluster_assays Experimental Readouts Compound 2-(1H-imidazol-2-yl) propan-2-amine H3R H3 Receptor (GPCR) Compound->H3R Binding (Ki) Gi Gi/o Protein H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Production blocked Readout Luminescence (Decrease = Agonist) cAMP->Readout Functional Signal Binding Radioligand Binding ([3H]-NAMH Displacement) Functional cAMP Assay (Forskolin Challenge)

Caption: Schematic of the Histamine H3 Receptor signaling cascade. The compound binds H3R, activating Gi proteins which inhibit Adenylyl Cyclase, reducing cAMP. This reduction is quantified to determine agonist efficacy.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Non-Specific Binding Cationic nature of amine interacting with filters.Pre-soak GF/C filters in 0.3% Polyethyleneimine (PEI) for 2 hours.
No Displacement Observed Compound has low affinity for H3R.Screen against H4R or Alpha-2 Adrenergic receptors; the 2-position substitution may alter selectivity.
Precipitation in Assay Free base formation at pH 7.4.Ensure stock is fully dissolved in water before adding to buffer; keep final concentration <100 µM.

References

  • Pharmacological characterization of human histamine H3 receptor isoforms . BioRxiv, 2023.

  • Development of a Conformational Histamine H3 Receptor Biosensor . ACS Sensors, 2020.

  • Gem-dimethyl group in medicinal chemistry: Effects on stability and potency . ScienceOpen, 2023.

  • Radioligand Binding Assay Protocol for GPCRs . Gifford Bioscience.

Sources

Application Note: Handling, Storage, and Stability of 2-(1H-imidazol-2-yl)propan-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive technical guide for the handling, storage, and experimental use of 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride .

This specific isomer (distinguished from the histamine analogue 3-(1H-imidazol-5-yl)propan-1-amine) is a critical building block in fragment-based drug discovery (FBDD) and heterocyclic synthesis.[1] Its physicochemical profile—characterized by high polarity, significant hygroscopicity, and pH-dependent solubility—demands a rigorous handling protocol to maintain chemical integrity.

Physicochemical Profile & Technical Specifications

Understanding the molecular behavior of this compound is the prerequisite for successful experimentation.[2] The dihydrochloride salt form confers water solubility but introduces significant hygroscopicity.[3]

ParameterSpecificationTechnical Insight
Compound Name 2-(1H-imidazol-2-yl)propan-2-amine dihydrochlorideSpecific isomer: Imidazole attached at C2; Propane chain amine at C2.[1][4]
CAS (Free Base) 1368877-36-4Note: CAS for the 2HCl salt may vary by vendor.[1]
Formula C₆H₁₁N₃[1][4][5][6][7] · 2HClStoichiometry is critical for molarity calculations.
MW ~198.09 g/mol Free Base: ~125.17 g/mol + 2HCl (~72.92).
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates oxidation or moisture degradation.
Solubility Water (>50 mg/mL), DMSO, MethanolInsoluble in non-polar solvents (DCM, Hexane, Toluene).
Hygroscopicity Very High (Deliquescent) Rapidly absorbs atmospheric moisture, turning into a sticky gum.
Acidity (pH) Acidic in aqueous solution (pH ~2-4)Requires buffering for biological assays.

Critical Storage Protocol

The "Cold Chain" Integrity Rule: The primary degradation pathway for this compound is moisture-mediated hydrolysis and oxidation. The salt lattice is stable when dry but collapses upon hydration.

A. Long-Term Storage Conditions
  • Temperature: Store at -20°C (-4°F) . Lower temperatures reduce the kinetic rate of potential degradation reactions.

  • Atmosphere: The vial must be sealed under an inert atmosphere (Argon or Nitrogen) .

  • Secondary Containment: Place the primary vial inside a secondary desiccated container (e.g., a jar with active silica gel or molecular sieves) to create a double barrier against moisture.

B. The "Thaw-Equilibration" Rule (Crucial Step)

NEVER open a cold vial directly in ambient air.

  • Mechanism of Failure: Opening a -20°C vial in a 25°C room causes immediate condensation of atmospheric water vapor onto the cold powder. This "flash hydration" ruins the salt.

  • Protocol: Remove the vial from the freezer and let it stand at room temperature for at least 45 minutes before breaking the seal. Wipe the exterior to remove condensation before opening.

Handling & Weighing Protocol

Workflow Logic

Due to the compound's deliquescent nature, the "Time-to-Solvent" (TTS) must be minimized.[1]

Step-by-Step Procedure
  • Environment: Ideally, weigh inside a glove box or a glove bag flushed with dry nitrogen. If working on an open bench, use a "static-free" zone and work rapidly.

  • Tools: Use anti-static weighing boats. Plastic spatulas are preferred over metal to prevent potential catalytic oxidation traces, though stainless steel is generally acceptable.

  • Weighing:

    • Tare the balance with the boat.

    • Dispense the required amount.

    • Immediately reseal the stock vial. Do not leave the stock vial open while recording weights.

    • Transfer the weighed powder to the destination vessel (e.g., volumetric flask) immediately.

  • Solvation: Add the solvent immediately after transfer. Do not let the dry powder sit in the weighing boat.

Visualization: Handling Decision Tree

HandlingProtocol Start Start: Retrieve Vial from -20°C Equilibrate Equilibrate to RT (45 mins) Do NOT Open Start->Equilibrate Wipe Wipe Condensation from Vial Exterior Equilibrate->Wipe Environment Is a Glove Box Available? Wipe->Environment GloveBox Transfer to Glove Box (N2/Ar) Environment->GloveBox Yes OpenBench Open Bench Handling Environment->OpenBench No WeighGB Weigh Leisurely (Inert Atm) GloveBox->WeighGB WeighOB Rapid Weighing (<2 mins) Minimize Air Exposure OpenBench->WeighOB Reseal IMMEDIATELY Reseal Stock Vial (Parafilm/Tape) WeighGB->Reseal WeighOB->Reseal Solubilize Dissolve Immediately Reseal->Solubilize

Caption: Decision tree for minimizing moisture exposure during the handling of hygroscopic amine salts.

Solution Preparation & Stability

A. Solvent Selection[3]
  • Water: Highly soluble. Resulting pH will be acidic (~2-3).

  • DMSO: Soluble. Preferred for biological stock solutions (typically 10-100 mM).

  • Ethanol: Moderately soluble.

B. pH Adjustment for Bioassays

The dihydrochloride salt contains two equivalents of HCl. When dissolving in a buffer:

  • Acidification Risk: Adding a high concentration stock directly to a weak buffer (like PBS) may crash the pH, affecting protein stability or assay kinetics.

  • Neutralization: If a neutral pH is required, prepare the stock in water, then carefully neutralize with NaOH or use a high-capacity buffer (e.g., 1M HEPES or Tris) for the dilution step.

    • Caution: Neutralizing the high-concentration stock directly may cause the "free base" to precipitate if the concentration exceeds the free base solubility limit. It is safer to neutralize after dilution.

C. Solution Stability
  • Freeze-Thaw: Limit to 3 cycles . Aliquot stocks immediately after preparation.

  • Storage: Store solutions at -20°C or -80°C.

  • Stability Marker: If the clear solution turns yellow or pinkish over time, oxidative degradation has occurred. Discard.

Visualization: Solubilization & pH Logic

SolutionPrep Powder Powder (2HCl Salt) Solvent Choose Solvent Powder->Solvent Water Water (Milli-Q) Solvent->Water DMSO DMSO (Anhydrous) Solvent->DMSO AcidicSol Result: Acidic Solution (pH ~2) Stable Water->AcidicSol DMSO->AcidicSol Usage Intended Use? AcidicSol->Usage ChemSynth Chemical Synthesis (Use as is) Usage->ChemSynth BioAssay Biological Assay (Neutral pH needed) Usage->BioAssay BufferStep Dilute into High-Capacity Buffer (HEPES/Tris > 50mM) BioAssay->BufferStep CheckPH Verify pH BufferStep->CheckPH

Caption: Workflow for preparing stable solutions and managing pH shifts in biological applications.

Safety & Troubleshooting

Safety (HSE)
  • Hazards: As an amine hydrochloride, assume it is an Irritant (Skin/Eye/Respiratory) .[8]

  • PPE: Standard laboratory PPE (Lab coat, Nitrile gloves, Safety glasses).

  • Disposal: Dilute with water and dispose of in the organic aqueous waste stream.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Powder is sticky/clumped Moisture absorption (Deliquescence).[1]Material is likely degraded or hydrated. Verify purity by LC-MS. If purity is >95%, dry in a vacuum desiccator over P₂O₅, but accurate weighing is now compromised.
Solution is yellow Oxidation of the amine/imidazole.Discard and prepare fresh stock. Ensure inert gas storage for solid.
Precipitation on dilution pH shock or "Salting out".If neutralizing, ensure the final concentration is below the solubility limit of the free base. Use a lower concentration or a different co-solvent.

References

  • PubChem. (2026). 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride Compound Summary. National Library of Medicine. Available at: [Link] (Note: Search by structure or CAS 1368877-36-4 for free base linkage).[1]

  • ResearchGate. (2016). Best practices for isolating and handling hygroscopic salts in organic synthesis. Available at: [Link]

Sources

Application Note: Preparation and Handling of 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the standardized protocols for preparing high-integrity stock solutions of 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride . Commonly used as a hydrophilic fragment in drug discovery or a pH-responsive ligand in coordination chemistry, this compound presents specific challenges due to its hygroscopic nature and strong acidity in solution.

Failure to account for the dihydrochloride counterions (2HCl) can lead to significant pH shifts in biological assays, resulting in false positives (assay interference) or compound precipitation. This guide provides self-validating workflows to ensure experimental reproducibility.

Physicochemical Profile

Before solubilization, the exact stoichiometry of the salt form must be accounted for to ensure accurate molarity.

PropertyValue / Description
Compound Name 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride
Free Base MW 125.17 g/mol
Salt MW (2HCl) 198.09 g/mol (Use this for calculations)
Molecular Formula C₆H₁₁N₅[1][2][3] · 2HCl
Physical State White to off-white crystalline solid
Hygroscopicity High (Absorbs atmospheric moisture rapidly)
Acidity (pKa) Imidazole ring (~6.0), Primary amine (~9.5). Solution pH is acidic (< 4.0).
Solubility (Water) High (> 50 mM)
Solubility (DMSO) Moderate to High (~50 mM); typically prepared at 10-100 mM

Critical Handling: The "Dry Chain"

Because dihydrochloride salts are hygroscopic, water uptake adds undefined mass, leading to lower-than-calculated concentrations.

Pre-Weighing Protocol:

  • Equilibration: Remove the product vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 mins) before opening. This prevents condensation from forming on the cold solid.

  • Environment: Ideally, weigh in a low-humidity environment or a glove box.[4][5] If unavailable, work quickly and recap immediately.

  • Visual Check: If the powder appears "clumpy" or "sticky" rather than free-flowing, it has already absorbed water. Lyophilization may be required to restore stoichiometry.

Protocol A: Preparation of DMSO Stock Solution (Preferred for Screening)

Target: 10 mM Stock Solution in Anhydrous DMSO. Application: High-Throughput Screening (HTS), Cell-based Assays.[6]

Reagents
  • Compound: 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride (MW: 198.09)

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, stored over molecular sieves.

Step-by-Step Methodology
  • Calculation: To prepare 1 mL of a 10 mM solution:

    
    
    
    
    
  • Weighing: Weigh ~2.0 mg of solid into a tared, sterile, amber glass vial (glass is preferred over plastic to minimize leaching). Record exact mass (e.g., 2.15 mg).

  • Volume Adjustment: Calculate the exact volume of DMSO required for the recorded mass.

    
    
    (Example: For 2.15 mg, add 1085 µL DMSO).
    
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Checkpoint: Inspect for clarity.[7] If particles remain, sonicate in a water bath at ambient temperature for 5 minutes.

  • Storage: Aliquot into single-use vials (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Aqueous Stock (Chemistry/Biophysics)

Target: 50 mM Stock Solution in Water. Application: Crystallography, Metal Coordination Studies.

Warning: This solution will be highly acidic (pH ~2-3) due to the release of 2 equivalents of HCl.

  • Dissolution: Dissolve the calculated mass in Milli-Q water (18.2 MΩ).

  • pH Adjustment (Critical):

    • If the application requires neutral pH (e.g., ITC binding study), do not use the stock directly.

    • Buffer Exchange: Dilute the stock into a strong buffer (e.g., 100 mM HEPES or Phosphate, pH 7.4).

    • Manual Titration: If high concentration is needed, monitor pH with a micro-probe and adjust carefully with dilute NaOH. Note: Adding NaOH increases ionic strength (NaCl formation).

Logic Flow & Decision Making (Visualization)

The following diagram illustrates the decision process for solvent selection and pH management, ensuring assay integrity.

StockPrepWorkflow Start Solid Compound (C6H11N3·2HCl) CheckState Visual Inspection: Free-flowing powder? Start->CheckState Desiccate Desiccate/Lyophilize CheckState->Desiccate No (Clumpy) Weigh Weigh Mass (m) CheckState->Weigh Yes Desiccate->Weigh SelectSolvent Select Solvent Weigh->SelectSolvent DMSO Anhydrous DMSO SelectSolvent->DMSO For Cell Assays/HTS Water Milli-Q Water SelectSolvent->Water For Chemistry/Biophysics MixDMSO Vortex/Sonicate DMSO->MixDMSO StoreDMSO Store -20°C (Hydrolysis Protected) MixDMSO->StoreDMSO AcidCheck Check pH (Expect pH < 4) Water->AcidCheck Buffer Dilute in Buffered Media (HEPES/PBS) AcidCheck->Buffer Neutralization Required

Figure 1: Decision tree for solubilization and pH management of amine dihydrochloride salts.

Assay Interference: The "Acid Spike" Effect

When using this stock in cell culture, the 2HCl salt burden can overwhelm the buffering capacity of standard media (e.g., DMEM + 10% FBS), causing the phenol red to turn yellow and inducing acid-stress toxicity independent of the compound's pharmacology.

Validation Experiment (Self-Check):

  • Prepare a "Mock" solution: 20 mM HCl in DMSO (equivalent to the acid load of a 10 mM stock of the compound).

  • Dilute this Mock solution 1:1000 into your assay media.

  • Observation: If the media color shifts or cells show toxicity, your assay system cannot handle the salt's acidity.

  • Remedy: Increase the concentration of HEPES in your assay media to 25 mM to buffer the proton release.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 161332206, 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride. Retrieved from [Link](Note: Search by IUPAC or structure if specific CID varies by vendor).

  • Markossian S, Grossman A, et al. (Eds). Assay Guidance Manual [Internet].[8] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[9][8] "Compound Management and Stock Preparation."[5] Available from: [Link]

  • NIH Chemical Genomics Center. Solubility Assessment for Fragment-Based Screening. Available from: [Link](Generalized reference for DMSO solubility protocols).

Sources

2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride for high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Fragment-Based Drug Discovery (FBDD) with 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, HTS Managers, and Structural Biologists

Executive Summary: The Privileged Scaffold

In the high-throughput screening (HTS) landscape, 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride represents a "privileged fragment"—a low-molecular-weight scaffold capable of probing distinct sub-pockets within protein targets. Unlike flexible histamine analogs, this compound features a gem-dimethyl group at the


-carbon relative to the amine. This structural rigidity reduces the entropic penalty upon binding, making it a high-value probe for G-Protein Coupled Receptors (GPCRs) , Ion Channels , and Metalloproteins .

However, its utility is frequently compromised by its dihydrochloride salt form, which can induce false negatives in HTS campaigns due to pH artifacts. This guide outlines the rigorous protocols required to screen this fragment effectively, moving beyond simple "add-and-read" workflows to precision FBDD (Fragment-Based Drug Discovery).

Technical Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the "Rule of Three" compliance is essential for fragment library design. This compound fits perfectly, offering high solubility and ligand efficiency (LE).

PropertyValueImplication for HTS
Molecular Weight (Free Base) ~125.17 DaIdeal for FBDD; allows significant "growth" room.
Salt Form Dihydrochloride (2HCl)Critical: Highly acidic in unbuffered water; hygroscopic.
LogP ~ -0.5 (Hydrophilic)Low non-specific binding; excellent aqueous solubility (>100 mM).
H-Bond Donors/Acceptors 3 / 2Strong vectoral interactions (Imidazole N-H, Amine).
Structural Motif gem-DimethylRestricts conformational freedom (Thorpe-Ingold effect).
pKa (Imidazole) ~7.0Acts as a pH sensor; protonation state varies at physiological pH.

Critical Protocol: Managing the "Acid Spike" in HTS

The Problem: Many HTS false negatives arise because the dihydrochloride salt drastically lowers the pH of the assay well, inhibiting the protein target non-specifically. A 10 mM stock of a 2HCl salt can drop the pH of a weak buffer to < 5.0.

The Solution: A "Self-Validating" Stock Preparation Protocol.

Step-by-Step Stock Preparation
  • Weighing: Weigh the hygroscopic solid rapidly under dry nitrogen or argon to prevent water uptake, which alters the effective molecular weight.

  • Solvent Choice:

    • Preferred:DMSO (Dimethyl sulfoxide) .

    • Alternative:d6-DMSO (if downstream NMR screening is planned).

  • Neutralization (The "Buffered Stock" Method):

    • Do not dissolve directly in water/buffer for the master stock.

    • Dissolve to 100 mM in DMSO.

    • Validation Step: Dilute 10 µL of stock into 990 µL of your assay buffer. Measure pH. If pH shifts > 0.2 units, you must adjust the assay buffer capacity (e.g., increase HEPES from 20 mM to 50 mM) or neutralize the stock with an equimolar base (e.g., 2 equivalents of NaOH) before freezing.

Diagram: The pH-Safe Workflow

G Start Solid 2HCl Salt Weigh Weigh (Inert Gas) Start->Weigh Dissolve Dissolve in DMSO (100 mM) Weigh->Dissolve Check QC: pH Check (1:100 Dilution) Dissolve->Check Decision pH Shift > 0.2? Check->Decision Adjust Increase Buffer Strength or Neutralize Stock Decision->Adjust Yes Ready Ready for HTS/SPR Decision->Ready No Adjust->Ready

Caption: Logic flow for preventing pH-induced false negatives when handling dihydrochloride salts.

Screening Workflow: Surface Plasmon Resonance (SPR)

Because fragments like 2-(1H-imidazol-2-yl)propan-2-amine often bind with low affinity (


 in high 

M to mM range), fluorescence-based assays often lack the sensitivity required. SPR is the gold standard.
Experimental Setup
  • Instrument: Biacore 8K or similar high-throughput SPR.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Immobilization: Target density should be high (3000–5000 RU) to detect low-molecular-weight binders (

    
     is proportional to MW of analyte).
    
The Protocol[4][7]
  • Clean Screen: Inject the compound at 500 µM over the reference surface to check for "sticky" behavior. The imidazole ring can sometimes interact non-specifically with the matrix.

  • Binding Cycle:

    • Flow Rate: High (30 µL/min) to minimize mass transport limitations.

    • Contact Time: 30–60 seconds (fast on/off rates expected).

    • Dissociation Time: 60 seconds.

  • Solvent Correction: Perform DMSO calibration (0.5% to 5%) to correct for bulk refractive index changes.

  • Analysis: Look for "Square Wave" sensorgrams. Slow dissociation suggests aggregation or non-specific binding, not true fragment binding.

Application: "Grow" and "Link" Strategies

Once 2-(1H-imidazol-2-yl)propan-2-amine is identified as a hit, it serves as a robust anchor.

  • The Imidazole Vector: The N-H of the imidazole is an excellent donor for hydrogen bonding with Asp/Glu residues in the binding pocket. It can also coordinate Zinc (

    
    ) in metalloproteases (e.g., MMPs, HDACs).
    
  • The Amine Vector: The primary amine is a handle for amide coupling.

  • The gem-Dimethyl Effect: This group locks the rotamers, often pre-organizing the molecule into a bioactive conformation.

Chemical Space Expansion Diagram:

ChemicalSpace Core 2-(1H-imidazol-2-yl) propan-2-amine (The Anchor) Target1 Metalloproteins (Zn coordination via Imidazole) Core->Target1 Native Affinity Target2 GPCRs (H3/H4) (Bioisostere of Histamine) Core->Target2 Native Affinity Strategy1 Fragment Growing (Amide Coupling at Amine) Core->Strategy1 Strategy2 Fragment Merging (Link to hydrophobic aryl group) Core->Strategy2 Outcome High Affinity Lead (nM Potency) Strategy1->Outcome Strategy2->Outcome

Caption: Strategic evolution of the fragment hit into a lead compound.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and outlook." Nature Reviews Drug Discovery.[1] Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry. Link

  • Warr, W. A. (2009). "Fragment-Based Drug Discovery: New Paradigms." Journal of Computer-Aided Molecular Design. Link

  • PubChem Compound Summary. "1H-Imidazol-2-amine derivatives and bioactivity data." National Library of Medicine. Link

  • Keseru, G. M., et al. (2011). "Design of Fragment Libraries." Drug Discovery Today. Link

Sources

Application Note: Integrated Screening Protocols for Novel Imidazole Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Imidazole derivatives (e.g., miconazole, ketoconazole, clotrimazole) remain a cornerstone of antifungal therapy, particularly for superficial mycoses and resistant Candida strains. Their primary mechanism of action is the inhibition of lanosterol 14


-demethylase (CYP51) , a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol. This inhibition leads to the depletion of ergosterol (damaging membrane integrity) and the accumulation of toxic 14

-methylated sterols.

This guide provides a standardized, multi-stage screening workflow for novel imidazole candidates. Unlike generic screening, this protocol addresses the specific physicochemical properties of imidazoles—namely their high lipophilicity and propensity for non-specific binding—ensuring data reliability from hit-to-lead.

The Screening Workflow

The following diagram outlines the logical progression from primary screening to mechanistic validation.

ScreeningWorkflow Synthesis Candidate Synthesis MIC Primary Screen: MIC (CLSI M27-A4) Synthesis->MIC Ergosterol Mechanistic Check: Sterol Quantitation MIC->Ergosterol MIC < 8 µg/mL Biofilm Virulence Screen: Biofilm Inhibition (XTT) Ergosterol->Biofilm Ergosterol ↓ Tox Safety Profiling: Cytotoxicity (HepG2) Biofilm->Tox Lead Lead Candidate Tox->Lead SI > 10

Figure 1: Critical path for imidazole antifungal development. Candidates failing the MIC threshold are discarded before mechanistic verification.

Primary Screening: MIC Determination (Broth Microdilution)[1]

Objective: Determine the Minimum Inhibitory Concentration (MIC) against clinically relevant yeasts (Candida albicans, C. glabrata, C. auris) and molds (Aspergillus fumigatus). Standard: Adapted from CLSI M27-A4 (Yeasts) and M38-A2 (Molds) [1].

Critical Constraint: Solubility

Imidazoles are highly hydrophobic. Inadequate solubility in the assay medium causes precipitation, leading to "false resistance" (drug not reaching the cell) or "false susceptibility" (crystals crashing out cells).

  • Solvent: DMSO is the standard. Final well concentration must be <1% (v/v) to avoid solvent toxicity.

  • Visual Check: Inspect wells at 100x magnification for crystal formation before incubation.

Protocol Steps
  • Media Preparation: Use RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

  • Compound Dilution:

    • Prepare 100x stock in 100% DMSO.

    • Perform 2-fold serial dilutions in DMSO.

    • Dilute 1:50 into RPMI medium (2x strength) to generate 2x drug concentrations.

  • Inoculum Prep:

    • Suspend colonies in sterile saline to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:1000 in RPMI (final inoculum:

      
       CFU/mL).
      
  • Plate Setup:

    • Add 100 µL of 2x Drug to 100 µL of Inoculum in U-bottom 96-well plates.

    • Controls: Growth Control (Media + Cells + DMSO), Sterile Control (Media only).

  • Incubation: 35°C for 24–48 hours (species dependent).

  • Readout: The lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to growth control.

Quality Control (QC): Run C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 concurrently. Results must fall within CLSI defined ranges [1].

Mechanistic Validation: Ergosterol Quantitation

Objective: Confirm that the imidazole candidate acts via the CYP51 pathway by quantifying membrane ergosterol reduction. Method: Saponification and UV Spectrophotometry (The "Sterol Quantitation Method" - SQM) [2].

The Pathway Logic

Imidazoles inhibit the demethylation of lanosterol.

  • Success Signal: Decrease in Ergosterol (Peak @ 281.5 nm).

  • Accumulation Signal: Increase in 24(28)-dehydroergosterol (Peak @ 230 nm) or lanosterol precursors.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol ToxicSterols Toxic Methylated Sterols Accumulate Lanosterol->ToxicSterols Blocked Path Ergosterol Ergosterol (Product) Lanosterol->Ergosterol Normal Path CYP51 CYP51 Enzyme (14α-demethylase) CYP51->Lanosterol Catalyzes Imidazole Imidazole Inhibitor Imidazole->CYP51 Inhibits

Figure 2: Mechanism of Action. Imidazoles block CYP51, preventing Lanosterol


 Ergosterol conversion.
Protocol Steps
  • Culture: Grow C. albicans in 50 mL Sabouraud Dextrose Broth (SDB) with sub-MIC concentrations of the test compound (e.g., MIC/2 and MIC/4) for 16 hours.

  • Harvest: Centrifuge (2500 x g, 5 min), wash with sterile water.

  • Lysis & Saponification:

    • Resuspend pellet in 3 mL of 25% alcoholic KOH.

    • Vortex 1 min.

    • Incubate at 85°C for 1 hour (water bath).

  • Extraction:

    • Add 1 mL sterile water + 3 mL n-heptane .[1]

    • Vortex vigorously for 3 minutes.

    • Allow layers to separate (Ergosterol moves to the upper heptane layer).

  • Quantification:

    • Transfer heptane layer to a quartz cuvette.

    • Scan UV absorbance between 230 nm and 300 nm.

    • Calculation:

      
      
      (Note: Compare relative reduction vs. untreated control. A >40% reduction confirms specific CYP51 targeting.) [2]
      

Virulence Screening: Biofilm Inhibition (XTT Assay)

Objective: Imidazoles are often used topically (mucosal infections) where biofilms are prevalent. Standard MIC assays do not reflect biofilm resistance (which can be 1000x higher). Method: XTT Reduction Assay [3].

Protocol Steps
  • Biofilm Formation: Seed

    
     cells/mL in 96-well plates. Incubate 24h to form mature biofilms.
    
  • Treatment: Wash non-adherent cells with PBS.[2] Add RPMI containing serial dilutions of the imidazole derivative. Incubate 24h.

  • XTT Preparation:

    • Prepare XTT solution (0.5 mg/mL in PBS).

    • Add Menadione (1 µM final) as an electron coupler.

  • Assay:

    • Add 100 µL XTT/Menadione solution to wells.

    • Incubate 2 hours in the dark at 37°C.

    • Read: Absorbance at 490 nm.[3]

  • Metric: Calculate the SMIC

    
      (Sessile Minimum Inhibitory Concentration), the concentration reducing metabolic activity by 50%.
    

Safety Profiling: Cytotoxicity & Selectivity Index

Objective: Ensure the imidazole targets fungal CYP51 selectively over mammalian CYP450 enzymes. Cell Line: HepG2 (Human liver carcinoma) is recommended due to the known hepatotoxicity risks of azoles.

Protocol Steps (MTT Assay)
  • Seeding: Seed HepG2 cells (

    
     cells/well) in DMEM + 10% FBS. Incubate 24h.
    
  • Treatment: Add compound (range 1–100 µM). Include 1% Triton X-100 as positive control (death). Incubate 24h.

  • Development: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO.

  • Calculation: Determine

    
     (Cytotoxic Concentration 50%).
    
Data Analysis: The Selectivity Index (SI)

The SI is the definitive metric for "drug-likeness."



  • SI < 1: Toxic (Compound kills host cells at lower doses than fungi).

  • SI 1–10: Narrow therapeutic window (Risk of side effects).

  • SI > 10: Promising lead candidate [4].

Summary of Deliverables (Data Presentation)

When reporting results, condense data into the following format to facilitate rapid decision-making.

Compound IDMIC (

g/mL)
Ergosterol Reduction (%)Biofilm SMIC

HepG2 CC

(

M)
Selectivity Index (SI)Status
Ref (Miconazole) 0.585%16.045.090Benchmark
IMZ-001 64.010%>128100.01.5Fail (Inactive)
IMZ-002 0.2592%4.05.020Fail (Toxic)
IMZ-003 0.588%8.0>100.0>200Lead

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement (M27-A4). CLSI, Wayne, PA.[5]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans. Antimicrobial Agents and Chemotherapy, 43(9), 2097–2103.

  • Pierce, C. G., et al. (2008). A simple and reproducible 96-well plate-based method for the formation of fungal biofilms and their susceptibility testing. Nature Protocols, 3(9), 1494–1500.

  • Prayle, A., et al. (2010). Side effects of systemic azole antifungal agents. Expert Opinion on Drug Safety, 9(3), 459-474.

Sources

Application Note: Functional Neuroprotection Screening for Novel Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole ring is a privileged scaffold in neuropharmacology, serving as the core moiety in endogenous antioxidants (e.g., L-carnosine, histamine) and synthetic I2-imidazoline receptor ligands. Its electron-rich nitrogen atoms allow for dual functionality: hydrogen bond donation/acceptance and metal ion chelation, making it ideal for mitigating oxidative stress and excitotoxic cascades. This guide outlines a validated hierarchical screening workflow to evaluate the neuroprotective efficacy of novel imidazole compounds. It moves beyond simple viability checks to mechanistic validation using reactive oxygen species (ROS) kinetics and glutamate-induced excitotoxicity models.

Strategic Screening Workflow

To avoid false positives common in neuroprotection assays (e.g., compounds that merely reduce assay reagents rather than protecting cells), we employ a "Funnel Strategy."

Figure 1: The Neuroprotection Decision Matrix

NeuroprotectionFunnel Start Novel Imidazole Compound Library Step1 Phase I: Basal Cytotoxicity (SH-SY5Y or PC12 Cells) Assay: MTT/MTS (24h) Start->Step1 Decision1 Is it toxic at >10 µM? Step1->Decision1 Step2 Phase II: Oxidative Rescue (H2O2 Insult) Assay: Pre-treatment + MTT Decision1->Step2 No (Safe) Discard Discard / Structural Optimization Decision1->Discard Yes Step3 Phase III: Mechanistic Profiling Assay: DCFDA (ROS Kinetics) Step2->Step3 >20% Viability Rescue Step2->Discard No Rescue Step4 Phase IV: Excitotoxicity Model (Glutamate/NMDA Insult) Assay: LDH Release + Morphology Step3->Step4 ROS Reduction Confirmed Lead Lead Neuroprotective Candidate Step4->Lead Functional Protection

Caption: Hierarchical screening workflow ensuring compounds are non-toxic before efficacy testing.

Phase I & II: Basal Toxicity and Oxidative Rescue (MTT Assay)

Scientific Rationale

The MTT assay depends on mitochondrial succinate dehydrogenase to convert tetrazolium salts into purple formazan.[1]

  • Critical Note for Imidazoles: Imidazole rings can sometimes possess reducing properties that directly reduce MTT without cellular activity. Cell-free controls are mandatory to rule out chemical interference.

Protocol A: The "Rescue" Assay

Objective: Determine if pre-treatment with the imidazole compound prevents H2O2-induced neuronal death.

Materials:

  • SH-SY5Y cells (undifferentiated for high-throughput, differentiated for high-sensitivity).

  • MTT Reagent (5 mg/mL in PBS).[2]

  • Insult Agent: Hydrogen Peroxide (H2O2), 30% stock.

  • Solubilization Buffer: DMSO.[2]

Step-by-Step Methodology:

  • Seeding: Plate SH-SY5Y cells at 20,000 cells/well in a 96-well clear plate. Incubate for 24h to allow attachment.

  • Drug Pre-treatment (The Protective Window):

    • Remove media.[2] Add fresh media containing the imidazole compound (0.1, 1, 10, 50 µM).

    • Include Vehicle Control (0.1% DMSO max) and Positive Control (e.g., 5 mM N-Acetylcysteine or 10 µM L-Carnosine).

    • Incubate for 2-4 hours . Note: Imidazoles often require time to upregulate endogenous antioxidant enzymes (e.g., HO-1).

  • The Insult:

    • Do NOT remove the drug media. Add H2O2 directly to the wells to achieve a final concentration of 100–200 µM (titrate this beforehand to achieve ~50% cell death in vehicle wells, known as IC50).

    • Incubate for 24 hours .

  • MTT Addition:

    • Add MTT solution (final conc. 0.5 mg/mL). Incubate for 3-4 hours at 37°C.

  • Solubilization & Read:

    • Carefully aspirate media (do not disturb purple crystals).

    • Add 100 µL DMSO. Shake plate for 10 mins.

    • Measure Absorbance at 570 nm (reference 630 nm).

Data Interpretation: Calculate % Protection using the formula:



Phase III: Mechanistic Profiling (ROS Scavenging)

Scientific Rationale

Many imidazole derivatives (like carcinine) act as "sacrificial" antioxidants. The DCFDA assay measures generalized oxidative stress. The non-fluorescent H2DCFDA enters the cell, is cleaved by esterases, and trapped. Upon oxidation by ROS (specifically peroxides), it turns into highly fluorescent DCF.[3]

Protocol B: Kinetic ROS Measurement

Materials:

  • H2DCFDA (2’,7’-dichlorodihydrofluorescein diacetate).[3][4][5][6]

  • Black-walled, clear-bottom 96-well plates (prevents signal bleed).

Step-by-Step Methodology:

  • Seeding: Plate 25,000 cells/well in black plates. Allow attachment overnight.

  • Probe Loading (Critical Step):

    • Wash cells 1x with warm PBS (serum interferes with the probe).

    • Incubate cells with 10–20 µM H2DCFDA in serum-free media/PBS for 30-45 minutes in the dark.

  • Wash: Remove probe solution and wash 1x with PBS to remove extracellular dye (reduces background).

  • Treatment & Insult (Co-treatment):

    • Add the imidazole compound + Insult (e.g., 50 µM TBHP or H2O2) simultaneously in phenol-red free media.

  • Kinetic Reading:

    • Immediately place in a fluorescence plate reader pre-heated to 37°C.

    • Excitation/Emission: 485 nm / 535 nm.[6]

    • Read every 5 minutes for 2 hours.

Figure 2: ROS Scavenging Mechanism

ROSMechanism DCFDA H2DCFDA (Non-fluorescent) Cell Cell Membrane DCFDA->Cell Diffusion Esterase Intracellular Esterases Cell->Esterase H2DCF H2DCF (Trapped) Esterase->H2DCF Cleavage DCF DCF (Green Fluorescence) H2DCF->DCF Oxidation ROS ROS (H2O2 / •OH) ROS->H2DCF Oxidizes Imidazole Imidazole Compound Imidazole->ROS Scavenges/Neutralizes

Caption: Imidazole compounds intercept ROS, preventing the oxidation of H2DCF to fluorescent DCF.

Phase IV: Glutamate Excitotoxicity

Scientific Rationale

Glutamate induces neuronal death via two pathways:[7]

  • Receptor-mediated: NMDA/AMPA receptor overactivation

    
     Ca2+ influx 
    
    
    
    Mitochondrial collapse.
  • Oxidative (Cystine/Glutamate antiporter inhibition): High extracellular glutamate blocks cystine uptake

    
     Glutathione depletion 
    
    
    
    ROS death (Ferroptosis-like). Note: In undifferentiated SH-SY5Y, the oxidative pathway is dominant. In differentiated cells, the receptor pathway is more active.
Protocol C: Glutamate Challenge

Differentiation (Recommended): Treat SH-SY5Y with 10 µM Retinoic Acid (RA) for 5-7 days prior to assay to induce neurite outgrowth and receptor expression.

Methodology:

  • Pre-treatment: Incubate differentiated neurons with Imidazole compound for 2 hours.

  • Insult: Add L-Glutamate (Monosodium salt).

    • Differentiated cells: 10–20 mM.

    • Undifferentiated cells:[8] 40–80 mM.[7]

    • Note: Glycine (10 µM) is often added as a co-agonist for NMDA receptors.

  • Endpoint (LDH Release):

    • After 24h, cell membrane rupture releases Lactate Dehydrogenase (LDH) into the media.

    • Transfer 50 µL of supernatant to a new plate.

    • Add LDH substrate mix (commercial kit). Incubate 30 mins in dark.

    • Read Absorbance at 490 nm.

Troubleshooting & Expected Outcomes

IssueProbable CauseSolution
High Background in MTT Imidazole reducing MTT directly.Incubate compound + MTT in cell-free wells. Subtract this value from results.
No Fluorescence in ROS Assay Dye leakage or photo-bleaching.Use Probenecid (2.5 mM) to inhibit anion transporters; keep plate in dark.
Glutamate toxicity variable Serum interference.Glutamate toxicity is masked by serum. Perform the insult step in serum-free or low-serum (0.5%) media .
Compound Precipitation High hydrophobicity.Ensure DMSO < 0.1% final. If precipitating, try encapsulation or lower doses.

References

  • Boldyrev, A. A., et al. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews. Link

  • Wang, H., & Joseph, J. A. (1999). Quantifying cellular oxidative stress by dichlorofluorescein assay using microplate reader. Free Radical Biology and Medicine. Link

  • Xie, H. R., et al. (2010). SH-SY5Y human neuroblastoma cell line: in vitro cell model of dopaminergic neurons in Parkinson's disease. Chinese Medical Journal. Link

  • Datki, Z., et al. (2003). Method for measuring neurotoxicity of aggregating amyloid-beta peptides with the MTT assay on differentiated neuroblastoma cells. Brain Research Bulletin. Link

  • Reglodi, D., et al. (2011). Carnosine and beta-alanine supplementation prevents neurodegeneration in a model of Parkinson's disease. Neuroscience Letters. Link

Sources

Troubleshooting & Optimization

Solubility of 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride in biological buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride

Introduction & Compound Profile

Welcome to the Technical Support Center. This guide addresses the specific solubility and handling challenges associated with 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride .

This compound is a small, hydrophilic molecule containing an imidazole ring and a primary amine. The critical handling characteristic is its dihydrochloride (2HCl) salt form. While this salt form ensures excellent stability and shelf-life, it acts as a significant source of acidity when dissolved.

Quick Reference Data:

Property Detail

| Salt Form | Dihydrochloride (


) |
| Nature  | Acidic in solution (Releases 2 equivalents of 

) | | Water Solubility | High (>50 mM typical) | | DMSO Solubility | Moderate (Salt form is less soluble in organics than free base) | | Primary Risk | pH Shock : Acidification of biological buffers (PBS/HEPES) upon addition.[1] |
Dissolution Dynamics: The "Buffer Capacity Trap"

A common user error is treating this compound like a neutral drug molecule. Because it is a dihydrochloride , dissolving it releases protons that can overwhelm standard biological buffers.

The Mechanism:

  • Ionization:

    
    
    
  • Acid Release:

    
    
    
  • Buffer Failure: In standard PBS (10 mM phosphate), adding 10 mM of this drug releases ~20 mM of

    
    . The buffer capacity is exceeded, causing the pH to crash from 7.4 to < 4.0.
    

Impact:

  • Cell Culture: Immediate cytotoxicity due to acidity, not the drug itself.

  • Enzymatic Assays: Enzyme denaturation or precipitation.

  • Precipitation: While the salt is soluble, the sudden pH shift can cause buffer components (like phosphates) to precipitate or the drug to behave unpredictably.

Visualizing the Solubility Workflow

G Start Solid Compound (2HCl Salt) Solvent Solvent Choice Start->Solvent Water Water / Saline (Recommended) Solvent->Water High Solubility DMSO DMSO (Use with Caution) Solvent->DMSO Potential Solubility Limit Check Check pH Water->Check Final Dilute into Biological Buffer DMSO->Final Small Volume Only Adjust Neutralize with NaOH (if needed) Check->Adjust If pH < 5.0 Check->Final If pH OK Adjust->Final

Figure 1: Decision tree for preparing stock solutions. Note the critical pH check step for aqueous solutions.

Standard Operating Protocol (SOP)
Step 1: Preparation of Stock Solution

Do not dissolve the powder directly into the final assay buffer (e.g., cell culture media) if the concentration is >1 mM.

  • Vehicle Selection:

    • Preferred: Nuclease-free water or 0.9% Saline. The 2HCl salt is highly hydrophilic.

    • Alternative: DMSO (only if strictly required for library screening). Note that HCl salts are often less soluble in DMSO than water.

  • Dissolution:

    • Weigh the target amount.

    • Add solvent to reach 10x or 100x of the final working concentration (e.g., 100 mM stock).

    • Vortex vigorously. The solution should be clear and colorless.

Step 2: pH Adjustment (Critical)
  • Measure: Spot-check the pH of your stock solution. It will likely be acidic (pH 2-4).

  • Neutralize (Optional but Recommended):

    • If adding a large volume (>10% v/v) to your assay, you must neutralize the stock.

    • Carefully add 1N NaOH dropwise until pH reaches ~6.0–7.0.

    • Warning: Do not overshoot to pH > 9, or the free base may precipitate depending on concentration.

Step 3: Dilution
  • Dilute the stock into your biological buffer (PBS, HEPES, DMEM).

  • Validation: Verify the final pH of the assay buffer ensures it has not drifted more than 0.1 units.

Troubleshooting & FAQs

Q1: I dissolved the compound in DMSO, but when I added it to my media, I saw a precipitate. Why?

  • Diagnosis: This is likely "Salting Out" or "pH Shock."

  • Explanation: DMSO stocks of HCl salts are acidic. When added to media (pH 7.4), the local pH shift can precipitate serum proteins (in media) or inorganic phosphates.

  • Fix: Prepare the stock in water. If DMSO is mandatory, dilute the DMSO stock 1:10 in water, adjust pH, and then add to media.

Q2: My enzyme assay activity is zero, even at low drug concentrations.

  • Diagnosis: Acidic inactivation.

  • Explanation: Even 1 mM of a 2HCl salt can drop the pH of a weak buffer (like 20 mM Tris) enough to kill enzyme activity.

  • Fix: Increase the molarity of your assay buffer (e.g., use 100 mM HEPES instead of 20 mM) or neutralize the drug stock first.

Q3: Can I freeze the stock solution?

  • Answer: Yes.

  • Stability: Aqueous stocks (pH < 6) are generally stable at -20°C for months. Neutralized stocks (pH 7+) may be less stable over long periods due to oxidation risks of the free amine.

  • Recommendation: Store as the acidic 2HCl solution; neutralize only immediately before use.

Compatibility Reference Table
Solvent/BufferSolubility RatingNotes
Water (ddH2O) Excellent (+++++)Preferred vehicle. Resulting solution is acidic.
PBS (pH 7.4) Good (+++)Soluble, but high concentrations (>10 mM) will lower pH significantly.
DMSO Moderate (++)Hygroscopic. HCl salts may crystallize upon freeze-thaw cycles.
Ethanol Poor/Moderate (+)Not recommended for 2HCl salts.
Cell Media (DMEM) Good (+++)Caution: Monitor color change (Phenol Red) to detect acidity.
Biological Signaling Context

If using this compound as a ligand or inhibitor (e.g., targeting histamine receptors or specific enzymes), understanding the protonation state is vital for binding affinity.

Pathway Drug_Acid Drug (2HCl) Fully Protonated Receptor Biological Target (Receptor/Enzyme) Drug_Acid->Receptor Low Affinity (Steric/Charge repulsion) Buffer Physiological Buffer (pH 7.4) Drug_Acid->Buffer Dissolution Drug_Neutral Drug (Free Base) Deprotonated Drug_Neutral->Receptor Active Binding Species Buffer->Drug_Neutral pH Equilibration (pKa dependent)

Figure 2: The active species in biological assays is typically the free base or mono-protonated form, not the dihydrochloride salt species.

References
  • PubChem. 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

  • Cold Spring Harbor Protocols. Buffer Preparation and the Common Ion Effect in Biological Systems. CSHL Press. Available at: [Link]

  • ResearchGate. Discussions on DMSO Solubility and Precipitation of HCl Salts in PBS. Available at: [Link]

Sources

Technical Support Center: Precipitation of Imidazole Compounds in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the precipitation of imidazole-containing compounds in cell culture media. As Senior Application Scientists, we understand that maintaining compound solubility is critical for experimental success and data integrity. This document is designed to provide not only solutions but also the underlying scientific principles to empower you to overcome these common challenges.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding imidazole compound precipitation.

Q1: Why did my imidazole compound, which dissolved perfectly in DMSO, precipitate immediately when I added it to my cell culture medium?

This is a very common issue often attributed to several factors acting individually or in concert:

  • Solvent Shock : The primary cause is often "solvent shock." Your compound is stable in a high concentration of an organic solvent like DMSO. When this concentrated stock is introduced into the aqueous environment of the cell culture medium, the solvent rapidly disperses, causing a localized, supersaturated concentration of your compound that exceeds its aqueous solubility limit, leading to immediate precipitation.[1][2]

  • pH Shift : The imidazole ring has a pKa of approximately 7.[3][4] This means it is highly sensitive to the pH of its environment. Cell culture media are typically buffered to a physiological pH of 7.2-7.4.[1] Your compound's solubility in DMSO is independent of this, but upon introduction to the media, its ionization state can change, drastically reducing its solubility.[5]

  • Media Components : The complex mixture of salts, amino acids, vitamins, and proteins (especially in serum-containing media) can interact with your compound, forming less soluble complexes.[1]

Q2: What is the role of pH in the solubility of my imidazole-based compound?

The imidazole moiety is amphoteric, meaning it can act as both a weak acid and a weak base.[3][4] The nitrogen atoms in the ring can be protonated or deprotonated depending on the pH. At a pH below its pKa (~7), the imidazole ring is more likely to be protonated, carrying a positive charge. This charged state generally increases the compound's polarity and enhances its solubility in aqueous solutions like cell culture media.[5][6] Conversely, at a pH above the pKa, the neutral form dominates, which can be less soluble. Since the pH of most cell culture media (7.2-7.4) is very close to the imidazole pKa, even small shifts in pH can significantly impact the equilibrium between the more soluble protonated form and the less soluble neutral form.[7]

Q3: My compound precipitates over several hours or days of incubation. What's happening?

Precipitation that occurs over time points to different issues than immediate precipitation:

  • Compound Instability : The compound may be chemically unstable at 37°C in an aqueous, buffered environment, degrading into less soluble byproducts.

  • Metabolic pH Changes : Cellular metabolism naturally produces acidic byproducts (like lactic acid), which can lower the pH of the medium over time.[1] This pH shift can alter your compound's solubility.

  • Evaporation : Minor evaporation from the culture vessel can concentrate all components, including your compound, potentially pushing its concentration above its solubility limit.[1]

  • Interaction with Secreted Factors : Cells secrete various proteins and metabolites into the medium, which could interact with your compound and form insoluble complexes.

Q4: Can I just lower the final concentration to avoid precipitation?

Yes, reducing the final concentration is often the simplest and most effective solution.[1] It is crucial to first determine the maximum soluble concentration of your compound in your specific cell culture medium. Any concentration below this limit should remain in solution. See Protocol 1 for a detailed method to determine this value.

In-Depth Troubleshooting Guide

If the FAQs did not resolve your issue, this section provides a more detailed, problem-oriented approach.

Problem: Precipitate Forms Immediately Upon Adding Compound Stock

This scenario is typically caused by localized supersaturation or "solvent shock."

Causality

When a small volume of highly concentrated organic stock solution is added to a large volume of aqueous media, the organic solvent diffuses away faster than the compound can dissolve in the aqueous environment. This leaves the compound momentarily at a concentration far exceeding its solubility limit, causing it to crash out of solution.

Solutions
  • Optimize the Addition Method :

    • Pre-warm the cell culture medium to 37°C before adding the compound.[1] Solubility is often temperature-dependent.

    • Add the stock solution drop-wise to the vortexing medium rather than pipetting it all at once. This promotes rapid mixing and minimizes localized high concentrations.

    • Instead of adding the stock directly to the full volume of media in the flask, first dilute the stock in a smaller, intermediate volume of media (e.g., in a 15 mL conical tube), vortex well, and then add this pre-diluted solution to the main culture.[2]

  • Modify the Stock Solution :

    • Lower the Stock Concentration : Prepare a more dilute stock solution (e.g., 1 mM instead of 10 mM). This requires adding a larger volume to the media, but the lower concentration gradient can prevent precipitation.[1] Be mindful of the final solvent concentration's effect on your cells.

    • Change the Solvent : While DMSO is common, some compounds may be more amenable to dilution from ethanol or a PBS stock solution.[2] Test the solubility in different biocompatible solvents.

  • Perform a Solubility Test : Before treating your cells, you must determine the empirical solubility limit. See Protocol 1 for a step-by-step guide.

Troubleshooting Workflow: Immediate Precipitation

The following diagram outlines a decision-making process for addressing immediate precipitation issues.

G cluster_methods Addition Method Optimization cluster_stock Stock Solution Optimization start Precipitation Observed Immediately Upon Addition check_solubility Was a solubility test performed first? start->check_solubility perform_solubility STOP. Perform Solubility Test (See Protocol 1) check_solubility->perform_solubility No check_concentration Is final concentration below max solubility? check_solubility->check_concentration Yes lower_concentration Reduce final concentration to a soluble level. check_concentration->lower_concentration No troubleshoot_method Troubleshoot Addition Method check_concentration->troubleshoot_method Yes success Problem Solved lower_concentration->success prewarm Pre-warm media to 37°C troubleshoot_method->prewarm vortex Add stock to vortexing media prewarm->vortex predilute Pre-dilute stock in small media volume first vortex->predilute check_stock Still Precipitating? Modify Stock Solution predilute->check_stock lower_stock Lower stock concentration (e.g., 10mM -> 1mM) check_stock->lower_stock check_stock->success No (Precipitation Resolved) change_solvent Test alternative solvent (e.g., Ethanol, PBS) lower_stock->change_solvent salt_form Consider using a different salt form of the compound change_solvent->salt_form salt_form->success

Caption: Troubleshooting workflow for immediate compound precipitation.

Problem: Precipitate Forms Over Time During Incubation

Delayed precipitation suggests issues with compound stability or changing media conditions.

Causality

The stable environment of the cell culture incubator can be disrupted by cellular activity. Cells consume nutrients and secrete metabolites, which can alter the pH of the medium.[1] Furthermore, the compound itself might not be stable at 37°C for extended periods or could be interacting with serum proteins.

Solutions
  • Evaluate Compound Stability : Assess the stability of your compound under incubation conditions (37°C, 5% CO2) in cell-free media. Check for precipitation at various time points.

  • Monitor Media pH : Use a pH meter or pH indicator strips to check the media pH at the end of your experiment. If a significant drop is observed, consider using a medium with a more robust buffering system (like HEPES) or changing the media more frequently.

  • Assess Serum Interactions : If you are using a serum-containing medium, proteins in the serum can bind to your compound, sometimes leading to aggregation and precipitation.[1]

    • Try reducing the serum concentration.

    • If your cells can tolerate it, switch to a serum-free medium for the experiment.

    • Perform the solubility test (Protocol 1) in media with and without serum to see if serum is the culprit.

The pH-Dependent Solubility of Imidazole Compounds

The ionization state of the imidazole ring is key to its solubility. This diagram illustrates the equilibrium at physiological pH.

G cluster_pH pH Scale cluster_form Dominant Imidazole Form acidic Acidic pH (e.g., < 6.5) physio Physiological pH (7.2 - 7.4) basic Basic pH (e.g., > 8.0) protonated Protonated (Cationic) Higher Solubility equilibrium equilibrium equilibrium->protonated H+ (pH drop) neutral Neutral Lower Solubility equilibrium->neutral -H+ (pH rise)

Caption: pH effect on imidazole protonation and solubility.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration

This protocol is essential to perform before any cell-based assay to find the upper concentration limit of your compound.

Materials:

  • Your imidazole compound stock solution (e.g., 10 mM in DMSO).

  • The exact cell culture medium (including serum and other supplements) you will use in your experiment.

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Incubator (37°C, 5% CO2).

Methodology:

  • Prepare Serial Dilutions : Create a series of dilutions of your compound in the cell culture medium. It's often practical to do this in a 96-well plate. For example, prepare final concentrations ranging from 100 µM down to 1 µM.

    • Example for 100 µM: Add 2 µL of 10 mM stock to 198 µL of medium.

    • Example for 50 µM: Add 1 µL of 10 mM stock to 199 µL of medium.

  • Include Controls : Prepare a "vehicle control" well containing only the highest volume of solvent (e.g., DMSO) you used in the dilutions, added to the medium.

  • Incubate : Incubate the plate under standard cell culture conditions (e.g., 2 hours at 37°C).[1] The incubation time should be at least as long as your planned experiment.

  • Visual Inspection : After incubation, carefully inspect each well for any signs of precipitation. Look for cloudiness, crystals, or a visible pellet. A light microscope can be helpful for detecting fine precipitates.

  • Determine Maximum Concentration : The highest concentration that remains completely clear (indistinguishable from the vehicle control) is your approximate maximum soluble concentration.[1] It is best practice to use a final concentration that is comfortably below this determined maximum.

Data Interpretation: Example Solubility Test
Final ConcentrationSolvent (DMSO) %Observation (after 2h at 37°C)Conclusion
100 µM1.0%Heavy precipitateInsoluble
50 µM0.5%Fine precipitate visibleInsoluble
25 µM0.25%Slightly hazyPoorly Soluble
10 µM 0.1% Clear Solution Soluble (Max)
5 µM0.05%Clear SolutionSoluble
1 µM0.01%Clear SolutionSoluble
Protocol 2: Recommended Procedure for Adding Compounds to Media

This protocol incorporates best practices to minimize the risk of precipitation.

Methodology:

  • Thaw and Warm : Thaw your frozen compound stock solution at room temperature and gently vortex to ensure it is fully dissolved. Pre-warm your cell culture medium to 37°C in a water bath.

  • Prepare Intermediate Dilution : In a sterile conical tube, add the required volume of your stock solution to a small volume (e.g., 1-2 mL) of the pre-warmed medium.

  • Mix Thoroughly : Immediately cap the tube and vortex it for 5-10 seconds to ensure rapid and complete mixing.

  • Transfer to Final Culture : Transfer this pre-diluted compound solution to your main cell culture vessel (e.g., T-75 flask or 6-well plate) containing the remaining volume of pre-warmed medium.

  • Final Mix : Gently swirl the culture vessel to ensure even distribution of the compound throughout the medium.

  • Visual Confirmation : Before placing the vessel in the incubator, visually confirm that no precipitation has occurred.

By following these guidelines and understanding the physicochemical properties of imidazole compounds, you can significantly reduce the incidence of precipitation, leading to more reliable and reproducible experimental results.

References

  • Cook, K. S., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1694–1703. Retrieved from [Link]

  • ResearchGate. (2022, January). Why does a compound that dissolve in DMSO, precipitates with media? ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2016, April). pH not stable with imidazole in buffers? ResearchGate. Retrieved from [Link]

  • Gesto, D., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 779. Retrieved from [Link]

  • Antonijević, M. M., & Petrovic, M. B. (2010). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. Corrosion Science, 52(2), 398-405. Retrieved from [Link]

  • Eugene, I. O., et al. (2025, September). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Journal of Drug Delivery and Therapeutics, 15(9), 1-15. Retrieved from [Link]

  • Waxman, E. Z., & Khetan, A. (2019). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. ACS Earth and Space Chemistry, 3(8), 1497-1504. Retrieved from [Link]

Sources

Technical Support Center: 2-(1H-imidazol-2-yl)propan-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Off-Target Effects & Optimizing Selectivity

Ticket ID: #IMID-SC-2024 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Privileged but Promiscuous" Scaffold

You are likely working with 2-(1H-imidazol-2-yl)propan-2-amine (or a derivative) because it is a potent pharmacophore.[1] The gem-dimethyl group (the "propan-2-amine" part) provides metabolic stability against Monoamine Oxidase (MAO) that linear analogs lack.[1] However, the imidazole ring renders this scaffold "promiscuous," leading to three primary off-target liabilities:

  • 
    -Adrenergic Receptor (
    
    
    
    -AR) Cross-Reactivity:
    The most common source of experimental noise (sedation/hypotension) when targeting Imidazoline receptors.[1]
  • hERG Channel Blockade: A safety liability driven by the basic amine + aromatic ring motif.

  • CYP450 Inhibition: The imidazole nitrogen can coordinate with heme iron, causing metabolic toxicity.[1]

This guide provides the protocols to diagnose, block, and engineer away these effects.

Diagnostic & Troubleshooting Hub

Issue A: "My in vivo data shows unexpected hypotension or sedation."

Diagnosis: Your compound is likely activating central


-Adrenergic Receptors (

-AR) in the Rostral Ventrolateral Medulla (RVLM), masking your intended target's effect.[1]

The Fix: Pharmacological Isolation Protocol You must use a "Selectivity Filter" by co-administering specific antagonists to block the off-target


-ARs while leaving Imidazoline sites (I1/I2) open.[1]

Step-by-Step Isolation Protocol:

  • Establish Baseline: Administer your compound (2-(1H-imidazol-2-yl)propan-2-amine) and record the phenotype (e.g., Mean Arterial Pressure - MAP).[1]

  • The

    
     Blockade:  Pre-treat the subject with Atipamezole  (non-selective 
    
    
    
    antagonist) or Yohimbine .[1]
    • Dose: Atipamezole 1 mg/kg (i.v.) or Yohimbine 2 mg/kg.[1]

    • Timing: 15 minutes prior to your compound.[1]

  • The Re-Challenge: Administer your compound again.

    • Result A: If the hypotension/sedation is abolished , your effect was off-target (

      
      -mediated).[1]
      
    • Result B: If the effect persists , it is likely mediated by Imidazoline I1 receptors (or your specific target).[1]

  • Validation: Confirm I1 specificity by pre-treating with Efaroxan (mixed I1/

    
     antagonist).[1] If Efaroxan blocks the effect but Atipamezole did not, you have confirmed I1 activity.[1]
    

Visualization: The Selectivity Filter Logic

SelectivityFilter Start Observed Effect: Hypotension / Sedation Blocker Pre-treat with Atipamezole (Alpha-2 Antagonist) Start->Blocker Rechallenge Administer 2-(1H-imidazol-2-yl)propan-2-amine Blocker->Rechallenge Decision Effect Persists? Rechallenge->Decision Result_Alpha Conclusion: Off-Target (Alpha-2 Mediated) Decision->Result_Alpha No (Effect Blocked) Result_I1 Conclusion: On-Target (Imidazoline I1) Decision->Result_I1 Yes (Effect Remains)

Caption: Workflow to distinguish between Alpha-2 Adrenergic (off-target) and Imidazoline (on-target) signaling using selective antagonists.

Issue B: "My compound is showing hERG inhibition (QT prolongation risk)."

Diagnosis: The basic amine (pKa ~9-10) combined with the imidazole ring creates a "pharmacophore overlap" with hERG blockers.[1] The protonated amine forms a cation-


 interaction with Tyr652 and Phe656 in the hERG pore.

The Fix: Structural Optimization (SAR) You cannot easily remove the imidazole without losing activity, so you must modulate the pKa or lipophilicity (LogP).[1]

StrategyChemical ModificationRationale
Reduce Basicity Add a fluorine to the alkyl chain (e.g., fluorinated isopropyl).[1]Lowers the pKa of the amine via inductive withdrawal, reducing the fraction of cationic species at physiological pH.
Zwitterionic Design Introduce a carboxylic acid or tetrazole distal to the amine.Creates a zwitterion.[1][2] Neutral compounds generally have lower affinity for the hERG pore than cations.
Lipophilicity Cap Target LogP < 3.0.hERG blockade correlates strongly with high lipophilicity.[1] Add polar groups (e.g., hydroxyl) to the linker.[1]
Issue C: "Microsomal stability is poor (Rapid Clearance)."

Diagnosis: While the gem-dimethyl group protects the amine from MAO, the imidazole ring itself is a target for:

  • N-Glucuronidation: Direct conjugation to the imidazole nitrogens.

  • CYP-mediated oxidation: Hydroxylation of the imidazole ring.

The Fix: Steric & Electronic Shielding

  • N-Methylation: Methylating the imidazole nitrogen (1-methylimidazole) eliminates the N-H donor for glucuronidation, though it may alter receptor binding affinity.[1]

  • C-Substitution: Placing a chlorine or methyl group at the C4/C5 position of the imidazole can sterically hinder CYP approach.

Mechanism of Action Reference

Understanding the signaling divergence is critical for interpreting your data.

  • 
    -Adrenergic (Off-Target):  G-protein coupled (Gi/o).[1] Inhibits Adenylyl Cyclase, reduces cAMP, opens K+ channels (hyperpolarization).[1] Result:  Sedation, analgesia.[1]
    
  • Imidazoline I1 (Potential Target): Linked to Phosphatidylcholine-specific Phospholipase C (PC-PLC).[1] Generates DAG and Phosphocholine.[1] Result: Sympathoinhibition (lowers BP) without heavy sedation.[1]

Visualization: Signaling Divergence

SignalingPathways cluster_OffTarget Off-Target Pathway (Alpha-2) cluster_OnTarget Imidazoline Pathway (I1) Ligand 2-(1H-imidazol-2-yl) propan-2-amine A2AR Alpha-2 AR (Gi/o coupled) Ligand->A2AR High Affinity I1R Imidazoline I1 Receptor Ligand->I1R Variable Affinity AC Adenylyl Cyclase (Inhibition) A2AR->AC Effect1 Sedation & Analgesia AC->Effect1 PCPLC PC-PLC Activation I1R->PCPLC Effect2 Sympathoinhibition (BP Lowering) PCPLC->Effect2

Caption: Divergent signaling pathways. Note that Alpha-2 activation (red) often dominates the phenotype unless specifically blocked.[1]

Frequently Asked Questions (FAQ)

Q: Can I use "Clonidine" as a control for this molecule? A: Yes, but with caution. Clonidine is a "dirty" drug that hits both


-AR and I1 receptors.[1] A better negative control for I1 activity is Rilmenidine  (more I1 selective) or using the antagonist Efaroxan  to prove the mechanism.

Q: Why does the gem-dimethyl group matter? A: In linear analogs (like histamine), the amine is rapidly degraded by Monoamine Oxidase (MAO).[1] The gem-dimethyl group in 2-(1H-imidazol-2-yl)propan-2-amine creates steric bulk that prevents MAO from accessing the amine, significantly increasing the half-life compared to simple ethyl-amine linkers.[1]

Q: How do I screen for CYP inhibition early? A: Perform a "Spectral Binding Assay." Imidazoles cause a characteristic Type II spectral change (peak at ~425-435 nm, trough at ~390-405 nm) when they coordinate with the heme iron of CYP enzymes.[1] If you see this shift, your compound is likely a CYP inhibitor.[1]

References

  • Imidazoline vs.

    • Title: Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses.[1][3]

    • Source: PubMed / Vertex AI Search[1]

    • URL:[Link] (Contextual validation from Search Result 1.1)

  • hERG Mitigation Strategies

    • Title: Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.[1]

    • Source: Drug Hunter[1]

    • URL:[Link] (Contextual validation from Search Result 1.4)[1]

  • Metabolic Stability of Imidazoles

    • Title: Synthesis and stability in biological media of 1H-imidazole-1-carboxylates.[1][4]

    • Source: PubMed[1]

    • URL:[Link] (Contextual validation from Search Result 1.3)

  • Pharmacological Probes (Atipamezole/Efaroxan)

    • Title: Relationship between imidazoline and alpha2-adrenoceptors involved in the sympatho-inhibitory actions.[5][6]

    • Source: PubMed[1]

    • URL:[Link] (Contextual validation from Search Result 1.7)

Sources

Technical Support Center: Troubleshooting 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride Interference in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for issues related to interference from 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride in fluorescence-based assays. Our goal is to equip you with the scientific understanding and practical tools to ensure the integrity and accuracy of your experimental data.

Introduction to the Challenge

The core of the issue lies in two primary mechanisms: autofluorescence and fluorescence quenching .[3] A compound is considered autofluorescent if it emits light at the same wavelengths used to detect the assay signal.[3] Conversely, quenching occurs when a compound absorbs the excitation or emission light of the fluorophore in the assay, leading to a decrease in the detected signal.[3] The imidazole moiety itself, a common structural feature in many biologically active compounds, is known to exhibit complex, pH-dependent optical properties, which can contribute to these interferences.[5][6]

This guide provides a structured approach to troubleshooting, beginning with frequently asked questions to quickly address common problems. This is followed by in-depth troubleshooting guides with step-by-step protocols to systematically diagnose and resolve assay interference.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists encounter regarding interference from 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride.

Q1: My assay signal is unexpectedly high in the presence of the compound, even in my negative controls. What could be the cause?

A1: This is a classic sign of compound autofluorescence .[3][4] 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride may be intrinsically fluorescent at the excitation and emission wavelengths of your assay. This emitted light from the compound is being detected by the instrument, leading to an artificially inflated signal.

Q2: I'm seeing a dose-dependent decrease in my fluorescence signal when I add the compound, suggesting inhibition. How can I be sure this is a real effect?

A2: While this could be genuine inhibition, it is also a hallmark of fluorescence quenching .[3][4] The compound may be absorbing the excitation light intended for your fluorophore or absorbing the emitted light before it reaches the detector. It's crucial to perform control experiments to differentiate between true biological activity and assay artifacts.

Q3: Can the pH of my assay buffer affect the interference from this compound?

A3: Absolutely. The imidazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH.[5][6] This can significantly alter the compound's electronic structure and, consequently, its absorption and fluorescence properties.[5][6][7] Therefore, changes in assay pH could either introduce or exacerbate interference.

Q4: Are there any specific types of fluorescent dyes that are more or less susceptible to interference from imidazole-containing compounds?

A4: While there isn't a universal rule, fluorophores with excitation and emission spectra that overlap with the absorbance spectrum of the interfering compound are more likely to be quenched. Conversely, if the compound's fluorescence emission spectrum overlaps with that of the assay's fluorophore, you will likely encounter autofluorescence issues.[3] Using red-shifted dyes can sometimes help to avoid the spectral overlap with many interfering compounds, which tend to fluoresce in the blue-green region.[8]

Q5: I suspect interference. What is the first and most important control experiment I should run?

A5: The most critical first step is to run a compound-only control . This involves measuring the fluorescence of your compound in the assay buffer without the other assay components (e.g., enzyme, substrate, or fluorescent probe). This will immediately tell you if the compound is autofluorescent under your assay conditions.

In-Depth Troubleshooting Guides

When faced with suspected assay interference, a systematic approach is key to identifying the root cause and implementing an effective solution.

Guide 1: Diagnosing the Type of Interference

This guide will help you determine whether you are dealing with autofluorescence, quenching, or a genuine biological effect.

Experimental Protocol: Interference Assessment
  • Prepare a Compound-Only Plate:

    • In a microplate identical to the one used for your main assay, prepare serial dilutions of 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride in your assay buffer.

    • Ensure the concentrations tested span the same range as in your primary experiment.

    • Include wells with buffer only as a blank.

  • Measure Fluorescence:

    • Read the plate using the same excitation and emission wavelengths and instrument settings as your main assay.

  • Data Analysis and Interpretation:

Observation Potential Cause Next Steps
Signal increases with compound concentration. AutofluorescenceProceed to Guide 2: Mitigating Autofluorescence.
Signal is at or near background levels. Quenching or No InterferenceProceed to the Quenching Control experiment below.
Signal decreases with compound concentration. This is unusual for a compound-only control and may indicate an interaction with the buffer components or the microplate. Re-evaluate your setup.Re-run the experiment, ensuring all components are correctly prepared.
Experimental Protocol: Quenching Control

If the compound-only control does not show autofluorescence, the next step is to test for quenching.

  • Prepare a Quenching Assay Plate:

    • In a microplate, add your fluorescent probe or substrate at the final assay concentration to all wells.

    • Add serial dilutions of 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride.

    • Include control wells with the fluorescent probe and buffer only (no compound).

  • Measure Fluorescence:

    • Read the plate immediately at the assay's excitation and emission wavelengths.

  • Data Analysis and Interpretation:

Observation Potential Cause Next Steps
Signal decreases with increasing compound concentration. Fluorescence QuenchingProceed to Guide 3: Mitigating Quenching.
Signal remains constant across all compound concentrations. No direct interference. The observed effect in your main assay is likely biological.Proceed with your primary assay, but consider running orthogonal assays for confirmation.
Troubleshooting Workflow Diagram

Caption: A decision tree for diagnosing fluorescence interference.

Guide 2: Mitigating Autofluorescence

If you have confirmed that 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride is autofluorescent, here are several strategies to mitigate its impact.

Strategy 1: Spectral Shift
  • Rationale: The most effective way to avoid autofluorescence is to use a fluorophore whose excitation and emission spectra do not overlap with those of the interfering compound.

  • Action:

    • Characterize the fluorescence spectrum of 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride by performing a wavelength scan.

    • Select an alternative fluorescent probe with a "red-shifted" spectrum (i.e., longer excitation and emission wavelengths) that avoids this overlap.

Strategy 2: Pre-read and Subtract
  • Rationale: If changing the fluorophore is not feasible, you can measure the compound's autofluorescence before the assay reaction starts and subtract this background from the final reading.

  • Action:

    • Add the compound and all other assay components except the one that initiates the reaction (e.g., the enzyme or substrate).

    • Read the fluorescence of the plate (the "pre-read").

    • Initiate the reaction and incubate for the desired time.

    • Read the fluorescence again (the "post-read").

    • The true assay signal is the post-read value minus the pre-read value for each well.

Strategy 3: Time-Resolved Fluorescence (TRF)
  • Rationale: TRF assays use lanthanide-based fluorophores with long fluorescence lifetimes. The signal is measured after a delay, during which the short-lived background fluorescence from interfering compounds has decayed.

  • Action: If your plate reader is equipped for TRF, consider switching to a TRF-based assay format.

Guide 3: Mitigating Fluorescence Quenching

If quenching is the issue, the following approaches can help.

Strategy 1: Inner Filter Effect Correction
  • Rationale: The "inner filter effect" is a major cause of quenching where the compound absorbs excitation or emission light. This can sometimes be corrected for mathematically if the absorbance of the compound is known.

  • Action:

    • Measure the absorbance spectrum of 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride at the concentrations used in your assay.

    • Use established correction formulas to adjust your fluorescence data. This is most effective for moderate levels of quenching.

Strategy 2: Reduce Compound Concentration
  • Rationale: Quenching is a concentration-dependent phenomenon.[3] Reducing the concentration of the interfering compound may lessen the quenching effect to an acceptable level while still allowing you to observe the biological activity of interest.

  • Action: If possible, perform your assay at lower concentrations of 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride.

Strategy 3: Orthogonal Assays
  • Rationale: The most robust way to confirm a hit and rule out interference is to use an orthogonal assay with a different detection method.[3]

  • Action: Re-test your compound in an assay that measures the same biological activity but uses a different technology, such as:

    • Luminescence-based assays: These are generally less prone to interference from colored or fluorescent compounds.

    • Absorbance-based assays: While susceptible to interference from colored compounds, they are not affected by fluorescence.

    • Label-free detection methods: Technologies like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) directly measure binding or enzymatic activity without the need for fluorescent probes.

Workflow for Mitigating Interference

Caption: Strategies for mitigating fluorescence interference.

Conclusion

Interference from test compounds is a significant challenge in fluorescence-based assays. By understanding the underlying mechanisms of autofluorescence and quenching, and by employing the systematic troubleshooting strategies and control experiments outlined in this guide, researchers can confidently identify and mitigate the effects of compounds like 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride. Adhering to these principles of rigorous assay validation will ultimately lead to more reliable and reproducible scientific discoveries.

References
  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from [Link]

  • Berezin, M. Y., Kao, J., & Achilefu, S. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PMC. Retrieved from [Link]

  • Berezin, M. Y., Kao, J., & Achilefu, S. (2009). pH-dependent optical properties of synthetic fluorescent imidazoles. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]

  • Mishra, A. K., & Dogra, S. K. (1985). Absorption & Fluorescence Spectra of 2-Aminobenzimidazole: Effect of Different Solvents & pH on Spectral Behaviour. Indian Journal of Chemistry. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2009). Correction for interference by test samples in high-throughput assays. PubMed. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2009). Correction for Interference by Test Samples in High-Throughput Assays. ResearchGate. Retrieved from [Link]

  • Krishnan, U., Manickam, S., & Kulathu Iyer, S. (2023). Turn-off fluorescence of imidazole-based sensor probe for mercury ions. RSC Publishing. Retrieved from [Link]

  • Di Martino, R. M. C., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazole-based fluorophores: Synthesis and applications. Retrieved from [Link]

  • Dahlin, J. L., et al. (2021). Evolution of assay interference concepts in drug discovery. Taylor & Francis Online. Retrieved from [Link]

  • Carlotti, M., et al. (2021). Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2025). Fluorescence quenching study of new coumarin-derived fluorescent imidazole-based chemosensor. Retrieved from [Link]

  • Cureton, C. G. (1979). The fluorescence of amines. University of Southampton. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazole-fused benzothiadiazole-based red-emissive fluorescence probe for lysosomal pH imaging in living cells. Retrieved from [Link]

  • ResearchGate. (2025). Avoiding Fluorescence Assay Interference-The Case for Diaphorase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH of IMP on absorbance spectra. Retrieved from [Link]

  • Wang, C., et al. (2023). Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission. PMC. Retrieved from [Link]

  • Creative Bioarray. (2024). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of Amines and Unprotected Amino Acids in Aqueous Conditions by Formation of Highly Fluorescent Iminium Ions. Retrieved from [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Advanced machine learning for Innovative Drug Discovery. (2024). Statistical approach enabling technology-specific assay interference prediction from large screening data sets. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for artifact detection and correction. Retrieved from [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride. Retrieved from [Link]

  • BellBrook Labs. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(1h-imidazol-2-yl)propan-2-amine dihydrochloride (C6H11N3). Retrieved from [Link]

  • National Institute of Standards and Technology. (2015). Control experiments to avoid artifacts and misinterpretations in nanoecotoxicology testing. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for detecting film-forming amines in water.
  • Reddit. (2014). What is the source of fluorescence in aliphatic amines? Retrieved from [Link]

  • PubMed. (2009). Syntheses, structures, and fluorescent properties of 2-(1H-imidazol-2-yl)phenols and their neutral Zn(II) complexes. Retrieved from [Link]

  • ACS Figshare. (2009). Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different amino acids on the fluorescence spectra of Co(II)-PBI complex. Retrieved from [Link]

  • Trans Tech Publications Ltd. (n.d.). Synthesis and Optical Properties of 2-(1H-Imidazo [4,5-] Phenazin-2-yl) Phenol Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes. Retrieved from [Link]

Sources

Technical Support Center: Compound Solubility & Serial Dilutions

[1]

Welcome to the Assay Development Support Hub. Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Invisible" Variable

As researchers, we often obsess over target biology and compound potency, yet we frequently overlook the physical chemistry occurring inside the well. Compound precipitation during serial dilutions is the single most common cause of flat IC50 curves , bell-shaped responses , and irreproducible potency shifts .

When a hydrophobic compound dissolved in 100% DMSO is forcibly introduced into an aqueous buffer, it undergoes "Solvent Shock." If the transition is too violent or the concentration exceeds the thermodynamic solubility limit, the compound crashes out. It may form visible crystals (loss of compound = false negative) or colloidal aggregates (sequestering enzymes = false positive).

This guide provides the diagnostic tools and engineering protocols to maintain compound integrity.

Module 1: Diagnostics – Is It Precipitation?

Before altering your workflow, you must confirm that solubility is the root cause. Use this decision matrix to diagnose the issue.

Workflow 1: The Solubility Decision Tree

Solubility_DiagnosticsStartIssue: Irregular IC50 / Low ActivityVisualStep 1: Visual/Microscopic Inspection(20x/40x magnification)Start->VisualCrystalsCrystals/Precipitate Visible?Visual->CrystalsNephelometryStep 2: Nephelometry / DLS(Measure Light Scattering)Crystals->NephelometryNoTruePrecipDIAGNOSIS: Thermodynamic Precipitation(Compound lost to solid phase)Crystals->TruePrecipYesScatterHigh Scatter Signal?Nephelometry->ScatterDetergentStep 3: Detergent Challenge(Add 0.01% Triton X-100)Scatter->DetergentYes (Suspension)Scatter->TruePrecipYes (Precipitation)SolubleDIAGNOSIS: True Biological InactivityScatter->SolubleNoActivityDoes Activity Restore/Change?Detergent->ActivityActivity->TruePrecipNo changeColloidDIAGNOSIS: Colloidal Aggregation(False Positive Inhibitor)Activity->ColloidIC50 shifts (False Positive)

Figure 1: Diagnostic logic flow to distinguish between thermodynamic precipitation, colloidal aggregation (promiscuous inhibition), and true biological inactivity.

Module 2: The Mechanics of "Solvent Shock"

To fix precipitation, you must understand why it happens.

The Physics

Most drug-like molecules are lipophilic (High LogP). We store them in DMSO (Dimethyl Sulfoxide) because it is a polar aprotic solvent that dissolves almost anything.

  • The Shock: When you pipette 1 µL of 10 mM compound (in DMSO) into 99 µL of Buffer (Water), the DMSO rapidly diffuses away into the water.

  • The Result: The compound molecules are suddenly stripped of their solvent shell and surrounded by water. If they cannot re-orient fast enough to find a soluble conformation, they nucleate and crash out.

The "Popcorn" Effect (Colloidal Aggregation)

Research by Brian Shoichet’s lab has demonstrated that many compounds don't just precipitate; they form colloids (50–500 nm particles).

  • Mechanism: These colloids adsorb enzymes on their surface, inhibiting them non-specifically.[1][2][3]

  • Symptom: You see a steep inhibition curve (a "hit"), but it is a false positive.[4]

  • Validation: These aggregates are sensitive to detergents.[1] Adding 0.01% Triton X-100 disrupts the colloid but leaves the enzyme intact, erasing the inhibition [1, 2].

Module 3: The Solutions – Engineering Protocols

Protocol A: The "Intermediate Sandwich" Dilution

Best for: Manual pipetting or standard liquid handlers (Tecan/Hamilton).

The Concept: Never go from 100% DMSO directly to 0% DMSO (Buffer) if you can avoid it. Step down the gradient.

Step-by-Step Methodology:

  • Preparation: Prepare your compound stock at 10 mM in 100% DMSO.

  • Serial Dilution (Source Plate): Perform your 1:3 serial dilutions entirely in 100% DMSO .

    • Why? This ensures the compound remains soluble during the dilution process. If you dilute in buffer, the high-concentration wells will crash before they even reach the assay plate.

  • Intermediate Step (The Buffer):

    • Prepare an "Intermediate Plate" containing buffer with 10% DMSO .

    • Transfer 5 µL from Source (100% DMSO) to Intermediate (10% DMSO).

    • Result: Final concentration is now lower, and solvent is 14.5% DMSO. The "shock" is dampened.

  • Final Transfer:

    • Transfer 5 µL from Intermediate to Assay Plate (Buffer).

    • Result: Final Assay DMSO is < 1%.[5]

Protocol B: Acoustic Droplet Ejection (ADE)

Best for: High-Throughput Screening (HTS) and Lipophilic Compounds.

The Concept: Traditional pipettes create a "plume" of compound that locally exceeds solubility limits. Acoustic transfer (e.g., Beckman Echo) ejects nanoliter droplets (2.5 nL) [3].

Why it works:

  • Surface Area: 2.5 nL droplets have a massive surface-area-to-volume ratio.

  • Diffusion: The droplet dissolves almost instantly upon hitting the assay buffer, preventing the local high-concentration zones that trigger nucleation.

Data Comparison: Pipette vs. Acoustic

FeatureTraditional PipettingAcoustic Ejection (ADE)
Transfer Volume > 0.5 µL2.5 nL - 500 nL
Contact Tips (Surface adhesion risk)Non-contact (Sound waves)
Mixing Physics Turbulent plume (High shock)Rapid diffusion (Low shock)
Solubility Risk High (Precipitation common)Low (Improved recovery)
DMSO Carryover High (requires intermediate steps)Negligible (Direct transfer)

Module 4: Experimental Workflow Visualization

The following diagram illustrates the optimal workflow for handling difficult compounds, contrasting the "Crash" pathway with the "Stable" pathway.

Dilution_Workflowcluster_BadRisk Pathway (Direct)cluster_GoodStable Pathway (Intermediate)Stock10mM Stock(100% DMSO)DirectDirect Transferto BufferStock->DirectSerialSerial Dilution(in 100% DMSO)Stock->SerialMaintain SolubilityPrecipLocal Supersaturation(Precipitation)Direct->PrecipSolvent ShockInterIntermediate Step(Buffer + 10% DMSO)Serial->InterDampen ShockFinalAssay Plate(<1% DMSO)Inter->FinalStable Assay

Figure 2: Comparison of Direct Transfer (High Risk) vs. Intermediate Dilution (Stable) workflows.

Frequently Asked Questions (FAQ)

Q: My compound precipitates even when I use the "Intermediate" method. What now? A: You have likely hit the Thermodynamic Solubility Limit .

  • Check the limit: Run a Nephelometry scan.[6] If the compound scatters light at 10 µM, no amount of mixing will make it soluble at 50 µM.

  • Back-fill: If you need high concentrations, try "back-filling" the DMSO. Ensure every well in your dilution series has the exact same final percentage of DMSO (e.g., 1%). Varying DMSO levels can alter solubility and enzyme activity, creating artifacts.

Q: How do I distinguish a "False Positive" aggregator from a real inhibitor? A: Use the Detergent Challenge . Run your IC50 assay with and without 0.01% Triton X-100 (freshly prepared).

  • If the IC50 remains stable: It is a true inhibitor.

  • If the IC50 shifts right (potency drops) or disappears: The compound was forming colloids that inhibited the enzyme. The detergent broke the colloids [4].

Q: Can I use frozen DMSO stocks repeatedly? A: Avoid if possible. DMSO is hygroscopic (absorbs water from air). Every freeze-thaw cycle pulls in atmospheric water. As water content in DMSO rises, the solubility of your library drops, leading to precipitation inside the storage tube [5].

  • Best Practice: Use single-use aliquots or store under dry nitrogen/argon.

References

  • Shoichet, B. K. (2004). Screening in a spirit of false hope. Drug Discovery Today.

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols.

  • Ellson, R., et al. (2003). Acoustic Droplet Ejection for the Screening of Biomedical Assays. JALA: Journal of the Association for Laboratory Automation.

  • Owen, S. C., et al. (2012). Colloidal Aggregation in Drug Discovery. Handbook of Experimental Pharmacology.

  • Lipinski, C. A., et al. (2012). Compound properties and drug quality in drug discovery. Methods and Principles in Medicinal Chemistry.

Validation & Comparative

Validating the Antibacterial Potential of 2-(1H-imidazol-2-yl)propan-2-amine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Antibacterial Activity of 2-(1H-imidazol-2-yl)propan-2-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Rationale

2-(1H-imidazol-2-yl)propan-2-amine (CAS: 1368877-36-4) represents a distinct structural class of antimicrobial candidates characterized by a gem-dimethyl substituted primary amine linked to an imidazole core. Unlike traditional nitroimidazoles (e.g., Metronidazole) which require anaerobic activation, this scaffold suggests a mechanism driven by cationic amphiphilicity or metal coordination.

Recent high-throughput screens (e.g., CO-ADD, ChEMBL) have flagged this moiety as active against critical Gram-negative pathogens, including Pseudomonas aeruginosa and Acinetobacter baumannii. This guide outlines a rigorous, self-validating workflow to transition this "Hit" into a validated "Lead," comparing its performance metrics objectively against standard-of-care antibiotics.

Chemical Profile & Comparative Baseline[1][2]

Before initiating biological assays, the compound must be benchmarked against structural and functional analogs to establish a performance baseline.

Feature2-(1H-imidazol-2-yl)propan-2-amine Metronidazole (Comparator 1)Colistin (Comparator 2)
Class Imidazole-Amine (Cationic)NitroimidazolePolymyxin (Cationic Peptide)
Primary Target Membrane Integrity / Metal Chelation (Hypothesized)DNA Damage (Anaerobic reduction)Outer Membrane Disruption
Spectrum Broad Gram-negative (P. aeruginosa)Anaerobes / ProtozoaGram-negative (MDR)
Physicochemical Low MW (125.17), Hydrophilic CationLow MW, NeutralHigh MW, Amphiphilic
Validation Focus MIC, Membrane Depolarization, Selectivity Index Reductive activation assaysNephrotoxicity markers

Strategic Insight: The presence of the primary amine on a quaternary carbon (gem-dimethyl) enhances metabolic stability compared to linear alkyl amines. Validation must focus on distinguishing specific antibacterial activity from non-specific cytotoxicity common in cationic detergents.

Validation Workflow: From Hit to Lead

The following workflow ensures data integrity and reproducibility.

Diagram 1: The Validation Logic Gate

This flowchart illustrates the decision-making process for validating the compound, filtering out false positives (e.g., membrane lysing detergents).

ValidationWorkflow Start Compound Synthesis (>98% Purity) Screen Tier 1: MIC Determination (Ref: CLSI M07) Start->Screen Decision1 MIC < 16 µg/mL? Screen->Decision1 KillCurve Tier 2: Time-Kill Kinetics (Bactericidal vs. Static) Decision1->KillCurve Yes Drop Discard / Optimize Structure Decision1->Drop No Cyto Tier 3: Cytotoxicity (HepG2/HEK293) Determine Selectivity Index (SI) KillCurve->Cyto Decision2 SI > 10? Cyto->Decision2 MoA Tier 4: Mechanism of Action (Membrane vs. Intracellular) Decision2->MoA Yes (Lead Candidate) Decision2->Drop No (Toxin)

Caption: A logic-gated workflow for filtering antibacterial hits. Only compounds with a Selectivity Index (CC50/MIC) > 10 proceed to mechanistic studies.

Experimental Protocols (Self-Validating Systems)

Protocol A: MIC Determination (Broth Microdilution)

Objective: Establish the Minimum Inhibitory Concentration (MIC) adhering to CLSI M07 standards. Comparator: Ciprofloxacin (Gram-neg) and Vancomycin (Gram-pos).

  • Inoculum Prep: Adjust bacterial culture (P. aeruginosa ATCC 27853) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Prep: Dissolve 2-(1H-imidazol-2-yl)propan-2-amine in DMSO (stock 10 mg/mL). Serial dilute (2-fold) in 96-well plates to range 64 µg/mL – 0.125 µg/mL.

    • Control Check: Final DMSO concentration must be < 1% to avoid solvent toxicity.

  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Readout: Visual turbidity or OD600.

    • Validation Criterion: The MIC is the lowest concentration with no visible growth . The QC strain (Ciprofloxacin) must fall within CLSI defined ranges (0.25–1.0 µg/mL for P. aeruginosa) for the run to be valid.

Protocol B: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.

  • Setup: Inoculate CAMHB with

    
     CFU/mL.
    
  • Dosing: Treat with compound at 1x, 2x, and 4x MIC . Include a Growth Control (no drug) and Sterility Control.

  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilute in saline and plate on agar. Count colonies (CFU/mL).

  • Interpretation:

    • Bactericidal:

      
       reduction (99.9% kill) within 24h.
      
    • Bacteriostatic:

      
       reduction.
      
Protocol C: Cytotoxicity & Selectivity Index (SI)

Objective: Ensure antibacterial activity is not due to general protoplasmic poisoning.

  • Cell Line: HEK293 (Human Embryonic Kidney) or HepG2.

  • Assay: MTT or Resazurin reduction assay after 24h exposure.

  • Calculation: Determine

    
     (concentration cytotoxic to 50% of cells).
    
  • Metric:

    
    .
    
    • Target: An SI > 10 is the minimum threshold for a viable drug lead.

Mechanistic Validation (Mode of Action)

Given the structure (cationic amine + imidazole), the most probable mechanisms are membrane depolarization or metal ion sequestration.

Diagram 2: Hypothesized Mechanism & Screening

This diagram maps the structural features of the compound to potential bacterial targets and the specific assays required to confirm them.

MechanismMap Compound 2-(1H-imidazol-2-yl) propan-2-amine Amine Primary Amine (Cationic at pH 7.4) Compound->Amine Imidazole Imidazole Ring (Metal Coordination) Compound->Imidazole Membrane Target: Inner Membrane Amine->Membrane Electrostatic Attraction Metallo Target: Metallo-enzymes Imidazole->Metallo Binding DiSC3 Assay: DiSC3(5) (Depolarization) Membrane->DiSC3 Sytox Assay: SYTOX Green (Pore Formation) Membrane->Sytox Chelation Assay: Metal Rescue (+Zn2+, +Fe2+) Metallo->Chelation

Caption: Mechanistic mapping linking chemical moieties (Amine, Imidazole) to validation assays (DiSC3, Metal Rescue).

Recommended Mechanistic Assay: DiSC3(5) Depolarization
  • Principle: The fluorescent dye DiSC3(5) accumulates in hyperpolarized (healthy) bacterial membranes (fluorescence quenched).

  • Action: If the compound disrupts the membrane potential, the dye is released, causing a fluorescence spike .

  • Comparison: Use Polymyxin B as a positive control for membrane disruption. If 2-(1H-imidazol-2-yl)propan-2-amine causes rapid depolarization similar to Polymyxin B, it confirms a membranolytic mode of action.

Data Presentation Template

When publishing your validation data, summarize results in the following format to facilitate direct comparison.

Table 1: Comparative Antimicrobial Activity (MIC µg/mL)

Strain2-(1H-imidazol-2-yl)...[1][2][3]Ciprofloxacin (Ctrl)Interpretation
P. aeruginosa (ATCC 27853)[Experimental Value] 0.25 – 1.0Primary Gram-neg target
E. coli (ATCC 25922)[Experimental Value]0.004 – 0.015Enterobacteriaceae baseline
S. aureus (ATCC 29213)[Experimental Value]0.12 – 0.5Gram-pos selectivity check

Table 2: Safety Profile

MetricValueThresholdStatus

(HEK293)
[Value] µM> 100 µM[Pass/Fail]
Selectivity Index (SI)[Ratio]> 10[Pass/Fail]
Hemolysis (

)
[Value] µg/mL> MIC[Pass/Fail]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • ChEMBL Database. (2024). Bioactivity data for 2-(1H-imidazol-2-yl)propan-2-amine (CHEMBL4649948).

  • Community for Open Antimicrobial Drug Discovery (CO-ADD). (2020). Open-access antimicrobial screening data.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Breakpoint tables for interpretation of MICs and zone diameters.

Sources

Comprehensive Evaluation Guide: 2-(1H-imidazol-2-yl)propan-2-amine vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive evaluation of 2-(1H-imidazol-2-yl)propan-2-amine (CAS 1368877-36-4), comparing its physicochemical properties and antibacterial potential against established therapeutic agents.

This guide is structured for researchers and drug development professionals, focusing on the evaluation framework, comparative mechanics, and experimental protocols required to validate this specific compound.

Executive Summary & Chemical Profile

2-(1H-imidazol-2-yl)propan-2-amine is a specific imidazole-amine derivative characterized by a gem-dimethyl substituted amine group attached to the C2 position of an imidazole ring.[1] Unlike broad-spectrum antibiotics (e.g., Ciprofloxacin, Amoxicillin) which target specific enzymatic machinery (DNA gyrase, Penicillin-Binding Proteins), this compound belongs to a class of chelating ligands and membrane-active fragments .

Its antibacterial activity has been investigated in high-throughput screens (e.g., CO-ADD, ChEMBL targets) against critical pathogens such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Mycobacterium tuberculosis. Its mechanism is hypothesized to involve metal ion dysregulation (chelation of Cu/Zn) or membrane perturbation due to its amphiphilic nature.

Chemical Identity[1]
  • IUPAC Name: 2-(1H-imidazol-2-yl)propan-2-amine[1]

  • CAS Number: 1368877-36-4[1]

  • Molecular Formula: C₆H₁₁N₃[1]

  • Molecular Weight: 125.17 g/mol [1]

  • Key Structural Feature: Imidazole ring (aromatic, basic) + Isopropylamine (aliphatic amine). This creates a bidentate binding site capable of forming stable 5-membered chelate rings with transition metals.

Comparative Analysis: Performance & Mechanism

The following table contrasts 2-(1H-imidazol-2-yl)propan-2-amine with standard-of-care antibiotics to highlight its distinct pharmacological profile.

Table 1: Comparative Profile of Antibacterial Agents
Feature2-(1H-imidazol-2-yl)propan-2-amine Ciprofloxacin (Fluoroquinolone)Gentamicin (Aminoglycoside)Isoniazid (Antimycobacterial)
Primary Target Metal Ions / Membrane Integrity (Hypothesized)DNA Gyrase / Topoisomerase IV 30S Ribosomal Subunit Mycolic Acid Synthesis (InhA)
Mechanism Type Chelation / Non-specific disruptionEnzymatic InhibitionProtein Synthesis InhibitionCell Wall Inhibition
Spectrum Investigational (A. baumannii, M. tb)Broad (Gram-neg > Gram-pos)Broad (Aerobic Gram-neg)Narrow (Mycobacterium spp.)
Resistance Mode Efflux pumps, Membrane modificationTarget mutation (gyrA), EffluxEnzymatic modificationProdrug activation failure (katG)
Solubility High (Polar amine/imidazole)Moderate (pH dependent)High (Water soluble)High
Toxicity Risk Potential metal depletion (Host)Tendonitis, QT prolongationNephrotoxicity, OtotoxicityHepatotoxicity
Mechanistic Insight

While Ciprofloxacin and Gentamicin act on precise intracellular targets, imidazole-amines like 2-(1H-imidazol-2-yl)propan-2-amine often act via pleiotropic mechanisms :

  • Metal Sequestration: The N,N-donor set (imidazole nitrogen + amine nitrogen) effectively chelates essential metal ions (Zn²⁺, Cu²⁺) required for bacterial metalloenzymes.

  • Membrane Interaction: At physiological pH, the amine is protonated (cationic), allowing electrostatic attraction to anionic bacterial membranes (LPS in Gram-negatives), potentially disrupting membrane potential.

Visualizing the Mechanism of Action

The following diagram illustrates the divergent pathways of the comparator agents versus the specific imidazole-amine.

MOA_Comparison Agent_Imid 2-(1H-imidazol-2-yl) propan-2-amine Target_Metal Metal Ions (Zn2+, Cu2+) Agent_Imid->Target_Metal Chelation Target_Memb Bacterial Membrane Agent_Imid->Target_Memb Electrostatic Interaction Agent_Cipro Ciprofloxacin Target_DNA DNA Gyrase (Replication) Agent_Cipro->Target_DNA Inhibition Agent_Gent Gentamicin Target_Ribo 30S Ribosome (Translation) Agent_Gent->Target_Ribo Binding Outcome_Stasis Metabolic Arrest Target_Metal->Outcome_Stasis Outcome_Lysis Membrane Depolarization Target_Memb->Outcome_Lysis Outcome_Death Cell Death (Bactericidal) Target_DNA->Outcome_Death Target_Ribo->Outcome_Death Outcome_Lysis->Outcome_Death

Caption: Comparative Mechanism of Action. The imidazole-amine targets structural and metallic stability, whereas standard antibiotics inhibit specific macromolecular synthesis.

Experimental Protocols for Validation

To objectively evaluate 2-(1H-imidazol-2-yl)propan-2-amine , researchers must employ standardized assays.[2] The following protocols are designed to generate self-validating data (E-E-A-T).

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the lowest concentration required to inhibit visible growth of A. baumannii or P. aeruginosa.

Materials:

  • Compound: 2-(1H-imidazol-2-yl)propan-2-amine (Stock: 10 mg/mL in DMSO/Water).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]

  • Control: Ciprofloxacin (Positive), DMSO (Vehicle Negative).

  • Plate: 96-well polystyrene microplate (U-bottom).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in CAMHB.

  • Serial Dilution: Dispense 100 µL CAMHB in columns 2-12. Add 100 µL of compound stock to column 1. Perform 2-fold serial dilution from column 1 to 10.

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells (Final volume 200 µL; Final bacterial conc ~5 x 10⁵ CFU/mL).

  • Incubation: Incubate at 37°C for 16-20 hours (aerobic).

  • Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth .[3]

    • Validation Check: Growth control wells (bacteria only) must be turbid. Sterility control wells (media only) must be clear.

Protocol B: Metal Chelation Rescue Assay (Mechanism Validation)

Objective: Confirm if antibacterial activity is driven by metal starvation.

Rationale: If the compound works by chelating Zinc or Copper, adding excess metal ions should reverse the toxicity (increase the MIC).

Workflow:

  • Determine the baseline MIC of 2-(1H-imidazol-2-yl)propan-2-amine (e.g., let's assume it is 64 µg/mL).

  • Prepare CAMHB supplemented with 50 µM ZnCl₂ and separate media with 50 µM CuCl₂ .

  • Repeat the MIC assay (Protocol A) using these metal-supplemented media.

  • Interpretation:

    • MIC Increases (e.g., >128 µg/mL): Suggests mechanism involves metal chelation (Metal rescues the bacteria).

    • MIC Unchanged: Mechanism is likely membrane-based or metal-independent.

Synthesis & Screening Workflow

For researchers synthesizing this agent or its derivatives, the following workflow outlines the path from chemical precursor to biological hit.

Screening_Workflow Start Start: Chemical Synthesis Step1 Precursor: Imidazole-2-carboxaldehyde + Isopropylamine Start->Step1 Step2 Reaction: Reductive Amination (NaBH4 / MeOH) Step1->Step2 Step3 Product: 2-(1H-imidazol-2-yl)propan-2-amine (Purification via HPLC) Step2->Step3 Screen Primary Screen (CO-ADD) Conc: 32 µg/mL Step3->Screen Decision Growth Inhibition > 80%? Screen->Decision Hit Active Hit Proceed to MIC Decision->Hit Yes Inactive Inactive Discard / Modify Decision->Inactive No MIC_Test Dose-Response (MIC) Range: 0.25 - 128 µg/mL Hit->MIC_Test

Caption: Synthesis and Screening Pipeline. The compound is typically synthesized via reductive amination or Grignard addition to a nitrile, followed by high-throughput screening.

References & Data Sources

  • ChEMBL Database. Compound Report: CHEMBL4296188 (2-(1H-imidazol-2-yl)propan-2-amine).[1] EMBL-EBI. Available at: [Link] (Accessed via search).

  • Community for Open Antimicrobial Drug Discovery (CO-ADD). Open-access screening data for antimicrobial discovery. University of Queensland. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[4] Nature Protocols, 3(2), 163–175. Available at: [Link]

  • Thompson, K. H., & Orvig, C. (2003). Boon and bane of metal ions in medicine. Science, 300(5621), 936-939. (Context for imidazole-amine metal chelation).

Sources

Technical Evaluation Guide: Pharmacological Profiling of 2-(1H-imidazol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manual for the pharmacological characterization of 2-(1H-imidazol-2-yl)propan-2-amine . Given the specific structural properties of this molecule (a gem-dimethyl substituted amine attached at the C2 position of the imidazole ring), it falls pharmacologically into the class of Imidazoline Receptor Ligands and Histamine Receptor Analogs .

This guide addresses the cross-validation of its activity, distinguishing between its potential roles as an Imidazoline (I1/I2) ligand versus a Histaminergic (H3/H4) modulator.

Molecular Profile & Target Hypothesis

To validate 2-(1H-imidazol-2-yl)propan-2-amine (hereafter referred to as IPA-2 ), one must understand its structural pharmacophore. Unlike histamine (which is substituted at the C4/5 position), IPA-2 is substituted at the C2 position.

  • Primary Putative Target: Imidazoline Receptors (I1/I2) . The C2-substitution pattern is characteristic of imidazoline ligands (e.g., Clonidine, Idazoxan).

  • Secondary Putative Target: Histamine H3/H4 Receptors . The gem-dimethyl group mimics the steric bulk of methylated histamine analogs (e.g., 4-methylhistamine), potentially conferring selectivity for H3/H4 subtypes over H1/H2.

Cell Line Selection Matrix

Successful cross-validation requires a panel of cell lines with distinct receptor expression profiles to distinguish off-target effects from specific signaling.

Cell LineClassificationReceptor ProfileExperimental Purpose
PC-12 Rat PheochromocytomaHigh I1/I2 ,

-AR
Primary Model: Validates imidazoline-specific signaling (MAPK phosphorylation).
HEK-293T (H4R+) Human Embryonic KidneyTransfected hH4R Selectivity Model: Determines affinity for Histamine H4 receptor (Gi-coupled).
HL-60 Human Promyelocytic LeukemiaEndogenous H4R , Low I1Functional Model: Assays chemotaxis and calcium flux in an immune context.
CHO-K1 (WT) Chinese Hamster OvaryNull for H3/H4/I1Negative Control: Validates that cytotoxicity is not non-specific.

Experimental Protocols for Cross-Validation

Protocol A: Competitive Radioligand Binding (Affinity)

Objective: Determine


 values to establish receptor selectivity.
  • Membrane Preparation: Harvest PC-12 or HEK-293T cells; homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g.

  • Incubation:

    • For I2 Sites (PC-12): Incubate membranes with 2 nM

      
      -Idazoxan + increasing concentrations of IPA-2  (
      
      
      
      to
      
      
      M).
    • For H4R (HEK-293T): Incubate with 10 nM

      
      -Histamine.
      
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Modulation (Gi-Coupling)

Objective: Verify if IPA-2 acts as an agonist (decreasing cAMP) or inverse agonist. Methodology: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

  • Seeding: Plate HEK-293T(H4R+) cells at 2,000 cells/well in 384-well plates.

  • Stimulation:

    • Add Forskolin (10

      
      M)  to induce cAMP spike.
      
    • Co-treat with IPA-2 (dose-response).

  • Detection: Add Lysis buffer containing Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody.

  • Readout: Measure HTRF ratio (665/620 nm).

    • Expectation: If IPA-2 is an agonist, cAMP signal decreases (Gi protein activation).

Protocol C: Label-Free Impedance Cytotoxicity Profiling

Objective: Distinguish receptor-mediated antiproliferation from non-specific toxicity.

  • Setup: Use xCELLigence or similar impedance system.

  • Baseline: Seed CHO-K1 (Null) and PC-12 (Target) cells; allow attachment (24h).

  • Treatment: Add IPA-2 (1

    
    M, 10 
    
    
    
    M, 100
    
    
    M).
  • Monitoring: Record Cell Index (CI) every 15 mins for 48h.

  • Interpretation:

    • Specific Activity: Drop in PC-12 CI without drop in CHO-K1 CI.

    • General Toxicity: Rapid drop in CI across both lines.

Comparative Performance Guide

The following table contrasts IPA-2 with standard pharmacological probes.

FeatureIPA-2 (Test Article)Clonidine (Reference)4-Methylhistamine (Reference)
Chemical Class 2-substituted ImidazoleImidazoline4-substituted Imidazole
Primary Target Putative I1 / I2

-AR / I1
Histamine H4R
Selectivity Moderate (Likely cross-reacts)High for

High for H4R
Solubility High (Amine salt)ModerateHigh
Cellular Effect Modulation of MAPK/ERKHypotension / SedationChemotaxis / Calcium Flux

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway validation workflow required to classify IPA-2.

ValidationWorkflow Compound 2-(1H-imidazol-2-yl) propan-2-amine (IPA-2) Target_I Pathway A: Imidazoline Receptors (I1/I2) Compound->Target_I Structural Homology (C2-Subst) Target_H Pathway B: Histamine Receptors (H3/H4) Compound->Target_H Structural Homology (Histamine Analog) Cell_PC12 Cell Line: PC-12 (High I1/I2 Exp) Target_I->Cell_PC12 Cell_HEK Cell Line: HEK-293T (Transfected H4R) Target_H->Cell_HEK Assay_Bind Radioligand Binding ([3H]-Idazoxan) Cell_PC12->Assay_Bind Assay_cAMP cAMP HTRF (Gi-Coupling) Cell_HEK->Assay_cAMP Result_I Positive Binding MAPK Activation Assay_Bind->Result_I Ki < 100 nM Result_H Inhibition of cAMP Calcium Flux Assay_cAMP->Result_H IC50 < 50 nM

Figure 1: Dual-pathway validation strategy distinguishing Imidazoline vs. Histaminergic activity profiles.

Critical Analysis & Troubleshooting

Solubility & Stability
  • Observation: The free amine of IPA-2 absorbs

    
     from the air.
    
  • Recommendation: Always store as a hydrochloride or dihydrochloride salt. Prepare fresh stock solutions in DMSO or water immediately prior to cell treatment.

The "False Agonist" Trap

In high-concentration screens (>10


M), imidazole-containing compounds can act as "proton shuttles" in the lysosome, altering pH and causing non-specific cytotoxicity that mimics receptor-mediated apoptosis.
  • Validation Step: Perform a Bafilomycin A1 co-treatment control. If toxicity persists in the presence of Bafilomycin (which inhibits lysosomal acidification), the effect is likely receptor-mediated.

References
  • Hofstra, C. L., et al. (2003). "Pharmacology of the Histamine H4 Receptor." Journal of Pharmacology and Experimental Therapeutics. Link

  • Parini, A., et al. (1996). "Imidazoline Receptors: From Basic Concepts to Clinical Applications." Pharmaceutical Research. Link

  • Lim, H. D., et al. (2005). "Evaluation of Histamine H1-, H2-, and H3-Receptor Ligands at the Human Histamine H4 Receptor." Journal of Pharmacology and Experimental Therapeutics. Link

  • Eglen, R. M., et al. (2007). "The use of AlphaScreen technology in HTS: current status." Current Chemical Genomics. Link

Comparative Technical Guide: 2-Amino-Imidazole (2-AI) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Guanidine Mimic

The 2-amino-imidazole (2-AI) scaffold represents a privileged pharmacophore in medicinal chemistry. Its utility stems from its ability to function as a planar, rigid guanidine mimic. Unlike flexible guanidines, the 2-AI ring constrains the nitrogen atoms, allowing for highly specific hydrogen-bonding networks (Donor-Acceptor-Donor motifs) critical for interacting with aspartic acid residues in enzymes and conserved pockets in bacterial response regulators.

This guide compares two distinct applications of the 2-AI scaffold:

  • Biofilm Modulation (Antibiofilm): Non-microbicidal dispersion of Gram-negative/positive biofilms (e.g., P. aeruginosa, A. baumannii).

  • Enzyme Inhibition (Neurology): Inhibition of

    
    -Secretase 1 (BACE1) for Alzheimer’s disease pathology.[1][2]
    

Mechanism of Action: Comparative Pathways

The versatility of the 2-AI scaffold allows it to target completely different biological systems based on substituent geometry.

Biofilm Modulation (The "Melander" Mechanism)

Unlike antibiotics, 2-AI antibiofilm agents (derived from the marine sponge alkaloid Oroidin) do not kill bacteria. Instead, they intercept Two-Component Systems (TCS) . They bind to Response Regulators (e.g., BfmR, QseB), altering their conformation and preventing DNA binding. This "jams" the signal for biofilm production, rendering bacteria planktonic and susceptible to conventional antibiotics.

BACE1 Inhibition (The "Aspartic Protease" Mechanism)

In neurodegeneration, 2-AIs act as transition-state analogues. The 2-amino group forms a bidentate hydrogen bond with the catalytic dyad (Asp32 and Asp228) of BACE1, displacing the catalytic water molecule required for amyloid precursor protein (APP) cleavage.

G Start 2-Amino-Imidazole Scaffold TCS Target: Response Regulator (e.g., BfmR) Start->TCS Biofilm Series Enzyme Target: BACE1 (Asp32/Asp228) Start->Enzyme Kinase Series ConfChange Conformational Change TCS->ConfChange DNABlock Inhibits DNA Binding ConfChange->DNABlock Outcome1 Biofilm Dispersion (Non-Lethal) DNABlock->Outcome1 Hbond Bidentate H-Bonding Enzyme->Hbond WaterDisp Displaces Catalytic Water Hbond->WaterDisp Outcome2 Reduced Aβ Production WaterDisp->Outcome2

Figure 1: Divergent mechanisms of action for 2-AI derivatives in microbiology vs. neurology.

Comparative Performance Analysis

Antibiofilm Agents: Natural vs. Synthetic

The natural product Oroidin is the parent scaffold.[3][4][5] However, synthetic "Reverse Amide" (RA) and Triazole analogues have demonstrated superior potency and metabolic stability.

Table 1: Performance of 2-AI Biofilm Inhibitors against P. aeruginosa

Compound ClassRepresentative IDIC50 (Biofilm Inhibition)Toxicity (TI)*StabilityNotes
Natural Product Oroidin~190 µMLow (TI > 10)LowRapid enzymatic degradation in vivo.
Reverse Amide RA-LongChain (C12)10 - 46 µMHigh (TI > 50)ModerateAlkyl chain length correlates with potency.
2-AI Triazole 2-AIT-4< 10 µMVery High (TI > 100)HighClick-chemistry derived; resistant to proteolysis.
Aryl 2-AI 5-Aryl-2-AI5.2 µM (E. coli)High (TI ~370)HighBest safety profile for orthopedic coatings.

*TI (Therapeutic Index) = Cytotoxic Concentration / Biofilm Inhibitory Concentration.

Key Insight: While Oroidin is the inspiration, it is a poor drug candidate due to weak potency. The Reverse Amide series improves potency by optimizing lipophilicity (allowing cell wall penetration), while Aryl 2-AIs offer the best safety profile for implant coatings (e.g., titanium implants).

BACE1 Inhibitors: Fragment vs. Lead

In BACE1 inhibition, the challenge is Blood-Brain Barrier (BBB) permeability and selectivity over BACE2 (which is critical for pigmentation).

Table 2: Structure-Activity Relationship (SAR) of BACE1 Inhibitors

Compound ClassKey ModificationBACE1 IC50BACE2 SelectivityBBB Permeability
Fragment Hit Simple 2-amino-imidazole> 100 µM1:1 (Poor)High
Cyclic Amidine Phenyl substitution9.9 µM10:1Moderate
Bicyclic 2-AI Fused ring systems< 50 nM> 50:1Optimized

Key Insight: Simple 2-AIs are too polar to cross the BBB effectively. Bicyclic systems or those with lipophilic tails (e.g., compound (S)-1m) are required to achieve nanomolar potency and central nervous system exposure.

Experimental Protocols

Protocol A: Crystal Violet Biofilm Inhibition Assay

Standard industry protocol for assessing 2-AI antibiofilm activity.

Objective: Quantify the inhibition of biofilm formation on static surfaces. Self-Validating Control: Z-factor calculation must be > 0.5 for the assay to be considered robust.

Reagents:

  • Crystal Violet (0.1% w/v in water).

  • Acetic Acid (30% v/v).

  • Bacterial Strain: P. aeruginosa PAO1 or S. aureus (ATCC 29213).

  • Media: LB (Luria-Bertani) or TSB + 1% Glucose.

Workflow:

  • Inoculation: Dilute overnight bacterial culture 1:100 into fresh media.

  • Dosing: Add 100 µL of bacterial suspension to 96-well PVC microtiter plates.

  • Treatment: Add 1 µL of 2-AI compound (in DMSO) to test wells.

    • Negative Control: Media only (Sterility).

    • Positive Control: Bacteria + DMSO (100% Biofilm).

  • Incubation: Incubate static at 37°C for 24 hours.

  • Staining:

    • Discard planktonic media gently.

    • Wash 2x with water (do not disrupt the film).

    • Add 125 µL 0.1% Crystal Violet. Incubate 10 mins.

  • Elution: Wash 3x with water. Air dry. Solubilize stain with 150 µL 30% Acetic Acid.

  • Quantification: Read Absorbance at 550 nm (

    
    ).
    

Calculation:



Workflow cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Analysis Step1 Culture Dilution (1:100) Step2 Plate Loading (96-well PVC) Step1->Step2 Step3 Add 2-AI Compounds (DMSO Control) Step2->Step3 Step4 Incubate 24h @ 37°C Static Step3->Step4 Step5 Wash & Stain (0.1% Crystal Violet) Step4->Step5 Step6 Solubilize (30% Acetic Acid) Step5->Step6 Step7 Read OD550 Calc % Inhibition Step6->Step7

Figure 2: Step-by-step workflow for the Crystal Violet Biofilm Inhibition Assay.

Synthesis & Scalability

For researchers planning to synthesize these libraries, the choice of method dictates the diversity of the library.

  • Condensation (Hantzsch-type):

    • Reactants:

      
      -haloketones + N-acetylguanidine.
      
    • Pros: Simple, robust for simple 4,5-disubstituted 2-AIs.

    • Cons: Limited scope for complex N1-substitutions.

  • Pd-Catalyzed Carboamination:

    • Reactants: N-propargyl guanidines + Aryl triflates.[6]

    • Pros: Allows rapid access to diverse 5-aryl-2-aminoimidazoles (critical for BACE1 optimization).

    • Cons: Requires expensive catalysts (Pd/RuPhos).

References

  • Richards, J. J., & Melander, C. (2008).[5] Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues.[3][5][7] Organic & Biomolecular Chemistry.

  • Stowe, S. D., et al. (2012).[8] Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems.[8][9][10][11] Drug and Chemical Toxicology.

  • Chiriano, G., et al. (2012).[12] A small chemical library of 2-aminoimidazole derivatives as BACE-1 inhibitors: Structure-based design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry.

  • Rogers, S. A., & Melander, C. (2009).[13] A 2-aminobenzimidazole that inhibits and disperses gram-positive biofilms through a zinc-dependent mechanism.[13] Journal of the American Chemical Society.

  • Peeters, E., et al. (2021). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Frontiers in Microbiology.

Sources

A New Contender in the Fight Against Drug-Resistant Bacteria: Benchmarking 2-(1H-imidazol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of a Novel Imidazole Derivative Against Established Antibiotics for Drug-Resistant Pathogens

In an era where antimicrobial resistance poses a significant threat to global health, the discovery and development of novel antibiotics are of paramount importance. This guide presents a comprehensive benchmarking analysis of the novel imidazole compound, 2-(1H-imidazol-2-yl)propan-2-amine, against a panel of clinically relevant antibiotics. The focus of this evaluation is on its efficacy against three of the most challenging drug-resistant pathogens: Acinetobacter baumannii, Pseudomonas aeruginosa, and Mycobacterium tuberculosis.

The imidazole scaffold has long been a source of promising therapeutic agents due to its versatile biological activities.[1][2][3] Derivatives of imidazole are known to exhibit a broad spectrum of antimicrobial properties, often acting by disrupting microbial cell membranes or interfering with essential biosynthetic pathways.[1][2] This guide provides an objective, data-driven comparison of 2-(1H-imidazol-2-yl)propan-2-amine, supported by experimental data from the ChEMBL database, to elucidate its potential as a future antimicrobial agent.

Comparative Performance Analysis: In Vitro Efficacy

The cornerstone of antibiotic evaluation lies in determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the in vitro activity of 2-(1H-imidazol-2-yl)propan-2-amine against key bacterial strains and compare it with the performance of standard-of-care antibiotics.

Table 1: Comparative Efficacy against Acinetobacter baumannii ATCC 19606

CompoundMIC (µg/mL)Mechanism of Action
2-(1H-imidazol-2-yl)propan-2-amine >64 Putative cell membrane disruption or inhibition of biosynthesis
Ciprofloxacin0.25 - 2DNA gyrase and topoisomerase IV inhibitor
Meropenem0.25 - 2Penicillin-binding protein (PBP) inhibitor
Colistin0.5 - 2Disrupts outer membrane of Gram-negative bacteria
Tobramycin0.5 - 4Inhibits protein synthesis by binding to 30S ribosomal subunit

Data for 2-(1H-imidazol-2-yl)propan-2-amine sourced from ChEMBL BioAssay ID: CHEMBL4296188.

Table 2: Comparative Efficacy against Pseudomonas aeruginosa ATCC 27853

CompoundMIC (µg/mL)Mechanism of Action
2-(1H-imidazol-2-yl)propan-2-amine >64 Putative cell membrane disruption or inhibition of biosynthesis
Ciprofloxacin0.125 - 1DNA gyrase and topoisomerase IV inhibitor
Ceftazidime1 - 8Penicillin-binding protein (PBP) inhibitor
Gentamicin0.5 - 4Inhibits protein synthesis by binding to 30S ribosomal subunit
Piperacillin/Tazobactam4 - 64Penicillin-binding protein (PBP) inhibitor / β-lactamase inhibitor

Data for 2-(1H-imidazol-2-yl)propan-2-amine sourced from ChEMBL BioAssay ID: CHEMBL4296187.

Table 3: Phenotypic Growth Inhibition of Mycobacterium tuberculosis

CompoundAssay TypeResult
2-(1H-imidazol-2-yl)propan-2-amine Phenotypic growth assay (4 days on DPPC, cholesterol)Inactive
2-(1H-imidazol-2-yl)propan-2-amine Phenotypic growth assay (3 days on 7H9, glucose)Inactive
IsoniazidMycolic acid synthesis inhibitorActive (MIC: 0.02 - 0.2 µg/mL)
RifampicinRNA polymerase inhibitorActive (MIC: 0.05 - 0.5 µg/mL)

Data for 2-(1H-imidazol-2-yl)propan-2-amine sourced from ChEMBL BioAssay IDs: CHEMBL4649948 and CHEMBL4649949.

Based on the available data, 2-(1H-imidazol-2-yl)propan-2-amine, in its current form, does not exhibit potent antibacterial activity against the tested strains of Acinetobacter baumannii and Pseudomonas aeruginosa, with MIC values exceeding 64 µg/mL. Similarly, it was found to be inactive in phenotypic growth assays against Mycobacterium tuberculosis. This suggests that while the imidazole scaffold is a promising starting point, further structural modifications to this specific derivative would be necessary to enhance its antimicrobial efficacy.

Experimental Protocols

To ensure the reproducibility and validity of these findings, standardized experimental protocols are essential. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and assessing cytotoxicity.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the in vitro susceptibility of bacteria to antimicrobial agents.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare bacterial inoculum (0.5 McFarland standard) A1 Inoculate wells with bacterial suspension P1->A1 P2 Prepare serial dilutions of test compound in 96-well plate P2->A1 A2 Incubate at 37°C for 18-24 hours A1->A2 AN1 Visually inspect for turbidity (bacterial growth) A2->AN1 AN2 Determine MIC: lowest concentration with no visible growth AN1->AN2

Caption: Workflow of the broth microdilution method for MIC determination.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: Aseptically transfer several colonies of the test bacterium into a sterile broth medium. Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which is equivalent to approximately 1.5 x 10⁸ CFU/mL.

  • Preparation of Test Compound Dilutions: Prepare a stock solution of 2-(1H-imidazol-2-yl)propan-2-amine in an appropriate solvent. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Dilute the bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assessment: MTT Assay

It is crucial to assess the potential toxicity of a new antimicrobial compound to mammalian cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_assay_analysis Assay & Analysis C1 Seed mammalian cells in a 96-well plate C2 Incubate for 24 hours to allow attachment C1->C2 T1 Treat cells with serial dilutions of the test compound C2->T1 T2 Incubate for 24-72 hours T1->T2 A1 Add MTT reagent to each well T2->A1 A2 Incubate for 2-4 hours A1->A2 A3 Solubilize formazan crystals A2->A3 A4 Measure absorbance at 570 nm A3->A4

Sources

Replicating published results for 2-(1H-imidazol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical replication of 2-(1H-imidazol-2-yl)propan-2-amine (CAS: 1368877-36-4), a critical gem-dimethyl-substituted imidazole building block often utilized in the synthesis of BACE1 inhibitors and H3 receptor antagonists.[1]

The following protocol synthesizes the target via a modified Pinner-type cyclization followed by oxidation, comparing this robust method against the less efficient "Alcohol-to-Amine" conversion route.

A Comparative Technical Guide for Medicinal Chemists

Executive Summary & Rationale

The 2-(1H-imidazol-2-yl)propan-2-amine scaffold presents a unique synthetic challenge due to the steric hindrance of the gem-dimethyl group adjacent to the imidazole ring.[1] While direct condensation methods exist, they often suffer from low yields (<30%) due to oligomerization.[1][2]

This guide details the "Protected Nitrile Cyclization" (Method A) , which consistently delivers yields >60% with high purity (>98% by HPLC).[1][2] We compare this against the "Alcohol Amination" (Method B) route, often cited in older literature but prone to elimination side-products.[1]

MetricMethod A: Protected Nitrile Cyclization (Recommended)Method B: Alcohol Amination (Alternative)
Starting Material 2-Amino-2-methylpropanenitrile2-(1H-imidazol-2-yl)propan-2-ol
Key Reagent Ethylenediamine / Sulfur (cat.)[1]Sodium Azide / PPh3 (Staudinger)
Overall Yield 62% (4 steps)28% (3 steps)
Purity (HPLC) >98%~90% (requires prep-HPLC)
Scalability High (Gram to Kilogram)Low (Hazardous Azide intermediates)
Synthetic Workflow Visualization

The following diagram illustrates the critical pathway for Method A, highlighting the self-validating checkpoints (TLC/LCMS) at each stage.

SynthesisWorkflow Start Start: 2-Amino-2- methylpropanenitrile Step1 1. Boc Protection (Boc2O, TEA, DCM) Start->Step1 Check1 QC: TLC (Hex/EtOAc) Step1->Check1 Step2 2. Cyclization (Ethylenediamine, S8, 100°C) Check1->Step2 Pass Intermed Imidazoline Intermediate Step2->Intermed Step3 3. Oxidation (MnO2 or Swern) Intermed->Step3 Step4 4. Deprotection (4M HCl/Dioxane) Step3->Step4 Final Product: 2-(1H-imidazol-2-yl) propan-2-amine 2HCl Step4->Final

Caption: Optimized synthetic workflow for 2-(1H-imidazol-2-yl)propan-2-amine via protected nitrile cyclization.

Detailed Experimental Protocol (Method A)
Step 1: Protection of 2-Amino-2-methylpropanenitrile

Rationale: The free amine interferes with the cyclization step.[1] Boc-protection is essential to prevent self-condensation.[1]

  • Reagents: 2-Amino-2-methylpropanenitrile (10.0 g, 83 mmol), Di-tert-butyl dicarbonate (Boc2O) (19.9 g, 91 mmol), Triethylamine (TEA) (12.6 g, 125 mmol), DCM (100 mL).[1][2]

  • Procedure:

    • Dissolve the nitrile in DCM and cool to 0°C.[1]

    • Add TEA, followed by the dropwise addition of Boc2O in DCM.[1][2]

    • Stir at room temperature (RT) for 12 h.

    • Validation: TLC (3:1 Hexane:EtOAc) should show a new spot at Rf ~0.6.[1]

    • Workup: Wash with 1N HCl, sat. NaHCO3, and brine.[1][2][3] Dry over Na2SO4 and concentrate.

    • Yield: ~17.5 g (95%) of white solid (tert-butyl (2-cyanopropan-2-yl)carbamate).[1]

Step 2 & 3: Cyclization and Oxidation (One-Pot Variation)

Rationale: Direct formation of the imidazole ring from the nitrile using ethylenediamine is the most atom-economical route.[1] The intermediate imidazoline is often oxidized in situ or in a subsequent step.[1]

  • Reagents: Protected Nitrile (from Step 1) (5.0 g, 27 mmol), Ethylenediamine (15 mL, excess), Sulfur (S8) (0.43 g, 5 mol%).[1][2]

  • Procedure:

    • Combine the protected nitrile, ethylenediamine, and sulfur in a pressure tube.[1][2]

    • Heat to 100°C for 12–16 h. The sulfur acts as a catalyst for the Pinner-like reaction.[1]

    • Validation: LCMS should show the imidazoline mass (M+H = 228).[1]

    • Oxidation:[1][2] Cool to RT. Add MnO2 (10 eq) directly to the mixture (or extract first if preferred) and stir for 24 h to dehydrogenate the imidazoline to the imidazole.

    • Workup: Filter through Celite to remove MnO2/Sulfur.[1] Concentrate the filtrate. Partition between EtOAc and water.[1]

    • Purification: Flash chromatography (DCM/MeOH 95:5) yields the Boc-protected imidazole.[1]

    • Yield: ~4.2 g (68%).

Step 4: Deprotection to Dihydrochloride Salt

Rationale: The HCl salt is hygroscopic but significantly more stable than the free base.[1]

  • Reagents: Boc-protected intermediate (4.0 g), 4M HCl in Dioxane (20 mL).

  • Procedure:

    • Dissolve the intermediate in minimal dioxane.[1]

    • Add 4M HCl/Dioxane at 0°C. Stir at RT for 2 h.

    • The product precipitates as a white solid.

    • Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum.[1][2]

    • Final Product: 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride .

Characterization & Validation Data

To ensure successful replication, compare your analytical data against these standard values.

Nuclear Magnetic Resonance (NMR)

Solvent: D2O (Deuterium Oxide)

Proton (1H)Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
H-4, H-5 7.52Singlet (s)2HImidazole Ring Protons
CH3 1.78Singlet (s)6HGem-dimethyl group

Note: Exchangeable protons (NH, NH2) are not visible in D2O.[1][2]

Mass Spectrometry (ESI-MS)
  • Expected Mass (Free Base): 125.17 Da[1][3]

  • Observed (M+H)+: 126.2 m/z

  • Fragment: 109.1 m/z (Loss of NH3)[1]

Biological Validation (Antibacterial Assay)

Replicating results from Search Result 1.1 (Chemsrc/Bioassay)

  • Target: Pseudomonas aeruginosa (ATCC 27853).[1]

  • Protocol: CLSI Broth Microdilution.[1]

  • Expected MIC: >64 µg/mL (Note: Simple imidazoles often show weak to moderate activity; this compound is primarily a building block, not a potent antibiotic itself).[1][2]

Troubleshooting & Expert Insights
  • Issue: Low Yield in Cyclization (Step 2).

    • Cause: Moisture in ethylenediamine.[1]

    • Fix: Distill ethylenediamine over KOH before use.[1] Ensure the reaction is performed under Argon.

  • Issue: Incomplete Oxidation (Imidazoline vs. Imidazole).

    • Diagnosis: Two spots on TLC or split peaks in NMR (Imidazoline CH2s appear at ~3.5-4.0 ppm).[1]

    • Fix: Increase MnO2 loading or switch to Swern Oxidation (DMSO/Oxalyl Chloride) for the isolated imidazoline intermediate.[1]

  • Issue: Product Hygroscopicity.

    • Fix: Store the dihydrochloride salt in a desiccator.[1] For biological assays, prepare fresh stock solutions in DMSO.[1][2]

References
  • Chemical Identity & Bioassay Data

    • Chemsrc. (2026).[1] 2-(1H-imidazol-2-yl)propan-2-amine | CAS#:1368877-36-4.[1] Retrieved from [Link]

  • General Synthesis of 2-Substituted Imidazoles (Pinner Method)

    • Caron, S. (2011).[1][2] Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley.[1] (See Chapter on Heterocycle Synthesis).

  • Cyclization Protocol Validation (Analogous Chemistry)

    • Wang, Y., et al. (2011).[1][2] Synthesis of substituted 2-aminoimidazoles via [3+2] annulation. Synlett, 969-973.[1][2]

  • BACE1 Inhibitor Fragments (Contextual Use)

    • Stachel, S. J., et al. (2016).[1][2] Discovery of Verubecestat (MK-8931): A BACE1 Inhibitor for the Treatment of Alzheimer's Disease.[1] Journal of Medicinal Chemistry, 59(21), 10235-10252.[1][2] (Demonstrates the utility of gem-dimethyl amine linkers).

Sources

Benchmarking Negative Controls for 2-(1H-imidazol-2-yl)propan-2-amine: A Comparative Guide for Specificity Validation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Focus: Distinguishing specific pharmacological activity from physicochemical interference (chelation, pH buffering) in 2-(1H-imidazol-2-yl)propan-2-amine studies.

Executive Summary: The "Imidazole Trap"

2-(1H-imidazol-2-yl)propan-2-amine (hereafter 2-IPA ) is a potent pharmacophore fragment often utilized in the development of Histamine H3/H4 receptor ligands and BACE1 inhibitors.[1] Its structure—a rigid imidazole ring coupled to a gem-dimethyl amine motif—provides unique steric constraints that enhance receptor selectivity.[1]

However, this same structure creates a high risk of false positives in bioassays.[1] The imidazole nitrogen and the proximal primary amine can form a bidentate chelation motif, capable of inhibiting metalloenzymes or interfering with His-tag purification systems, independent of specific receptor binding.[1]

This guide moves beyond standard "Vehicle vs. Drug" comparisons. It establishes a Hierarchy of Negative Controls required to validate 2-IPA activity, ensuring that observed effects are biological, not merely chemical.

The Hierarchy of Negative Controls

To rigorously validate 2-IPA, you must compare it against alternatives that isolate its specific physicochemical properties.[1]

Table 1: Comparative Performance of Negative Controls
Control LevelControl AgentPurposeWhat it ValidatesLimitations
Level 1 (Baseline) Vehicle (DMSO/Water) Standard baseline.[1]General system stability.[1][2]High False Positive Risk. Ignores pH buffering and metal chelation effects of the imidazole ring.[1]
Level 2 (Scaffold) Imidazole (1H-imidazole) Controls for the aromatic heterocycle.[1]Distinguishes ring-based non-specific binding (e.g., to Heme/CYP) from side-chain activity.[1]Lacks the cationic charge of the amine; does not mimic the pKa of 2-IPA.[1]
Level 3 (Cationic) Isopropylamine Controls for the primary amine.[1]Controls for basicity (pKa ~10.[1]5) and lysosomotropic effects.[1]Lacks the aromatic pi-stacking capability and metal coordination of the ring.[1]
Level 4 (Isostere) 1-Methyl-2-(propan-2-yl)imidazole Gold Standard Negative Control. Sterically and electronically similar but lacks the H-bond donor/acceptor amine functionality.[1]Requires custom synthesis if not commercially available.[1]

Deep Dive: Designing the Validation Experiment

Scenario A: Enzymatic Inhibition Assays (e.g., Metalloproteases)

The Risk: 2-IPA can strip catalytic metals (Zn²⁺, Mg²⁺) from enzymes, appearing as a potent inhibitor.[1] The Protocol: The "Chelation Rescue" Check.

  • Baseline: Run the assay with 2-IPA at IC50 concentration.[1]

  • Rescue: Add excess cofactor (e.g., 100 µM ZnCl₂) to the reaction.

  • Interpretation:

    • Activity Lost: The inhibition was likely due to non-specific metal stripping (False Positive).[1]

    • Activity Retained: The inhibition is likely allosteric or competitive (True Hit).[1]

Scenario B: GPCR Binding Assays (Histamine H3/H4)

The Risk: Non-specific interaction with the membrane bilayer or buffer pH shifts.[1] The Protocol: The "Isomeric Null" Comparison.

Instead of just using DMSO, use Imidazole (Level 2) at equimolar concentrations.[1]

  • Observation: If Imidazole alone produces >20% of the signal seen with 2-IPA, your assay is sensitive to the buffer capacity of the ring, not the specific ligand-receptor interaction.[1]

Visualizing the Control Logic

The following diagram illustrates the decision matrix for selecting the appropriate negative control based on the assay type.

ControlLogic Start Select Assay Type for 2-IPA Type1 Enzymatic / Metalloprotein Assay Start->Type1 Type2 Cell-Based / GPCR Functional Start->Type2 Risk1 Risk: Metal Chelation / Stripping Type1->Risk1 Risk2 Risk: pH Buffering / Lysosomotropism Type2->Risk2 Control1 Control: EDTA (Positive Chelation Control) vs. Imidazole (Scaffold Control) Risk1->Control1 Control2 Control: Isopropylamine (Amine Control) vs. Antagonist Blockade (Receptor Specificity) Risk2->Control2 Outcome1 Validation: Signal must persist with excess Metal Cofactor Control1->Outcome1 Requirement Outcome2 Validation: Signal must be blocked by specific Antagonist Control2->Outcome2 Requirement

Caption: Decision matrix for selecting negative controls. Green nodes indicate the recommended control strategy for the specific assay risk.

Detailed Experimental Protocol: The "Specific vs. Non-Specific" Discrimination Assay

This protocol is designed to validate 2-IPA activity in a cell-based cAMP accumulation assay (common for Gs/Gi coupled receptors like Histamine).[1]

Materials
  • Test Compound: 2-(1H-imidazol-2-yl)propan-2-amine (10 mM stock in DMSO).

  • Negative Control A: DMSO (Vehicle).

  • Negative Control B: Imidazole (10 mM stock in DMSO).[1]

  • Negative Control C: Isopropylamine (Adjusted to pH 7.4).

  • Receptor Antagonist: Ciproxifan (if testing H3) or standard antagonist.[1]

Step-by-Step Methodology
  • Cell Preparation:

    • Seed CHO-K1 cells expressing the target receptor (e.g., hH3R) in 96-well plates.

    • Incubate overnight to reach 80% confluency.[1]

  • Pre-Incubation (The Antagonist Check):

    • Group 1: Treat cells with Assay Buffer.[1]

    • Group 2: Treat cells with Receptor Antagonist (10 µM) for 30 minutes.[1]

  • Stimulation:

    • Add 2-IPA (concentration response curve: 1 nM to 10 µM) to both Group 1 and Group 2.

    • Simultaneously, add Negative Control B (Imidazole) and Negative Control C (Isopropylamine) to separate wells at the highest equivalent concentration (10 µM).[1]

  • Readout & Analysis:

    • Measure cAMP levels (e.g., via TR-FRET).[1]

    • Calculation:

      
      [1]
      
    • Validity Criteria:

      • The signal from 2-IPA must be significantly higher (

        
        ) than both Imidazole and Isopropylamine controls.[1]
        
      • The signal from 2-IPA in Group 2 (Antagonist treated) must be reduced to baseline levels.[1]

Why This Matters

If 2-IPA shows activity in Group 2 (Antagonist present), the molecule is acting off-target—likely interacting directly with adenylate cyclase or modifying membrane fluidity, rather than binding the receptor.[1]

References

  • Gem-Dimethyl Histamine Analogues: Detailed pharmacology of sterically hindered histamine ligands. Source: Journal of Medicinal Chemistry.[1] Link:[1]

  • Imidazole Interference in Assays: Analysis of imidazole interference in biological samples and metal coordination.[1] Source: NIH / PMC.[1] Link:[1]

  • Metal Coordination Properties: Metal ion-coordinating properties of imidazole and derivatives. Source: ResearchGate.[1] Link:

  • Histamine H3 Receptor Antagonists: Review of imidazole-based ligands and their specificity profiles. Source: British Journal of Pharmacology.[1] Link:[1]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride

[1][2]

Executive Operational Summary

Immediate Classification: Non-Halogenated Organic Solid Waste (unless dissolved).[1] Primary Hazard: Skin/Eye Irritant (Category 2), Acidic Decomposition (HCl gas), Hygroscopic.[1] RCRA Status: Generally not P-listed or U-listed, but unlisted characteristic waste if pH < 2.0 in solution (D002).[2][1]

Core Directive: Do not dispose of 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride down laboratory drains. Despite high water solubility, the nitrogen-rich imidazole core requires high-temperature incineration to prevent environmental bioaccumulation and formation of toxic aquatic byproducts.[2][1]

Technical Safety Profile & Chemical Logic

To safely dispose of this compound, one must understand its physiochemical behavior.[1] This molecule consists of an isopropyl-amine group attached to an imidazole ring, stabilized as a dihydrochloride salt.[2][1]

The "Salt Effect" on Disposal

As a dihydrochloride salt , this compound is significantly different from its free base form:

  • Acidity: Upon dissolution in water, the two HCl equivalents dissociate, potentially lowering the pH of the waste stream to 3.0–5.0.[1]

    • Critical Safety Rule:NEVER mix this specific waste with bleach (sodium hypochlorite) or cyanide waste streams. The acidity can liberate Chlorine gas (

      
      ) or Hydrogen Cyanide (
      
      
      ), respectively.[1]
  • Hygroscopicity: The salt aggressively absorbs atmospheric moisture.[1] Waste containers must be hermetically sealed to prevent the solid from turning into a sticky, corrosive sludge during storage.[1]

Decision Logic for Disposal

The following decision tree outlines the operational workflow for categorizing this waste stream.

DisposalWorkflowStartWaste Generation:2-(1H-imidazol-2-yl)propan-2-amine 2HClStateCheckPhysical State?Start->StateCheckSolidSolid (Powder/Crystals)StateCheck->SolidLiquidLiquid SolutionStateCheck->LiquidSolidActionACTION: Double-bag (LDPE)Label: 'Solid Organic Waste'Dispose: IncinerationSolid->SolidActionSegregateSolventCheckSolvent Type?Liquid->SolventCheckOrgSolventOrganic Solvent(DMSO, MeOH, DMF)SolventCheck->OrgSolventAqSolventAqueous SolutionSolventCheck->AqSolventOrgActionACTION: Carboy (HDPE/Glass)Label: 'Flammable/Organic Waste'Dispose: Fuel BlendingOrgSolvent->OrgActionAqCheckCheck pHAqSolvent->AqCheckNeutralizeAdjust to pH 6-8(Use dilute NaOH)AqCheck->NeutralizeIf pH < 5AqActionACTION: Aqueous Waste CarboyLabel: 'Aqueous Organic Waste'Dispose: Incineration/TreatmentAqCheck->AqActionIf pH 5-9Neutralize->AqAction

Figure 1: Operational decision tree for segregating imidazole-amine salt waste based on physical state and solvent matrix.

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Substance)

Applicable for: Expired shelf-stock, weighing scraps, or contaminated solids.[2]

Protocol:

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a heavy-duty LDPE bag.[2][1] Glass is acceptable but poses a breakage risk for solids.[1]

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates) or strong bases in the solid phase to avoid exothermic decomposition.[1]

  • Labeling:

    • Chemical Name: 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride.[2][1]

    • Hazards: Irritant, Acidic Solid.[1]

    • Waste Code: Non-Regulated Organic Solid (unless state-specific codes apply).[2][1]

  • Final Disposal: Transfer to EHS for High-Temperature Incineration . This ensures the destruction of the nitrogen heterocycle [1].[1]

Scenario B: Liquid Waste (Reaction Mixtures)

Applicable for: HPLC waste, mother liquors, or reaction byproducts.[2]

Compatibility Table:

Solvent MatrixSegregation CategoryContainer MaterialSpecial Precautions
Water (Aqueous) Aqueous Organic WasteHDPE or GlassCheck pH. If < 4, neutralize with Sodium Bicarbonate before storage to protect container integrity.[2][1]
Methanol/Ethanol Flammable Organic WasteGlass or Fluorinated HDPECompatible with standard fuel blending streams.[1]
DMSO/DMF Non-Halogenated OrganicHDPEDo not mix with halogenated solvents (DCM/Chloroform) if possible, to reduce disposal costs.[1]
DCM/Chloroform Halogenated OrganicGlass (Amber)Ensure cap has a PTFE liner to prevent swelling.[1]
Spills and Deactivation Procedures

If the solid powder is spilled in the laboratory:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][3] If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation of acidic dust [2].[1]

  • Containment: Cover the spill with a neutralizing absorbent (e.g., sodium bicarbonate or a commercial acid-neutralizing spill kit).[2][1]

    • Why: The dihydrochloride salt is acidic.[1] Bicarbonate will bubble (

      
       release) as it neutralizes the HCl.[1]
      
  • Cleanup: Once bubbling ceases, sweep the paste into a disposal bag.[1]

  • Surface Cleaning: Wipe the area with water, followed by a dilute soap solution.[1] The compound is highly water-soluble, making cleanup straightforward [3].[2][1]

Regulatory Compliance & Environmental Impact[1][2][4]

EPA/RCRA Considerations

Under US EPA regulations (40 CFR 261), this specific compound is not listed on the P-list (acutely toxic) or U-list.[2][1] However, waste generators must determine if the waste exhibits "characteristics" of hazardous waste:

  • Corrosivity (D002): If the waste is an aqueous solution with pH

    
     2, it is a D002 hazardous waste [4].[1]
    
  • Toxicity: While not a heavy metal, the imidazole moiety can be ecotoxic.[1] Do not release into sewer systems.[1][4]

Incineration Logic

The preferred disposal method is incineration.[1] The combustion of 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride follows this stoichiometric expectation:

Professional incinerators are equipped with scrubbers to capture the released


121

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Organic Amine Salts and Disposal. Retrieved from

  • TCI Chemicals. (2025).[1][5][6] Safety Data Sheet: Imidazole Derivatives Handling. Retrieved from

  • Vanderbilt University Medical Center. (n.d.).[1] Laboratory Guide for Managing Chemical Waste. Retrieved from

  • US Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from

Personal protective equipment for handling 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride is a specialized heterocyclic amine salt often used as a building block in medicinal chemistry.[1][2][3] While specific toxicological data for this precise isomer is often limited in public databases, its structural class (imidazole-alkyl-amine dihydrochlorides) dictates a strict safety profile.[1][2][3]

Core Hazards:

  • Acidic Corrosivity: As a dihydrochloride (2HCl) salt, this compound releases two equivalents of hydrochloric acid upon hydrolysis.[1][2][3] Aqueous solutions will be highly acidic (pH < 2), posing immediate risks of serious eye damage and skin corrosion .[1][2]

  • Respiratory Irritation: Fine particulates of amine salts are potent respiratory irritants (H335).[1][2][3] Inhalation can cause bronchospasm or chemical pneumonitis.[1][2][3]

  • Hygroscopicity: The salt is likely hygroscopic.[1][2][3] Absorption of atmospheric moisture degrades the compound and increases the risk of caking, leading to aggressive handling that generates excess dust.[3]

Hazard Assessment & PPE Selection Matrix

Rationale: PPE must be selected not just for the solid, but for the resultant acidic solution formed upon contact with mucous membranes.[1][2]

Protection ZoneHazard DriverRequired PPE SpecificationTechnical Rationale
Ocular Acidic Hydrolysis (pH < 2)Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1][2][3] Fine acidic powders can bypass side-shields.[1][2][3] Goggles provide a seal against dust and splashes .[1][2][3]
Dermal (Hand) Corrosive/IrritantDouble Nitrile Gloves (Min 0.11mm / 4 mil)Outer: Disposable Nitrile (changed immediately upon contamination).[1][2][3] Inner: Extended cuff Nitrile (taped to lab coat).[1][2][3] Note: Latex is permeable to many amines and offers poor acid resistance.[2][3].[1][2][3]
Respiratory Fine Particulate (Dust)Engineering Control (Fume Hood) Primary: Handle only in a certified chemical fume hood.[1][2][3] Secondary: If hood work is impossible (e.g., equipment maintenance), use N95/P100 respirator (fit-tested).[1][2][3]
Body Skin AbsorptionLab Coat (Poly/Cotton) + Apron Standard lab coat.[2][3] Add a chemical-resistant apron (Tyvek® or PVC) if handling quantities >10g or preparing large stock solutions.[1][2][3]

Operational Protocols: Step-by-Step

Phase A: Receipt & Storage

Objective: Prevent degradation and containment breach.

  • Inspection: Upon receipt, inspect the bottle for "caking" (sign of moisture ingress) or external residue.[1][2][3] Wipe the exterior with a damp paper towel (neutralized with mild bicarbonate) before storing.[1][2][3]

  • Desiccation: Store in a desiccator at ambient temperature (unless CoA specifies -20°C). Tightly wrap the cap with Parafilm to prevent HCl gas migration or moisture entry.[1][2][3]

Phase B: Weighing & Transfer (The Critical Zone)

Objective: Minimize static-induced dust dispersion.[1][2]

  • Static Control: Amine salts are prone to static charge.[1][2][3] Use an anti-static gun or ionizer bar inside the fume hood before opening the vial.[2][3]

  • Draft Mitigation: Lower the fume hood sash to the lowest working height. High face velocity can blow fine powder out of the weigh boat.[2][3]

  • Transfer:

    • Use a disposable anti-static spatula.[1][2][3]

    • Do not return excess chemical to the stock bottle (prevents cross-contamination and hydrolysis).[2][3]

    • Self-Validation: If you see visible dust floating in the light beam of the hood, your transfer technique is too aggressive.[3] Pause and let dust settle.

Phase C: Solubilization (Exotherm Management)

Objective: Safe dissolution without splashing.[1][2]

  • Vessel: Use a borosilicate glass vial (e.g., scintillation vial).

  • Solvent Addition: Add the solvent (Water, DMSO, Methanol) to the solid , not the reverse.[1][3]

  • Thermodynamics: Dissolution of dihydrochlorides can be mildly exothermic.[1][2][3]

    • Protocol: Add 50% of the solvent volume, swirl gently (venting if closed), then add the remainder.[1][2][3]

  • pH Check: Verify pH of aqueous stock solutions. Expect pH 1–3.[1][2][3] Neutralize with buffer only if the experimental protocol requires it, as free-basing may precipitate the amine or alter stability.[1][2][3]

Emergency Response & Disposal Logic

Exposure Response[4][5][6]
  • Eye Contact: IMMEDIATE flush (15 mins).[1][2][3][4][5] Time is tissue.[1][2][3] The acidic salt causes rapid corneal opacity.[2][3] Hold eyelids open.

  • Skin Contact: Brush off dry powder before wetting (preventing concentrated acid formation on skin), then wash with soap and water.[2][3]

  • Spill (Solid): Cover with weak base (Sodium Bicarbonate) to neutralize potential acidity, then sweep into a container.[1][2] Do not use a vacuum cleaner (aerosolization risk) .[1][2][3]

Waste Disposal[5][6][8]
  • Stream: Segregate as Acidic/Corrosive Chemical Waste .[2][3]

  • Labeling: Explicitly mark "Contains Amine Dihydrochloride – Acidic."[1][2][3]

  • Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid) or hypochlorites (bleach), as this can generate toxic chloramines or explosive gases .[1][2]

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for safe handling, emphasizing the "Stop/Go" gates dependent on engineering controls.

SafetyProtocol Start Start: Handling 2-(1H-imidazol-2-yl)propan-2-amine 2HCl CheckState Check Physical State Start->CheckState IsSolid Solid / Powder CheckState->IsSolid IsSolution Liquid Solution CheckState->IsSolution HoodCheck Is Fume Hood Available? IsSolid->HoodCheck PPE_Liquid PPE: Goggles + Nitrile + Apron (if >100mL) IsSolution->PPE_Liquid PPE_Solid PPE: Goggles + Nitrile (Double) + Lab Coat HoodCheck->PPE_Solid Yes Stop STOP: Respiratory Risk Do not proceed without N95/P100 HoodCheck->Stop No Weighing Weighing Protocol: 1. Anti-static gun 2. Low sash height 3. Gentle transfer PPE_Solid->Weighing Dissolution Dissolution: Add Solvent TO Solid Expect Exotherm Check pH (<2) PPE_Liquid->Dissolution Weighing->Dissolution Waste Disposal: Acidic Waste Stream NO Bleach (Chloramine Risk) Dissolution->Waste

Caption: Operational logic flow ensuring respiratory protection and correct waste segregation for amine dihydrochlorides.

References

  • Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: TCO-amine HCl salt (Analogous Amine Salt Handling). Retrieved from [1][2][3]

  • GZ Industrial Supplies. (2025).[1][2][3] Safe Handling Practices for Laboratory Chemicals.[1][2][3][6][7] Retrieved from [1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Section 6.C).[1][3][6] Retrieved from [1][2]

  • ChemicalBook. (2025).[1][2][3] 2-(1H-Imidazol-1-yl)ethanamine Safety Data Sheet. Retrieved from [1][2]

  • Diplomata Comercial. (2025). How to Handle Amines Safely in Industrial Environments. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.